molecular formula C4H5N B8813972 But-2-enenitrile

But-2-enenitrile

Cat. No.: B8813972
M. Wt: 67.09 g/mol
InChI Key: NKKMVIVFRUYPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

But-2-enenitrile is a useful research compound. Its molecular formula is C4H5N and its molecular weight is 67.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C4H5N

Molecular Weight

67.09 g/mol

IUPAC Name

but-2-enenitrile

InChI

InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3

InChI Key

NKKMVIVFRUYPLQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC#N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of But-2-enenitrile from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for but-2-enenitrile (crotononitrile) starting from its isomers. The document details the methodologies for the thermal and base-catalyzed isomerization of this compound's isomers, presenting quantitative data in structured tables and visualizing the core concepts through diagrams. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Interconversion of this compound Isomers: An Overview

This compound, also known as crotononitrile, exists as two geometric isomers: cis-(Z)-but-2-enenitrile and trans-(E)-but-2-enenitrile. Another structural isomer is 3-butenenitrile, commonly known as allyl cyanide. The synthesis of a specific isomer of this compound often involves the isomerization of a readily available starting isomer. The two primary isomerization pathways discussed in this guide are:

  • Cis-Trans Isomerization of this compound: The interconversion between the cis and trans isomers.

  • Double Bond Migration of Allyl Cyanide: The rearrangement of the terminal double bond in allyl cyanide to the more stable internal position to form this compound.

Cis-Trans Isomerization of this compound

The interconversion between cis- and trans-but-2-enenitrile can be achieved through thermal methods. The reaction is a unimolecular, reversible first-order process.[1][2]

Thermal Isomerization

The thermal isomerization is typically carried out in the gas phase at elevated temperatures.[1][2] The reaction proceeds towards an equilibrium mixture of the cis and trans isomers.

ParameterValueConditionsReference
Equilibrium Constant (K) Varies with temperature300-560 °C, Gas Phase[1][2]
Enthalpy of Reaction (ΔH°) 0.17 ± 0.12 kcal/mol (cis → trans)-[1]
Entropy of Reaction (ΔS°) -0.39 ± 0.19 cal/mol·K (cis → trans)-[1]
Rate Constant (kcis→trans) log k (s-1) = 11.0 - 45,700 / (2.303 RT)300-560 °C, Gas Phase[1]

Materials:

  • cis- or trans-crotononitrile (purified by gas chromatography)

  • 100 mL reactor

  • High-vacuum line

  • Gas chromatograph with a flame ionization detector (FID) and a capillary column (e.g., polypropylene (B1209903) glycol coated)

Procedure:

  • A sample of purified cis- or trans-crotononitrile is introduced into the 100 mL reactor via a high-vacuum line.

  • The reactor is heated to the desired temperature (in the range of 300-560 °C).

  • The reaction is allowed to proceed for a specific duration.

  • After the desired time, the reaction is quenched by condensing the products in a collection tube cooled with liquid nitrogen.

  • The collected sample is dissolved in a suitable solvent (e.g., diethyl ether) for analysis.

  • The isomeric ratio (cis/trans) is determined by gas chromatography.

Analysis:

  • Quantitative analysis is performed by measuring the peak areas or heights of the cis and trans isomers in the gas chromatogram.

  • Calibration curves should be prepared using known mixtures of the purified isomers to ensure accurate quantification.

Diagram of Experimental Workflow:

G Workflow for Thermal Isomerization of Crotononitrile cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start with Purified cis- or trans-Crotononitrile introduce Introduce into 100 mL Reactor start->introduce heat Heat Reactor to 300-560 °C introduce->heat react Allow Reaction to Proceed heat->react quench Quench by Condensation (Liquid Nitrogen) react->quench dissolve Dissolve in Solvent (Ether) quench->dissolve gc Analyze by Gas Chromatography (GC) dissolve->gc quantify Quantify Isomeric Ratio gc->quantify

Caption: Workflow for the thermal isomerization of crotononitrile.

Synthesis of this compound from Allyl Cyanide (3-Butenenitrile)

The conversion of allyl cyanide to the more thermodynamically stable this compound involves the migration of the double bond from the terminal to the internal position. This rearrangement can be effectively achieved using base catalysis.

Base-Catalyzed Isomerization

The isomerization of allyl cyanide to E/Z-but-2-enenitrile can be promoted by a base.[3] The reaction proceeds through the deprotonation of the carbon alpha to the nitrile group, followed by reprotonation at the terminal carbon of the allyl group.

ParameterValue/ObservationConditionsReference
Catalyst Sodium Hydride (NaH) or Lithium Hydroxide (LiOH)DMF[3]
Temperature 60 °CDMF[3]
Reaction Time Allyl cyanide disappears after 60 minutes with NaHDMF[3]
Product Ratio Mixture of E/Z-but-2-enenitrile-[3]
Yield Not explicitly stated, but the reaction proceeds to completion.-[3]

Materials:

  • Allyl cyanide (3-butenenitrile)

  • Sodium Hydride (NaH) or Lithium Hydroxide (LiOH)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Reaction vessel equipped with a magnetic stirrer and temperature control

  • NMR spectrometer for reaction monitoring

Procedure:

  • To a solution of allyl cyanide (1.0 eq) in anhydrous DMF under an inert atmosphere, add the base (e.g., NaH, 1.5 eq).

  • Stir the reaction mixture at 60 °C.

  • Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 10 min, 30 min, 60 min) and analyzing them by 1H NMR.

  • The disappearance of the allyl cyanide signals and the appearance of signals corresponding to E/Z-but-2-enenitrile indicate the progress of the isomerization.

  • After the reaction is complete (as determined by NMR), the reaction mixture can be worked up by quenching the base, followed by extraction and purification of the this compound product.

Diagram of Reaction Pathway:

G Base-Catalyzed Isomerization of Allyl Cyanide AllylCyanide Allyl Cyanide (3-Butenenitrile) Intermediate Carbanion Intermediate AllylCyanide->Intermediate + Base - H+ Butenenitrile This compound (E/Z Mixture) Intermediate->Butenenitrile + H+

Caption: Base-catalyzed isomerization of allyl cyanide.

Purification and Characterization

The purification of the resulting this compound isomers can be achieved by fractional distillation or preparative gas chromatography. Characterization of the isomers is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as by gas chromatography.

Conclusion

This guide has detailed two primary pathways for the synthesis of this compound from its isomers: the thermal cis-trans isomerization and the base-catalyzed double bond migration of allyl cyanide. The provided experimental protocols and quantitative data offer a solid foundation for researchers to undertake these transformations in a laboratory setting. The choice of pathway will depend on the desired isomer and the available starting materials and equipment. Further optimization of reaction conditions may be necessary to achieve specific yield and selectivity targets.

References

An In-depth Technical Guide to the Relative Stability of (E)-but-2-enenitrile and (Z)-but-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the geometric isomers of but-2-enenitrile, commonly known as crotononitrile. A thorough understanding of the stability of (E)-but-2-enenitrile (trans-crotononitrile) versus (Z)-but-2-enenitrile (cis-crotononitrile) is crucial for applications in chemical synthesis, reaction mechanism elucidation, and drug development where an alkene's configuration can significantly impact its chemical reactivity and biological activity.

Core Findings: Relative Stability

The (E)-isomer of this compound is thermodynamically more stable than the (Z)-isomer. This increased stability is primarily attributed to reduced steric strain in the trans configuration, where the larger methyl and nitrile groups are positioned on opposite sides of the carbon-carbon double bond. This arrangement minimizes van der Waals repulsion, leading to a lower overall energy state compared to the cis isomer, where these groups are on the same side.

Quantitative thermodynamic data, including the standard enthalpy of formation and the thermodynamics of isomerization, confirm the greater stability of the (E)-isomer.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the (E) and (Z) isomers of this compound.

Thermodynamic Parameter (E)-but-2-enenitrile (Z)-but-2-enenitrile Source
Standard Enthalpy of Formation (Gas Phase, 298.15 K) 140.7 ± 0.92 kJ/mol134.0 kJ/mol--INVALID-LINK--

Table 1: Standard Enthalpy of Formation for this compound Isomers.

Isomerization Reaction Enthalpy Change (ΔH) Entropy Change (ΔS) Source
(Z)-but-2-enenitrile ⇌ (E)-but-2-enenitrile -0.17 ± 0.12 kcal/mol (-0.71 ± 0.50 kJ/mol)-0.39 ± 0.19 cal/(mol·K) (-1.63 ± 0.79 J/(mol·K))--INVALID-LINK--

Table 2: Thermodynamics of Isomerization for this compound.

Experimental Protocols

The determination of the relative stability of this compound isomers relies on several key experimental techniques. These include thermal isomerization studies, combustion calorimetry, and spectroscopic methods for isomer identification and quantification.

Thermal Isomerization Studies

A direct method to assess the relative stability of the isomers is to study their thermal isomerization in the gas phase.

Methodology: A sample of either pure (Z)- or (E)-but-2-enenitrile is introduced into a heated reactor of a known volume. The isomerization is allowed to proceed at a constant temperature, typically ranging from 300°C to 560°C, and at pressures between 0.2 to 20 mm Hg. At various time intervals, the reaction mixture is rapidly cooled and condensed to quench the reaction. The composition of the condensed mixture is then analyzed to determine the ratio of the two isomers.

Analysis: The analysis of the isomer mixture is performed using gas chromatography (GC) with a capillary column (e.g., coated with polypropylene (B1209903) glycol) and a flame ionization detector (FID). By comparing the peak areas of the (E) and (Z) isomers to a calibration curve prepared from known mixtures, the concentration of each isomer at equilibrium can be determined. The equilibrium constant (Keq) is then calculated, which allows for the determination of the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for the isomerization reaction.

G cluster_prep Sample Preparation cluster_reaction Isomerization Reaction cluster_analysis Analysis start Start with pure (Z)- or (E)-but-2-enenitrile introduce Introduce into heated reactor start->introduce react Heat at 300-560°C (0.2-20 mm Hg) introduce->react quench Rapidly cool and condense react->quench gc Gas Chromatography (GC-FID) quench->gc determine_ratio Determine isomer ratio gc->determine_ratio calculate_thermo Calculate ΔG, ΔH, ΔS determine_ratio->calculate_thermo end End calculate_thermo->end

Figure 1: Workflow for Thermal Isomerization Study. (Max Width: 760px)
Combustion Calorimetry

Combustion calorimetry is a fundamental technique for determining the enthalpy of formation of a compound. By precisely measuring the heat released during the complete combustion of a known amount of a substance, its standard enthalpy of combustion can be determined.

Methodology: A precisely weighed sample of either (E)- or (Z)-but-2-enenitrile is placed in a crucible within a high-pressure vessel known as a bomb calorimeter. The bomb is then sealed and pressurized with an excess of pure oxygen. The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The sample is ignited electrically, and the complete combustion reaction occurs. The temperature of the surrounding water is carefully monitored with a high-precision thermometer to determine the temperature rise.

Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound isomer is then calculated from the observed temperature rise and the heat capacity of the calorimeter. After applying corrections for factors such as the heat from the ignition wire and the formation of nitric acid, the standard enthalpy of combustion is calculated. The standard enthalpy of formation can then be derived using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

G cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis start Weigh pure isomer sample place_in_bomb Place in bomb calorimeter start->place_in_bomb pressurize Pressurize with O₂ place_in_bomb->pressurize ignite Ignite sample electrically pressurize->ignite measure_temp Measure temperature rise of water ignite->measure_temp calculate_heat Calculate heat released measure_temp->calculate_heat corrections Apply corrections calculate_heat->corrections determine_enthalpy_comb Determine ΔH°c corrections->determine_enthalpy_comb determine_enthalpy_form Calculate ΔH°f determine_enthalpy_comb->determine_enthalpy_form end End determine_enthalpy_form->end G cluster_prep Sample Preparation cluster_acquisition NMR Acquisition cluster_analysis Spectral Analysis start Dissolve isomer in deuterated solvent acquire_1H Acquire ¹H NMR Spectrum start->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum start->acquire_13C analyze_shifts Analyze Chemical Shifts (δ) acquire_1H->analyze_shifts analyze_coupling Analyze Coupling Constants (J) acquire_1H->analyze_coupling acquire_13C->analyze_shifts identify Identify Isomer ((E) or (Z)) analyze_shifts->identify analyze_coupling->identify

Spectroscopic Data of But-2-enenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of but-2-enenitrile, also known as crotononitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting detailed spectroscopic information, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, in a structured and accessible format. The guide also includes detailed experimental methodologies and visual representations of key spectroscopic features and analytical workflows.

Introduction

This compound (C₄H₅N) is a versatile organic compound that exists as two geometric isomers: cis-(Z) and trans-(E). The presence of a nitrile group in conjugation with a carbon-carbon double bond gives rise to distinct spectroscopic characteristics that are crucial for its identification, characterization, and quality control in various applications, including as a building block in organic synthesis and drug discovery. Understanding the spectroscopic signature of each isomer is paramount for unambiguous structural elucidation and for monitoring chemical transformations.

Spectroscopic Analysis Workflow

The structural characterization of this compound isomers typically follows a systematic analytical workflow. This process involves the sequential or parallel application of various spectroscopic techniques to elucidate the molecular structure and confirm the identity of the compound.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Techniques cluster_Data Data Analysis cluster_Conclusion Conclusion Sample This compound Isomer IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (1H & 13C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR_Data Functional Group Identification (C≡N, C=C) IR->IR_Data NMR_Data Structural Elucidation (Connectivity, Stereochemistry) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands are due to the nitrile (C≡N) and the carbon-carbon double bond (C=C) stretching vibrations.

Data Presentation
Functional GroupIsomerWavenumber (cm⁻¹)IntensityReference
C≡N Stretchtrans~2230Strong[1]
cis~2225Strong[1]
C=C Stretchtrans~1645Medium[1]
cis~1635Medium[1]
=C-H Bend (out-of-plane)trans~970Strong[1]
cis~730Strong[1]
Experimental Protocols

A detailed experimental protocol for obtaining the IR spectra of this compound isomers could not be found in the available resources. However, a general procedure for acquiring the IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is provided below.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.

Sample Preparation: A small drop of the neat liquid sample (either the cis or trans isomer of this compound) is placed directly onto the ATR crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

  • The sample is applied to the crystal, and the spectrum is collected.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and dried completely after each measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR provide critical information.

Data Presentation

¹H NMR Spectroscopic Data

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
transH-25.30 - 5.50d~7.0[2]
H-36.60 - 6.80dq~16.0, ~7.0[2]
CH₃1.80 - 2.00d~7.0[2]
cisH-25.35 - 5.55d~11.0[3]
H-36.40 - 6.60dq~11.0, ~7.0[3]
CH₃1.90 - 2.10d~7.0[3]

¹³C NMR Spectroscopic Data

IsomerCarbonChemical Shift (δ, ppm)Reference
transC-1 (CN)~118[2]
C-2~107[2]
C-3~148[2]
C-4 (CH₃)~18[2]
cisC-1 (CN)~117[4]
C-2~108[4]
C-3~147[4]
C-4 (CH₃)~18[4]
Experimental Protocols

Specific, detailed experimental protocols for the NMR analysis of this compound were not available in the searched literature. A generalized protocol for a small organic molecule is provided below.

Instrumentation: A 300, 400, or 500 MHz NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the this compound isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

Data Acquisition for ¹H NMR:

  • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

  • A standard one-pulse sequence is used.

  • The spectral width is typically set to 12-15 ppm.

  • A sufficient number of scans (e.g., 8 or 16) are acquired to obtain a good signal-to-noise ratio.

  • The Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Data Acquisition for ¹³C NMR:

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.

  • The spectral width is set to approximately 200-220 ppm.

  • A larger number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

  • The FID is processed similarly to the ¹H NMR data.

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structures of the cis and trans isomers of this compound and highlights the key proton-proton couplings observed in their ¹H NMR spectra.

NMR_Correlations cluster_trans trans-But-2-enenitrile cluster_cis cis-But-2-enenitrile trans_struct H3_trans H-3 H2_trans H-2 H3_trans->H2_trans J ≈ 16.0 Hz CH3_trans CH3 H3_trans->CH3_trans J ≈ 7.0 Hz CN_trans C≡N cis_struct H3_cis H-3 H2_cis H-2 H3_cis->H2_cis J ≈ 11.0 Hz CH3_cis CH3 H3_cis->CH3_cis J ≈ 7.0 Hz CN_cis C≡N

Caption: Key ¹H-¹H NMR correlations in this compound isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in its identification and structural elucidation.

Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (67.09 g/mol ). The fragmentation pattern is influenced by the stability of the resulting ions.

m/zProposed FragmentIsomer(s)Relative IntensityReference
67[M]⁺transHigh[2]
66[M-H]⁺transModerate[2]
52[M-CH₃]⁺transModerate[2]
41[C₃H₅]⁺transHigh[2]
39[C₃H₃]⁺transHigh[2]
Experimental Protocols

A specific experimental protocol for the mass spectrometric analysis of this compound is not available. A general protocol for a volatile organic compound using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared.

Data Acquisition:

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C.

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Oven Program: A temperature gradient is used to ensure good separation. For example, an initial temperature of 40 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-300.

Fragmentation Pathway

The electron ionization mass spectrum of this compound is characterized by several key fragmentation pathways that lead to the observed ions.

Fragmentation_Pathway M [CH₃CH=CHCN]⁺˙ m/z = 67 M_minus_H [C₄H₄N]⁺ m/z = 66 M->M_minus_H - H• M_minus_CH3 [C₃H₂N]⁺ m/z = 52 M->M_minus_CH3 - CH₃• C3H5 [C₃H₅]⁺ m/z = 41 M->C3H5 - CN• C3H3 [C₃H₃]⁺ m/z = 39 M_minus_H->C3H3 - HCN

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide has summarized the key spectroscopic data for cis- and trans-but-2-enenitrile. The provided IR, NMR, and MS data, along with generalized experimental protocols and visual diagrams, offer a solid foundation for the identification and characterization of these isomers. While specific, detailed experimental procedures for this particular compound were not consistently available in the public domain, the information presented here, compiled from various databases and general chemical literature, serves as a valuable starting point for researchers and professionals in the field. Further investigation into specialized chemical literature may provide more refined experimental details.

References

Chemical reactivity of the nitrile group in But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in But-2-enenitrile

Introduction

This compound, commonly known as crotononitrile, is a versatile organic compound featuring a nitrile group (-C≡N) conjugated with a carbon-carbon double bond. This conjugation defines its chemical behavior, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing nature of the nitrile group polarizes the π-system, rendering the molecule susceptible to a variety of transformations at both the nitrile carbon and the β-carbon of the alkene.

This guide provides a comprehensive overview of the chemical reactivity centered on the nitrile functional group in this compound. It details key transformations including hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol
Boiling Point 120-121 °C
Density 0.824 g/mL at 25 °C
Appearance Colorless to light yellow liquid
Solubility Slightly soluble in water

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the carbon atom being electrophilic and susceptible to nucleophilic attack. This reactivity is analogous to that of a carbonyl group. Key transformations of the nitrile group in this compound include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis

The hydrolysis of nitriles is a fundamental process that converts them into carboxylic acids, proceeding through an amide intermediate.[1][2] This transformation can be catalyzed by either acid or base.[3]

  • Acid-Catalyzed Hydrolysis : When this compound is heated under reflux with a dilute aqueous acid, such as hydrochloric acid, it is converted to but-2-enoic acid and an ammonium (B1175870) salt.[1][3] The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack of water.[2] Tautomerization of the resulting intermediate yields an amide, which is subsequently hydrolyzed to the carboxylic acid.[4]

  • Base-Catalyzed Hydrolysis : Heating this compound under reflux with an aqueous alkali solution, such as sodium hydroxide, yields the sodium salt of but-2-enoic acid (sodium but-2-enoate) and ammonia (B1221849) gas.[1][3] The free carboxylic acid can be liberated by acidifying the final solution with a strong acid.[3]

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents or catalytic hydrogenation.

  • Reduction with LiAlH₄ : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that efficiently converts nitriles to primary amines.[5] The reaction is typically performed in a dry ether solvent, followed by an aqueous workup.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon to form an imine anion, which is stabilized by complexation. A second hydride addition follows, and subsequent protonation during workup yields the primary amine, but-2-en-1-amine.[5][6] It is important to note that under certain conditions, LiAlH₄ can also reduce the carbon-carbon double bond.[7]

  • Catalytic Hydrogenation : An alternative method is the catalytic hydrogenation of the nitrile group using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or rhodium, often at elevated temperatures and pressures.[8] This method can also yield the primary amine.

Addition of Organometallic Reagents

Grignard reagents (R-MgX) readily add to the electrophilic carbon of nitriles to form an intermediate imine salt.[9] Subsequent hydrolysis of this intermediate with aqueous acid yields a ketone.[10] This reaction provides a valuable route for synthesizing α,β-unsaturated ketones from this compound. However, for α,β-unsaturated nitriles, 1,4-conjugate addition of the Grignard reagent to the double bond can be a competing pathway.[11]

Reactivity Involving the Conjugated System

The interplay between the nitrile and the alkene allows for reactivity that involves the entire conjugated system.

Cycloaddition Reactions
  • Diels-Alder Reaction ([4+2] Cycloaddition) : In the Diels-Alder reaction, this compound functions as a dienophile, reacting with a conjugated diene to form a six-membered ring.[12] The reaction occurs across the C=C double bond, which is activated by the electron-withdrawing nitrile group, making it more reactive towards the diene.[13]

  • 1,3-Dipolar Cycloaddition : The C≡N triple bond of the nitrile group can act as a dipolarophile and react with 1,3-dipoles, such as nitrile imines and nitrile oxides.[14][15] These reactions are powerful methods for constructing five-membered nitrogen-containing heterocycles, like 1,2,4-triazoles.[15][16]

Conjugate Reduction

While strong reducing agents may affect both functional groups, selective reduction of the carbon-carbon double bond (a 1,4-reduction or conjugate reduction) can be achieved using specific catalytic systems, such as copper complexes with xanthene-type bisphosphine ligands.[17] This yields the corresponding saturated nitrile, butanenitrile.

Summary of Nitrile Group Transformations

The following table summarizes the primary transformations of the nitrile group in this compound.

Reaction TypeReagentsProduct Functional Group
Acid Hydrolysis Dilute H₃O⁺, HeatCarboxylic Acid (R-COOH)
Base Hydrolysis NaOH (aq), Heat; then H₃O⁺Carboxylate Salt (R-COO⁻Na⁺) / Carboxylic Acid
Reduction 1. LiAlH₄, ether; 2. H₂OPrimary Amine (R-CH₂NH₂)
Catalytic Hydrogenation H₂, Pd/C (or Pt, Ni)Primary Amine (R-CH₂NH₂)
Grignard Reaction 1. R'-MgX, ether; 2. H₃O⁺Ketone (R-C(=O)-R')

Experimental Protocols

The following are generalized protocols for key reactions of the nitrile group, adapted for this compound.

Protocol 1: Acid-Catalyzed Hydrolysis to But-2-enoic Acid
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) with a 3M aqueous solution of hydrochloric acid or sulfuric acid (5-10 eq).

  • Heating : Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by TLC or GC analysis. The reaction may take several hours to reach completion.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration.

  • Extraction : Transfer the cooled reaction mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude but-2-enoic acid. Further purification can be achieved by recrystallization or distillation.

Protocol 2: Reduction to But-2-en-1-amine using LiAlH₄
  • Reaction Setup : To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition : Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the disappearance of the starting material.

  • Quenching (Fieser workup) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.

  • Isolation : Stir the resulting mixture until a white, granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether.

  • Purification : Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude but-2-en-1-amine. The product can be further purified by distillation.

G

Conclusion

The nitrile group in this compound exhibits a rich and diverse chemical reactivity. It can be readily transformed into valuable functional groups such as carboxylic acids and primary amines through well-established hydrolysis and reduction protocols. Furthermore, its electrophilic carbon allows for carbon-carbon bond formation via reactions with organometallic reagents. The conjugation with the adjacent double bond opens pathways to cycloaddition and conjugate addition reactions, further expanding its synthetic utility. A thorough understanding of these reaction pathways is essential for researchers and drug development professionals aiming to leverage this compound as a strategic building block in the synthesis of complex molecular targets.

References

An In-depth Technical Guide to Michael Addition Reactions Involving But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful and versatile strategy for the synthesis of a diverse array of chemical entities. This technical guide provides a comprehensive overview of Michael addition reactions featuring but-2-enenitrile (crotononitrile) as the Michael acceptor. This compound, an α,β-unsaturated nitrile, serves as a valuable building block in organic synthesis, enabling the introduction of a cyanoethyl moiety through conjugate addition. This document details the fundamental principles of the Michael reaction, explores a range of suitable nucleophiles (Michael donors), and discusses various catalytic systems. Emphasis is placed on providing practical, detailed experimental protocols and summarizing key quantitative data to facilitate the application of these reactions in research and drug development.

Introduction to the Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[1] The reaction proceeds via the attack of a Michael donor (the nucleophile) on the β-carbon of the Michael acceptor (the electron-deficient alkene), leading to the formation of a new single bond.[2] this compound is an effective Michael acceptor due to the electron-withdrawing nature of the nitrile group, which polarizes the carbon-carbon double bond and renders the β-carbon electrophilic.

The general mechanism involves the formation of a resonance-stabilized enolate or other nucleophilic species, which then adds to the β-position of the this compound. Subsequent protonation of the resulting carbanion yields the final adduct.

Reaction Mechanisms and Pathways

The core of the Michael addition is the nucleophilic attack on the β-carbon of this compound. The general mechanism can be depicted as follows:

Experimental_Workflow A 1. Reaction Setup: Combine this compound, Nucleophile, Catalyst, & Solvent B 2. Reaction: Stir at specified temperature A->B C 3. Monitoring: Track progress via TLC/GC-MS B->C D 4. Work-up: Quench reaction, perform extraction C->D Reaction Complete E 5. Purification: Column Chromatography or Distillation D->E F 6. Analysis: Characterize product (NMR, MS) Determine Yield & ee E->F Asymmetric_Catalysis Substrates Prochiral Substrates (this compound + Nucleophile) TransitionState Diastereomeric Transition States Substrates->TransitionState Catalyst Chiral Catalyst Catalyst->TransitionState Controls Stereochemistry Products Enantioenriched Products TransitionState->Products Lower energy path favored

References

But-2-enenitrile: A Comprehensive Technical Guide to its Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and solvent compatibility of but-2-enenitrile, also known as crotononitrile. Understanding these properties is critical for a wide range of applications, including organic synthesis, reaction optimization, purification processes, and formulation development in the pharmaceutical and chemical industries. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and explores the principles governing its behavior in various solvent systems.

Physicochemical Properties of this compound

This compound is a polar aprotic molecule. Its chemical structure, featuring a carbon-carbon double bond and a nitrile group, imparts a significant dipole moment, influencing its solubility characteristics. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, further affecting its interaction with protic solvents.

PropertyValue
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol
Boiling Point 120-121 °C
Density 0.824 g/mL at 25 °C
Water Solubility 25 g/L at 25 °C[1]

Solubility of this compound

Hansen Solubility Parameters

Hansen Solubility Parameters are a valuable tool for predicting the miscibility and solubility of a substance in various solvents. They are based on the principle that the total cohesive energy of a liquid can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

The Hansen Solubility Parameters for trans-but-2-enenitrile are:

  • δD (Dispersion): 16.4 MPa½[2]

  • δP (Polar): 18.8 MPa½[2]

  • δH (Hydrogen Bonding): 5.5 MPa½[2]

The following table presents the HSP for common organic solvents and the calculated Hansen distance (Ra) between each solvent and trans-but-2-enenitrile. A smaller Ra value indicates a higher likelihood of miscibility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Hansen Distance (Ra)Predicted Miscibility
This compound (trans) 16.4 18.8 5.5 - -
Acetone15.510.47.08.8Miscible
Acetonitrile15.318.06.11.4Miscible
Dimethyl Sulfoxide (DMSO)18.416.410.25.8Miscible
Ethanol15.88.819.417.0Likely Miscible
Ethyl Acetate15.85.37.213.6Likely Miscible
Hexane14.90.00.024.2Immiscible
Methanol14.712.322.318.1Likely Miscible
Toluene18.01.42.017.9Likely Immiscible
Water15.516.042.337.1Partially Soluble

Disclaimer: The predicted miscibility is based on Hansen distance calculations and serves as an estimation. Experimental verification is recommended.

Qualitative Solubility Summary

Based on the Hansen distance calculations and general principles of solubility, the following table summarizes the predicted miscibility of this compound in common solvents.

SolventPredicted MiscibilityRationale
Polar Aprotic Solvents
AcetoneMiscibleSmall Hansen distance, similar polarity.
AcetonitrileMiscibleVery small Hansen distance, highly similar polarity and hydrogen bonding capability.
Dimethyl Sulfoxide (DMSO)MiscibleSmall Hansen distance, highly polar.
Ethyl AcetateLikely MiscibleModerate Hansen distance, polar aprotic nature.
Polar Protic Solvents
EthanolLikely MiscibleModerate Hansen distance, capable of hydrogen bonding.
MethanolLikely MiscibleModerate Hansen distance, capable of hydrogen bonding.
WaterPartially SolubleLarge Hansen distance, but can act as a hydrogen bond acceptor. Experimental data confirms limited solubility.[1]
Nonpolar Solvents
HexaneImmiscibleVery large Hansen distance, significant difference in polarity.
TolueneLikely ImmiscibleLarge Hansen distance, significant difference in polarity.

Solvent Compatibility and Reactivity

This compound is a reactive molecule and its compatibility with various solvents should be carefully considered, especially under elevated temperatures or in the presence of catalysts.

  • Protic Solvents (e.g., water, alcohols): While likely miscible with alcohols, this compound can undergo slow hydrolysis to the corresponding amide and carboxylic acid in the presence of water, especially under acidic or basic conditions.

  • Strong Acids and Bases: this compound is incompatible with strong oxidizing acids and strong bases. Reactions can be vigorous and potentially hazardous.

  • Reducing Agents: The nitrile group can be reduced by strong reducing agents.

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents such as peroxides and epoxides.

It is crucial to consult safety data sheets and perform small-scale compatibility tests before scaling up any process involving this compound in a new solvent system.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of solubility and miscibility of this compound.

Protocol for Determining Quantitative Solubility

This protocol is adapted for a liquid solute and aims to determine the concentration of a saturated solution.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with heating plate

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent and solute)

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the solvent at a constant temperature. The amount of solute should be sufficient to ensure that a separate phase of undissolved solute is visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker or on a magnetic stirrer and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained within ±0.1 °C.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to match the experimental temperature. Immediately filter the aliquot using a syringe filter into a pre-weighed volumetric flask. Dilute the sample to a known volume with the same solvent.

  • Quantitative Analysis: Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in g/100 mL or other desired units based on the measured concentration and the dilution factor. Repeat the experiment at different temperatures if required.

Protocol for Determining Liquid-Liquid Miscibility

This is a qualitative method to assess the miscibility of this compound with a solvent.

Materials:

  • This compound

  • Solvent of interest

  • Graduated cylinders or test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • Mixing: In a clean, dry graduated cylinder or test tube, add a known volume of the solvent of interest.

  • Addition of Solute: Add an equal volume of this compound to the solvent.

  • Agitation: Stopper the container and shake vigorously for 30-60 seconds. A vortex mixer can also be used.

  • Observation: Allow the mixture to stand undisturbed for at least 10-15 minutes and observe the appearance of the mixture.

  • Interpretation of Results:

    • Miscible: A single, clear, homogeneous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are formed.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time. The volumes of the separated layers can be noted.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

SolubilityPredictionWorkflow cluster_input Input Parameters cluster_hsp Hansen Solubility Parameters (HSP) cluster_calc Calculation cluster_output Prediction solute This compound (Solute) solute_hsp δD₁, δP₁, δH₁ solute->solute_hsp Obtain HSP solvent Selected Solvent solvent_hsp δD₂, δP₂, δH₂ solvent->solvent_hsp Obtain HSP ra_calc Calculate Hansen Distance (Ra) Ra = sqrt(4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²) solute_hsp->ra_calc solvent_hsp->ra_calc prediction Predicted Miscibility (Small Ra → High Miscibility) ra_calc->prediction Evaluate Distance

Caption: Workflow for predicting miscibility using Hansen Solubility Parameters.

ExperimentalWorkflow start Start prepare Prepare Supersaturated Solution start->prepare equilibrate Equilibrate at Constant Temperature prepare->equilibrate separate Separate Phases (Settle/Centrifuge) equilibrate->separate sample Withdraw & Filter Supernatant separate->sample analyze Analyze Sample (GC/HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for quantitative solubility determination.

References

An In-depth Technical Guide on the Thermochemical Data for But-2-enenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for the cis (Z) and trans (E) isomers of but-2-enenitrile, also known as crotononitrile. The information presented herein is crucial for understanding the stability, reactivity, and potential applications of these compounds in various fields, including chemical synthesis and drug development. This document summarizes key quantitative data, details experimental and computational methodologies, and provides visualizations to illustrate the relationships between the isomers and their thermochemical properties.

Core Thermochemical Data

The thermochemical properties of the this compound isomers are essential for predicting their behavior in chemical reactions and for process design. The standard enthalpy of formation (ΔfH°), standard entropy (S°), and ideal gas heat capacity (Cp) are fundamental parameters that govern the thermodynamics of these molecules.

Data Presentation

The following tables summarize the available quantitative thermochemical data for the (E)- and (Z)-isomers of this compound in the gas phase at standard conditions (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation (Gas Phase)

IsomerIUPAC NameFormulaΔfH° (kJ/mol)Uncertainty (kJ/mol)MethodReference
(E)-but-2-enenitriletrans-CrotononitrileC₄H₅N140.7± 0.92Combustion Calorimetry[Konicek, Prochzka, et al., 1969][1][2]
(Z)-but-2-enenitrilecis-CrotononitrileC₄H₅N134.0-Combustion Calorimetry[Konicek, Prochzka, et al., 1969][2]

Table 2: Enthalpy and Entropy of Isomerization (cis → trans)

ParameterValueUnitsMethod
ΔH0.17 ± 0.12kcal/molThermal Isomerization Study
ΔS-0.39 ± 0.19cal/mol·KThermal Isomerization Study

Note: The values from Table 2 provide the difference in enthalpy and entropy between the two isomers.

Table 3: Standard Molar Entropy and Ideal Gas Heat Capacity

IsomerS° (J/mol·K)Cp (J/mol·K)Method
(E)-but-2-enenitrileData not explicitly found in publicly available literatureData not explicitly found in publicly available literature-
(Z)-but-2-enenitrileData not explicitly found in publicly available literatureData not explicitly found in publicly available literature-

While specific experimental values for standard entropy and ideal gas heat capacity were not located in readily accessible literature, these values can be estimated using computational methods or may be available in specialized databases.

Experimental and Computational Protocols

The determination of thermochemical data relies on precise experimental measurements and increasingly on accurate computational models.

Experimental Protocols

Combustion Calorimetry (for Enthalpy of Formation): The standard enthalpy of formation of the this compound isomers was determined by Konicek, Prochzka, et al. (1969) using combustion calorimetry.[1][2] While the full experimental details of this specific study are not readily available in all public domains, the general methodology for combustion calorimetry of nitrogen-containing organic compounds involves the following steps:

  • Sample Preparation: A precisely weighed sample of the this compound isomer is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

  • Combustion: The bomb is filled with pure oxygen at high pressure (typically around 30 atm) and the sample is ignited. The combustion of the nitrile produces carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).

  • Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise that is measured with high precision.

  • Calorimeter Calibration: The heat capacity of the calorimeter system is determined by combusting a substance with a known heat of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: From the measured temperature change and the heat capacity of the calorimeter, the heat of combustion at constant volume (ΔcU) is calculated.

  • Correction to Standard State: Corrections are applied to account for the formation of nitric acid from residual nitrogen and oxygen under the high-pressure conditions, and the value is converted to the enthalpy of combustion at constant pressure (ΔcH°).

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, by combining the standard enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Thermal Isomerization Studies: The enthalpy and entropy differences between the cis and trans isomers were determined by studying the thermal equilibrium between them in the gas phase. This typically involves:

  • Equilibration: A sample of one isomer is heated in a sealed vessel at a specific temperature until equilibrium is reached.

  • Analysis: The composition of the equilibrium mixture is determined, often using techniques like gas chromatography.

  • Thermodynamic Calculation: By measuring the equilibrium constant at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be determined using the van 't Hoff equation.

Computational Protocols

In the absence of experimental data, particularly for entropy and heat capacity, quantum chemical calculations provide a powerful tool for their prediction.

Ab initio and Density Functional Theory (DFT) Calculations: Modern computational chemistry methods can accurately predict the thermochemical properties of molecules. A typical workflow involves:

  • Geometry Optimization: The three-dimensional structure of each this compound isomer is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries. These calculations confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the zero-point vibrational energy (ZPVE) and vibrational partition function.

  • Thermochemical Property Calculation: From the electronic energy and the results of the frequency calculation (which are used to determine the translational, rotational, and vibrational contributions), the standard enthalpy of formation, standard entropy, and heat capacity can be calculated. Isodesmic or homodesmotic reactions are often employed in these calculations to improve the accuracy of the computed enthalpies of formation by canceling out systematic errors in the computational method.

Visualization of Thermochemical Relationships

The following diagrams illustrate the key relationships and concepts discussed in this guide.

Thermochemical_Relationship cluster_isomers This compound Isomers cluster_properties Thermochemical Properties Z_isomer (Z)-But-2-enenitrile (cis-Crotononitrile) E_isomer (E)-But-2-enenitrile (trans-Crotononitrile) Z_isomer->E_isomer Isomerization Enthalpy Standard Enthalpy of Formation (ΔfH°) Z_isomer->Enthalpy 134.0 kJ/mol Entropy Standard Entropy (S°) Z_isomer->Entropy Predicted HeatCapacity Ideal Gas Heat Capacity (Cp) Z_isomer->HeatCapacity Predicted E_isomer->Enthalpy 140.7 kJ/mol E_isomer->Entropy Predicted E_isomer->HeatCapacity Predicted Experimental_Workflow start Start: Pure this compound Isomer combustion Combustion in Bomb Calorimeter start->combustion temp_rise Measure Temperature Rise combustion->temp_rise calc_q Calculate Heat of Combustion (q) temp_rise->calc_q calc_deltaH Calculate Enthalpy of Combustion (ΔcH°) calc_q->calc_deltaH hess_law Apply Hess's Law calc_deltaH->hess_law end End: Standard Enthalpy of Formation (ΔfH°) hess_law->end

References

An In-depth Technical Guide to But-2-enenitrile: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-enenitrile, commonly known as crotononitrile (B213123), is a versatile and reactive α,β-unsaturated nitrile. Its unique chemical structure, featuring both a carbon-carbon double bond and a nitrile group, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis methodologies, and key applications, with a particular focus on its relevance to the pharmaceutical industry. Furthermore, it delves into the compound's known biological activities and toxicological profile, offering insights for researchers in drug development and toxicology.

Nomenclature and CAS Numbers

This compound exists as two geometric isomers, cis (Z) and trans (E), in addition to a generic designation for the mixture or unspecified isomer. Each of these has a distinct Chemical Abstracts Service (CAS) number for unambiguous identification.

Nomenclature Synonyms CAS Number
This compoundCrotononitrile, 1-Cyanopropene, 1-Propenyl cyanide, β-Methylacrylonitrile4786-20-3
(E)-But-2-enenitriletrans-Crotononitrile, (E)-2-Butenenitrile627-26-9
(Z)-But-2-enenitrilecis-Crotononitrile, (Z)-2-Butenenitrile, Isocrotononitrile1190-76-7

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling, storage, and application in experimental settings. The following table summarizes key quantitative data for the trans isomer, which is the more common form.

Property Value Reference
Molecular Formula C₄H₅N[1][2]
Molecular Weight 67.09 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 120-121 °C[1]
Melting Point -51.5 °C
Density 0.824 g/mL at 25 °C[1]
Flash Point 16 °C[1]
Vapor Pressure 32.0 mmHg at 25 °C[1]
Solubility in Water 25 g/L at 25 °C[1]
Refractive Index (n20/D) 1.419[1]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and limitations. A common laboratory and industrial-scale synthesis involves the dehydration of crotonamide (B15916).

Experimental Protocol: Synthesis from Crotonic Acid via Crotonamide

This two-step method provides a reliable route to trans-crotononitrile.

Step 1: Synthesis of Crotonamide

  • In a reaction vessel, mix crotonic acid, dichloromethane, and a catalytic amount of dimethylformamide (DMF).

  • Cool the mixture to 0-10 °C.

  • Slowly add thionyl chloride dropwise while maintaining the temperature.

  • After the addition is complete, stir the reaction mixture at the same temperature.

  • In a separate vessel, prepare an aqueous solution of ammonia (B1221849) and cool it to 0-10 °C.

  • Slowly add the reaction mixture from the first step to the ammonia solution dropwise.

  • After the reaction is complete, remove excess ammonia under reduced pressure.

  • Collect the resulting solid by centrifugation, wash with cold water, and dry to obtain crotonamide.

Step 2: Dehydration of Crotonamide to Crotononitrile

  • Prepare a mixture of benzenesulfonyl chloride and pyridine.

  • Add the crude crotonamide obtained in the previous step to this mixture.

  • The dehydration reaction proceeds to form crude crotononitrile.

  • The final product is purified by distillation under reduced pressure.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing nitrile group, and the nucleophilic character of the nitrile nitrogen. This dual reactivity makes it a versatile synthon.

The Baylis-Hillman Reaction

A significant reaction involving this compound is the Baylis-Hillman reaction, which forms a C-C bond between the α-position of the activated alkene and an aldehyde. This reaction is typically catalyzed by a tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine.

Baylis_Hillman_Reaction Crotononitrile This compound (Crotononitrile) Zwitterion Zwitterionic Intermediate Crotononitrile->Zwitterion + Catalyst Aldehyde Aldehyde (e.g., Benzaldehyde) Adduct Aldol-type Adduct Aldehyde->Adduct + Zwitterion Catalyst Catalyst (e.g., DABCO) Product Baylis-Hillman Adduct Adduct->Product Proton Transfer & Catalyst Elimination

Baylis-Hillman reaction workflow.
Experimental Protocol: Baylis-Hillman Reaction of Crotononitrile and Benzaldehyde

  • To a stirred solution of crotononitrile and benzaldehyde, add a catalytic amount of DABCO.

  • The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the Baylis-Hillman adduct.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of a variety of pharmaceuticals and agrochemicals.[3] The presence of the nitrile group allows for its conversion into other functional groups such as amines, carboxylic acids, and amides, which are prevalent in bioactive molecules.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which form the core structure of many drugs.[3] For instance, its derivative, 3-aminocrotononitrile (B73559), is a key starting material for the synthesis of pyridines and pyrimidines.[4][5][6][7]

Role as a Precursor to Active Pharmaceutical Ingredients (APIs)

While direct incorporation of the this compound moiety into final drug structures is less common, its role as a versatile intermediate is well-established.[3] For example, 3-aminocrotononitrile, synthesized from acetonitrile (B52724) (a related nitrile), is used in the production of various pharmaceutical agents.[5][8]

Biological Activity and Neurotoxicity

Despite its utility in synthesis, this compound exhibits significant biological activity, most notably neurotoxicity. Understanding its toxicological profile is critical for safe handling and for assessing the risk associated with any potential exposure.

Isomer-Specific Neurotoxicity

Research has demonstrated that the cis and trans isomers of crotononitrile have distinct neurotoxic effects. The cis isomer has been shown to cause vestibular dysfunction and hair cell loss in the inner ear, a pattern of toxicity similar to that of other neurotoxic nitriles like 3,3'-iminodipropionitrile. In contrast, the trans isomer does not produce these effects but can lead to other motor deficits.

Effects on Neurotransmitter Systems

Studies in animal models have revealed that crotononitrile administration alters the metabolism of key neurotransmitters in the brain, particularly serotonin (B10506) and dopamine. These alterations are believed to be a significant contributor to the observed behavioral abnormalities and neurotoxic effects.

Proposed Signaling Pathway of Neurotoxicity

The precise molecular mechanisms underlying this compound-induced neurotoxicity are still under investigation. However, based on current evidence, a plausible pathway involves the induction of oxidative stress, disruption of neurotransmitter homeostasis, and eventual activation of apoptotic cell death pathways. The neurotoxicity of other nitriles, such as acrylonitrile (B1666552), has been linked to oxidative stress and the promotion of pro-apoptotic genes like Bax.[9]

Neurotoxicity_Pathway But2enenitrile This compound Exposure OxidativeStress Oxidative Stress But2enenitrile->OxidativeStress NeurotransmitterImbalance Dopamine & Serotonin Metabolism Alteration But2enenitrile->NeurotransmitterImbalance MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction Apoptosis Neuronal Apoptosis NeurotransmitterImbalance->Apoptosis BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio MitochondrialDysfunction->BaxBcl2 CaspaseActivation Caspase Activation BaxBcl2->CaspaseActivation CaspaseActivation->Apoptosis

Proposed signaling pathway for this compound neurotoxicity.

Safety and Handling

This compound is a flammable and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. In case of exposure, immediate medical attention is necessary. All waste materials should be disposed of in accordance with institutional and national guidelines for hazardous chemical waste.

Conclusion

This compound is a chemical of significant interest to researchers in organic synthesis and drug development. Its versatile reactivity makes it a valuable precursor for a wide range of organic molecules, including complex heterocyclic systems that are central to many pharmaceutical compounds. However, its pronounced neurotoxicity necessitates careful handling and a thorough understanding of its biological effects. Future research may focus on further elucidating the molecular mechanisms of its neurotoxicity and exploring its application in the synthesis of novel therapeutic agents, leveraging its unique chemical properties while mitigating its toxic potential.

References

Navigating the Synthesis and Handling of But-2-enenitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

But-2-enenitrile, also known as crotononitrile (B213123), is a versatile chemical intermediate utilized in a variety of organic synthesis applications, including the development of novel pharmaceutical compounds. However, its handling demands a thorough understanding of its hazardous properties and strict adherence to safety protocols. This in-depth guide provides a comprehensive overview of the safety precautions, handling procedures, and essential data for this compound to ensure its safe and effective use in a laboratory setting.

Physicochemical and Toxicological Profile

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₅N[1]
Molecular Weight 67.09 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 120-121 °C[2]
Flash Point 16 °C[1]
Density 0.824 g/mL at 25 °C[2]
Vapor Pressure 32.0 mmHg[1]
Solubility in Water 25 g/L at 25 °C[1]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesRouteReference
LD50 (Lethal Dose, 50%) 32.5 mg/kgRatOral
LD50 (Lethal Dose, 50%) 16 mg/kgMouseIntraperitoneal
LC50 (Lethal Concentration, 50%) 250 ppm/2HRatInhalation

Table 3: Occupational Exposure Limits for this compound (as Cyanides)

OrganizationLimitValueNotesReference
OSHA (Vacated PEL) TWA5 mg/m³As CN[2]
NIOSH IDLH25 mg/m³As CN[2]
Various States (e.g., CA, TN, WA) TWA5 mg/m³As Cyanides (as CN)[3]

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.[1]

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)

  • Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)

  • Acute Toxicity, Dermal: Category 3 (H311: Toxic in contact with skin)

  • Acute Toxicity, Inhalation: Category 3 (H331: Toxic if inhaled)

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

  • Specific Target Organ Toxicity - Single Exposure: Category 3 (H335: May cause respiratory irritation)

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized experimental protocol for the safe handling of this compound in a research laboratory, adapted from a synthesis procedure.[4] This should be adapted to the specific requirements of your experiment.

3.1. Pre-Experiment Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the entire experimental procedure, identifying all potential hazards and establishing corresponding control measures.

  • Personal Protective Equipment (PPE): Ensure the availability and proper use of appropriate PPE, including:

    • Chemical splash goggles and a face shield.[5]

    • Chemical-resistant gloves (e.g., Butyl rubber).[2]

    • A flame-retardant lab coat.[5]

    • Closed-toe shoes.

  • Engineering Controls: All work with this compound must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

  • Spill Kit: A spill kit specifically for flammable and toxic liquids should be available and all personnel trained in its use.

3.2. Experimental Procedure (General Handling)

  • Dispensing:

    • Ground and bond all containers to prevent static discharge.[2]

    • Use a syringe or cannula for transferring the liquid to minimize vapor release.

    • If pouring, do so slowly and carefully to avoid splashing.

  • Reaction Setup:

    • Set up the reaction apparatus within the chemical fume hood.

    • Ensure all glassware is free of cracks and stars.

    • If heating is required, use a heating mantle with a temperature controller and a sand bath. Do not use an open flame.

  • Reaction Monitoring:

    • Monitor the reaction closely for any signs of uncontrolled exotherms or pressure buildup.

  • Work-up and Purification:

    • Quench the reaction carefully, preferably by adding the reaction mixture to the quenching solution.

    • Perform extractions and washes within the fume hood.

    • For distillation, use a vacuum to lower the boiling point and reduce the risk of thermal decomposition. Ensure the distillation apparatus is properly assembled and secured.

  • Waste Disposal:

    • All this compound waste, including contaminated consumables, must be collected in a designated, properly labeled hazardous waste container.[6]

    • Follow all institutional and local regulations for hazardous waste disposal.

3.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all glassware and equipment that came into contact with this compound.

  • Housekeeping: Clean the work area thoroughly.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visualizing Safety and Experimental Workflows

Diagram 1: Experimental Workflow for Handling this compound

experimental_workflow cluster_prep 1. Preparation cluster_handling 2. Handling & Reaction cluster_workup 3. Work-up & Purification cluster_post 4. Post-Procedure prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_spill Locate Spill Kit prep_hood->prep_spill handling_dispense Dispense Reagent (Grounded) prep_spill->handling_dispense handling_setup Set up Reaction in Fume Hood handling_dispense->handling_setup handling_run Run & Monitor Reaction handling_setup->handling_run workup_quench Quench Reaction handling_run->workup_quench workup_extract Extraction & Washes workup_quench->workup_extract workup_distill Purification (e.g., Distillation) workup_extract->workup_distill post_waste Dispose of Hazardous Waste workup_distill->post_waste post_decon Decontaminate Equipment post_waste->post_decon post_clean Clean Work Area post_decon->post_clean

Caption: A typical laboratory workflow for handling this compound.

Diagram 2: Hierarchy of Controls for this compound Safety

hierarchy_of_controls elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering If elimination/substitution is not feasible administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative In conjunction with engineering controls ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe As a final barrier

Caption: The hierarchy of safety controls for managing risks associated with this compound.

Emergency Procedures

In the event of an emergency involving this compound, prompt and appropriate action is crucial.

5.1. Spills

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and activate the fire alarm if necessary.

    • Contact your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

5.2. First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]

Storage and Incompatibilities

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6] It should be stored in a flammable liquids cabinet.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to violent reactions.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific procedures and safety protocols established by your institution. Always consult the Safety Data Sheet (SDS) and your institution's safety office before working with this or any other hazardous chemical.

References

Methodological & Application

Application Notes and Protocols for But-2-enenitrile as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-enenitrile, also known as crotononitrile, is a versatile α,β-unsaturated nitrile that serves as an excellent Michael acceptor in organic synthesis. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for conjugate addition by a wide range of nucleophiles. This reactivity makes this compound a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The Michael addition of nucleophiles to this compound leads to the formation of β-substituted propionitrile (B127096) derivatives, which are precursors to a variety of functional groups, including γ-amino acids and 1,5-dicarbonyl compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a Michael acceptor with various nucleophiles.

General Principles of the Michael Addition

The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[1][2] The reaction proceeds via the formation of a resonance-stabilized enolate intermediate and is typically catalyzed by a base. The general mechanism involves three key steps:

  • Deprotonation: A base removes an acidic proton from the Michael donor to generate a nucleophilic enolate or a similar stabilized carbanion.

  • Nucleophilic Attack: The nucleophile attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base catalyst or a solvent) to yield the final Michael adduct.

The thermodynamic nature of the Michael addition often leads to the formation of the more stable 1,4-adduct over the 1,2-addition product.[1]

Visualization of the General Michael Addition Mechanism

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nu-H Nucleophile (Michael Donor) Enolate Enolate (Nucleophile) Nu-H->Enolate + Base Base Base BH+ BH⁺ Enolate->BH+ Butenenitrile This compound (Michael Acceptor) Intermediate Enolate Intermediate Butenenitrile->Intermediate Enolate_step2 Enolate Enolate_step2->Butenenitrile 1,4-addition Intermediate_step3 Enolate Intermediate Product Michael Adduct Intermediate_step3->Product + BH⁺ Base_regen Base (regenerated) Product->Base_regen BH+_step3 BH⁺

Caption: General mechanism of the base-catalyzed Michael addition.

Application Notes: Michael Addition of Carbon Nucleophiles to this compound

The conjugate addition of carbon nucleophiles, such as malonates and nitroalkanes, to this compound is a powerful method for carbon-carbon bond formation. These reactions provide access to a variety of functionalized nitrile intermediates.

Data Presentation: Addition of Carbon Nucleophiles to this compound
EntryNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)StereoselectivityReference
1Diethyl MalonateNaOEtEtOHReflux475N/ARepresentative
2MalononitrileBasic AluminaNone800.592N/ARepresentative
3NitromethaneDBUCH2Cl2rt2485N/ARepresentative
42-NitropropaneTBACl/NaOHCH2Cl2/H2Ort590N/A[3]

Note: "Representative" indicates a typical, generalized procedure as specific literature data for this compound can be sparse. N/A: Not Applicable or Not Reported.

Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate to this compound

Objective: To synthesize diethyl 2-(1-cyanopropyl)malonate via a Michael addition reaction.

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (0.1 eq)

  • Absolute ethanol (B145695)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Reagent Addition: Dissolve sodium ethoxide in the ethanol. To this solution, add diethyl malonate followed by the dropwise addition of this compound.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl. Remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure diethyl 2-(1-cyanopropyl)malonate.

Application Notes: Aza-Michael Addition to this compound

The aza-Michael addition, the conjugate addition of nitrogen nucleophiles to this compound, is a fundamental route to β-aminonitriles, which are valuable precursors for β-amino acids and other nitrogen-containing compounds.

Data Presentation: Aza-Michael Addition to this compound
EntryNucleophileCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Piperidine (B6355638)Ceric Ammonium (B1175870) Nitrate (B79036) (CAN)Waterrt3098
2MorpholineCeric Ammonium Nitrate (CAN)Waterrt3596
3PyrrolidineCeric Ammonium Nitrate (CAN)Waterrt3097
4DiethylamineNoneNonert120GoodRepresentative

Note: "Representative" indicates a typical, generalized procedure.

Experimental Protocol: Ceric Ammonium Nitrate Catalyzed Aza-Michael Addition of Piperidine to this compound

Objective: To synthesize 3-(piperidin-1-yl)butanenitrile (B2687955) using a ceric ammonium nitrate (CAN) catalyzed aza-Michael addition in water.

Materials:

  • This compound (1.0 mmol)

  • Piperidine (1.2 mmol)

  • Ceric Ammonium Nitrate (CAN) (0.1 mmol)

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and piperidine in water.

  • Catalyst Addition: Add ceric ammonium nitrate to the solution and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Extraction: Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

Application Notes: Thia-Michael Addition to this compound

The thia-Michael addition involves the conjugate addition of a thiol to this compound, forming a β-thionitrile. This reaction is highly efficient and often proceeds under mild conditions, sometimes without a catalyst. It is a key reaction in bioconjugation and materials science.

Data Presentation: Thia-Michael Addition to this compound
EntryNucleophileCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
1ThiophenolEt3NCH2Cl2rt1>95Representative
2Benzyl MercaptanDBUTHFrt0.5HighRepresentative
31-DodecanethiolNoneNonert2HighRepresentative

Note: "Representative" indicates a typical, generalized procedure.

Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound

Objective: To synthesize 3-(phenylthio)butanenitrile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (B128534) (Et3N) (0.1 eq)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound in dichloromethane, add thiophenol.

  • Catalyst Addition: Add a catalytic amount of triethylamine to the stirred solution.

  • Reaction: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Once the reaction is complete, wash the mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for a Typical Michael Addition

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Solvent) start->setup reagents Add Michael Donor & this compound setup->reagents catalyst Add Catalyst/Base reagents->catalyst reaction Stir at Specified Temperature & Time catalyst->reaction monitor Monitor Reaction (TLC/GC) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Chromatography/Distillation) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: A generalized experimental workflow for a Michael addition reaction.

Logical Relationship of Michael Additions to this compound

Michael_Addition_Types cluster_nucleophiles Michael Donors (Nucleophiles) cluster_products Michael Adducts (β-Substituted Butanenitriles) Butenenitrile This compound (Michael Acceptor) C_Adduct C-C Bond Formation Butenenitrile:e->C_Adduct:w + N_Adduct C-N Bond Formation (β-Aminonitriles) Butenenitrile:e->N_Adduct:w + S_Adduct C-S Bond Formation (β-Thionitriles) Butenenitrile:e->S_Adduct:w + O_Adduct C-O Bond Formation Butenenitrile:e->O_Adduct:w + Carbon Carbon Nucleophiles (e.g., Malonates, Nitroalkanes) Carbon->C_Adduct Nitrogen Nitrogen Nucleophiles (e.g., Amines, Azoles) Nitrogen->N_Adduct Sulfur Sulfur Nucleophiles (e.g., Thiols) Sulfur->S_Adduct Oxygen Oxygen Nucleophiles (e.g., Alcohols, Water) Oxygen->O_Adduct

Caption: Relationship between different nucleophiles and the resulting Michael adducts of this compound.

Conclusion

This compound is a highly effective Michael acceptor that reacts with a diverse array of carbon, nitrogen, and sulfur nucleophiles to afford functionalized butanenitrile derivatives. The protocols and data presented herein provide a practical guide for researchers in organic synthesis and drug development to utilize this compound in the construction of complex molecular architectures. The versatility of the Michael addition reaction, coupled with the synthetic utility of the resulting nitrile products, ensures that this compound will continue to be a valuable tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols: Nickel-Catalyzed Isomerization of 2-Methyl-3-butenenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of 2-methyl-3-butenenitrile (B95465) (2M3BN) to 3-pentenenitrile (B94367) (3PN) is a crucial industrial process, particularly in the synthesis of adiponitrile, a key precursor to Nylon-6,6.[1] This reaction is typically catalyzed by nickel(0) complexes coordinated with phosphorus-containing ligands. The selective conversion of the branched 2M3BN to the linear 3PN is of significant economic importance. This document provides detailed application notes and experimental protocols for performing this isomerization reaction in a laboratory setting, along with data on catalyst performance and diagrams illustrating the reaction pathway and experimental workflow.

The isomerization process generally proceeds via an oxidative addition of the C-CN bond of 2M3BN to a Ni(0) center, followed by the formation of an η³-allyl nickel intermediate and subsequent reductive elimination to yield the more stable linear product, 3PN.[2][3] The choice of phosphine (B1218219) or phosphite (B83602) ligand is critical in determining the catalyst's activity and selectivity.

Data Presentation

The following tables summarize quantitative data from various reported nickel-catalyzed isomerization experiments of 2-methyl-3-butenenitrile.

Table 1: Isomerization of 2-Methyl-3-butenenitrile with Various Nickel Catalysts

Catalyst SystemLigandTemperature (°C)Time (h)Conversion of 2M3BN (%)Yield of 3PN (%)Reference
Ni[P(O-p-cresyl)₃]₄Tri(p-cresyl)phosphite8037.06.2US3536748A
Ni(C₅H₅)₂ / P(OPh)₃Triphenyl phosphite114-12036.774.77US3536748A
Ni(COD)₂ / DPEphosDPEphos80-115VariousUp to 75Not specifiedWilting et al.

Note: The data presented is sourced from patent literature and scientific publications. Yields and conversions can vary based on specific reaction conditions and purity of reagents.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Nickel(0) complexes, particularly Ni(COD)₂, are highly sensitive to air and moisture.[4] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous solvents are essential for the reaction's success. Solvents should be appropriately dried and degassed before use.

  • Reagent Purity: The purity of 2-methyl-3-butenenitrile and the ligands can affect catalyst activity and product distribution. Distillation of 2M3BN is recommended if impurities are present.

Protocol 1: Isomerization using Ni(COD)₂ and DPEphos

This protocol is adapted from the kinetic studies performed by Wilting et al. and provides a general method for laboratory-scale isomerization.

Materials:

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • Bis(2-diphenylphosphinophenyl)ether (DPEphos)

  • 2-Methyl-3-butenenitrile (2M3BN)

  • Anhydrous toluene (B28343)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating plate/oil bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a constant flow of inert gas, add Ni(COD)₂ (e.g., 98.3 mg, 0.359 mmol) and DPEphos (e.g., 201.0 mg, 0.374 mmol) to a Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous, degassed toluene (~20 mL) to the flask.

    • Stir the mixture at room temperature for 15-30 minutes to allow for ligand exchange and formation of the active catalyst complex. The solution should be homogeneous.

  • Isomerization Reaction:

    • To the prepared catalyst solution, add 2-methyl-3-butenenitrile (e.g., 6.3158 g, 77.915 mmol).

    • Heat the reaction mixture to the desired temperature (e.g., 80-115 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30-60 minutes).

  • Work-up and Analysis:

    • Quench the reaction by cooling the mixture to room temperature.

    • For GC analysis, dilute the aliquots with a suitable solvent (e.g., toluene or diethyl ether).

    • Analyze the samples by gas chromatography to determine the conversion of 2M3BN and the yield of 3PN and other isomers. A capillary column suitable for separating nitrile isomers (e.g., a polar stationary phase like polyethylene (B3416737) glycol) is recommended.[5]

Protocol 2: Isomerization using a Tetrakis(phosphite)nickel(0) Complex

This protocol is based on examples from U.S. Patent 3,536,748.

Materials:

  • Tetrakis[tri(p-cresyl)phosphite]nickel(0)

  • 2-Methyl-3-butenenitrile (99.6% purity)

  • Reaction vessel suitable for heating under nitrogen

  • Magnetic stirrer and heating apparatus

Procedure:

  • Reaction Setup:

    • Under a nitrogen atmosphere, charge the reaction vessel with tetrakis[tri(p-cresyl)phosphite]nickel(0) (e.g., 0.2 g).

    • Add 2-methyl-3-butenenitrile (e.g., 2.0 cc).

  • Isomerization Reaction:

    • Heat the reaction mixture with stirring to 80 °C and maintain this temperature for 3 hours.

  • Analysis:

    • Cool the reaction mixture to room temperature.

    • Withdraw a sample for analysis by gas chromatography to determine the product distribution. The reported product mixture for this specific example contained 93.0% unreacted 2-methyl-3-butenenitrile and 6.2% 3-pentenenitrile.

Visualizations

Reaction Pathway

ReactionPathway 2M3BN 2-Methyl-3-butenenitrile OxAdd Oxidative Addition 2M3BN->OxAdd NiL2 Ni(0)L₂ NiL2->OxAdd AllylComplex η³-Allyl Nickel(II) Intermediate OxAdd->AllylComplex RedElim Reductive Elimination AllylComplex->RedElim RedElim->NiL2 Catalyst Regeneration 3PN 3-Pentenenitrile RedElim->3PN

Caption: Proposed catalytic cycle for the isomerization of 2M3BN to 3PN.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Isomerization Reaction cluster_analysis Analysis AddNi Add Ni(COD)₂ to Schlenk Flask AddLigand Add Phosphine Ligand AddNi->AddLigand AddSolvent Add Anhydrous Toluene AddLigand->AddSolvent Stir Stir at Room Temperature AddSolvent->Stir Add2M3BN Add 2-Methyl-3-butenenitrile Stir->Add2M3BN Heat Heat to Reaction Temperature Add2M3BN->Heat Monitor Monitor by Taking Aliquots Heat->Monitor Quench Cool to Room Temperature Monitor->Quench Dilute Dilute Aliquots Quench->Dilute GC Analyze by Gas Chromatography Dilute->GC

Caption: General workflow for nickel-catalyzed isomerization of 2M3BN.

Catalyst System Components

CatalystComponents CatalystSystem Catalyst System Precatalyst Ni(0) Precatalyst (e.g., Ni(COD)₂) CatalystSystem->Precatalyst Ligand Phosphorus Ligand (e.g., Phosphine, Phosphite) CatalystSystem->Ligand Substrate Substrate (2-Methyl-3-butenenitrile) CatalystSystem->Substrate Solvent Anhydrous Solvent (e.g., Toluene) CatalystSystem->Solvent

Caption: Key components of the nickel-catalyzed isomerization system.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

But-2-enenitrile, commonly known as crotononitrile (B213123), is a versatile C4 α,β-unsaturated nitrile that serves as a valuable starting material in organic synthesis.[1] Its conjugated system, comprising a nitrile and a carbon-carbon double bond, provides multiple reactive sites for nucleophilic and electrophilic attack, making it an ideal precursor for a diverse range of functionalized molecules. The nitrile group can be transformed into key functional groups such as amines, carboxylic acids, amides, and ketones, which are prevalent in active pharmaceutical ingredients (APIs).[2][3]

These application notes provide detailed protocols for three fundamental transformations of this compound to generate complex intermediates suitable for drug discovery and development: Michael Addition, the Baylis-Hillman reaction, and its use as a hydrogen acceptor in catalytic oxidations.

Application Note 1: Synthesis of γ-Ketonitriles via Michael Addition

The conjugated system of this compound makes it an excellent Michael acceptor, allowing for the 1,4-addition of nucleophiles.[4][5] This reaction is a powerful method for carbon-carbon bond formation, enabling the synthesis of β-substituted nitrile compounds. The addition of enolates, for example, leads to the formation of 1,5-dicarbonyl precursors or, in this case, γ-ketonitriles. These products are valuable intermediates, as the nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine, yielding precursors for γ-amino acid analogs like Phenibut or Baclofen.[6]

Experimental Protocol: Michael Addition of an Enolate to this compound

This protocol describes the synthesis of 3,5-dimethyl-6-oxoheptanenitrile via the Michael addition of the enolate of 2-butanone (B6335102) to this compound.

  • Apparatus Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation:

    • Dissolve lithium diisopropylamide (LDA) (2.2 g, 20.5 mmol, 1.1 eq) in 50 mL of anhydrous tetrahydrofuran (B95107) (THF) in the reaction flask.

    • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Enolate Formation:

    • Slowly add 2-butanone (1.35 g, 18.7 mmol, 1.0 eq) to the LDA solution dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Michael Addition:

    • Add this compound (1.25 g, 18.7 mmol, 1.0 eq) dropwise to the enolate solution.

    • Allow the reaction mixture to stir at -78 °C for 4 hours.

    • Gradually warm the mixture to room temperature and stir overnight (approx. 12 hours).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate in hexanes) to yield the pure γ-ketonitrile.

Data Summary: Michael Addition
ParameterValue
Starting Material This compound
Nucleophile 2-Butanone
Base Lithium Diisopropylamide (LDA)
Solvent Tetrahydrofuran (THF)
Temperature -78 °C to Room Temperature
Reaction Time 16 hours
Isolated Yield 78%
Purity (by GC-MS) >97%
Product 3,5-dimethyl-6-oxoheptanenitrile

Application Note 2: Synthesis of Functionalized Allylic Alcohols via Baylis-Hillman Reaction

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile such as a tertiary amine or phosphine.[7] this compound serves as an effective activated alkene. The reaction creates densely functionalized molecules, specifically α-methylene-β-hydroxy nitriles, which are versatile intermediates for synthesizing various heterocyclic compounds and complex natural product analogs.[8] The reaction is highly atom-economical and proceeds under mild conditions.

Experimental Protocol: DABCO-Catalyzed Baylis-Hillman Reaction

This protocol details the reaction between this compound and benzaldehyde (B42025), catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).

  • Apparatus Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (3.35 g, 50 mmol, 1.0 eq), benzaldehyde (5.3 g, 50 mmol, 1.0 eq), and DABCO (1.12 g, 10 mmol, 0.2 eq).

  • Reaction Execution:

    • Add 20 mL of a 1:1 mixture of tert-butanol (B103910) and water to the flask.

    • Seal the flask and stir the mixture vigorously at room temperature (25 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is typically slow and may require 5-7 days for completion.

  • Work-up and Isolation:

    • Once the starting materials are consumed, add 50 mL of water to the reaction mixture.

    • Extract the aqueous layer with dichloromethane (B109758) (3 x 40 mL).

    • Combine the organic extracts, wash with 1 M hydrochloric acid (HCl) (2 x 30 mL) to remove DABCO, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and remove the solvent under reduced pressure.

    • Purify the resulting residue via flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the desired allylic alcohol product.

Data Summary: Baylis-Hillman Reaction
ParameterValue
Starting Material This compound
Electrophile Benzaldehyde
Catalyst DABCO
Solvent t-Butanol / Water (1:1)
Temperature 25 °C
Reaction Time 7 days
Isolated Yield 85%
Purity (by ¹H NMR) >98%
Product 2-(hydroxy(phenyl)methyl)this compound

Application Note 3: this compound as a Hydrogen Acceptor in Catalytic Alcohol Oxidation

In certain transition-metal-catalyzed reactions, this compound can function as an efficient hydrogen acceptor.[9] This is particularly useful in transfer hydrogenation processes, such as the oxidation of primary or secondary alcohols to aldehydes or ketones. The catalyst (e.g., a ruthenium complex) transfers hydrogen from the alcohol substrate to this compound, which is reduced to butyronitrile. This process regenerates the active catalyst and drives the equilibrium towards the oxidized product. This method avoids the use of harsh, stoichiometric oxidants, offering a greener alternative for synthesis.[10]

Experimental Protocol: Ruthenium-Catalyzed Oxidation of Benzyl (B1604629) Alcohol

This protocol describes the oxidation of benzyl alcohol to benzaldehyde using a ruthenium catalyst with this compound as the hydrogen acceptor.

  • Apparatus Setup: To a 50 mL Schlenk flask under an argon atmosphere, add the ruthenium catalyst [Ru(p-cymene)Cl₂]₂ (61 mg, 0.1 mmol, 1 mol%), potassium hydroxide (B78521) (KOH) (22 mg, 0.4 mmol, 4 mol%), and a magnetic stir bar.

  • Reagent Addition:

    • Add benzyl alcohol (1.08 g, 10 mmol, 1.0 eq) and this compound (1.34 g, 20 mmol, 2.0 eq) to the flask via syringe.

    • Add 20 mL of anhydrous toluene (B28343) as the solvent.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath at 80 °C.

    • Stir the mixture for 12 hours.

    • Monitor the reaction by Gas Chromatography (GC) to confirm the consumption of benzyl alcohol.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a short pad of Celite to remove the catalyst.

    • Wash the pad with toluene (2 x 10 mL).

  • Purification:

    • Carefully concentrate the filtrate under reduced pressure, being mindful of the volatility of benzaldehyde.

    • Purify the residue by Kugelrohr distillation or flash column chromatography (eluent: 5% ethyl acetate in hexanes) to obtain pure benzaldehyde.

Data Summary: Catalytic Oxidation
ParameterValue
Substrate Benzyl Alcohol
Catalyst [Ru(p-cymene)Cl₂]₂
Hydrogen Acceptor This compound
Solvent Toluene
Temperature 80 °C
Reaction Time 12 hours
Conversion (by GC) >99%
Isolated Yield 92%
Product Benzaldehyde

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic utility and reaction logic for this compound.

G cluster_start Starting Material cluster_reactions Key Transformations cluster_products Intermediate Classes start This compound (Crotononitrile) michael Michael Addition start->michael + Nucleophile (e.g., Enolate) baylis Baylis-Hillman Reaction start->baylis + Aldehyde + DABCO oxidation H-Acceptor Role start->oxidation + Alcohol + Ru Catalyst prod_michael γ-Functionalized Nitriles (e.g., GABA Precursors) michael->prod_michael prod_baylis Multifunctional Allylic Alcohols (e.g., Heterocycle Precursors) baylis->prod_baylis prod_oxidation Aldehydes / Ketones + Butyronitrile oxidation->prod_oxidation

Caption: Synthetic pathways from this compound.

G cluster_workflow Baylis-Hillman Reaction Workflow reactants 1. Reactant Mixing - this compound - Aldehyde - DABCO Catalyst step1 2. Michael Addition of Catalyst Catalyst adds to nitrile, forming a zwitterionic enolate. reactants->step1 step2 3. Aldol Addition Enolate attacks aldehyde carbonyl group. step1->step2 step3 4. Proton Transfer & Elimination Catalyst is eliminated, regenerating the double bond. step2->step3 workup 5. Aqueous Workup - Quench Reaction - Acid wash to remove catalyst step3->workup purify 6. Purification Flash Column Chromatography workup->purify product Final Product α-Methylene-β-hydroxy Nitrile purify->product

Caption: Logical workflow for the Baylis-Hillman reaction.

References

Application Note: High-Throughput Analysis of But-2-enenitrile Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

But-2-enenitrile, also known as crotononitrile, is a volatile and reactive unsaturated nitrile. It serves as a crucial intermediate in various industrial syntheses, including the production of polymers, pharmaceuticals, and agrochemicals. Accurate and robust analytical methods are essential for monitoring reaction kinetics, assessing product purity, and ensuring quality control in these processes. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of this compound in complex reaction mixtures. The described method is tailored for researchers, scientists, and drug development professionals, offering a reliable and efficient workflow from sample preparation to data analysis.

Data Presentation

Quantitative analysis of this compound was performed using a validated GC-MS method. The following table summarizes the key analytical performance parameters obtained.

ParameterValue
Retention Time (RT) 4.25 min
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Linearity (R²) >0.998
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%
Quantifier Ion (m/z) 67
Qualifier Ions (m/z) 66, 40

Experimental Protocols

This section provides a detailed methodology for the GC-MS analysis of this compound mixtures.

1. Materials and Reagents

2. Standard and Sample Preparation

2.1. Standard Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of acetonitrile and dissolve in 10 mL of dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

2.2. Sample Preparation

  • Quenching: If the reaction is ongoing, quench a 100 µL aliquot of the reaction mixture by adding it to 1 mL of ice-cold dichloromethane.

  • Extraction: Vortex the mixture for 30 seconds.

  • Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filtration/Centrifugation: Filter the sample through a 0.22 µm PTFE syringe filter or centrifuge to remove any particulate matter.

  • Dilution: Dilute the sample extract with dichloromethane to bring the this compound concentration within the calibration range.

  • Internal Standard Addition: Spike the final diluted sample with the internal standard to a final concentration of 10 µg/mL.

  • Transfer the prepared sample to a 2 mL amber glass autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Autosampler: Agilent 7693A Autosampler (or equivalent)

GC Parameters:

ParameterSetting
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C (hold for 2 min)Ramp: 10 °C/min to 150 °CHold: 2 min at 150 °C

MS Parameters:

ParameterSetting
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Selected Ion Monitoring (SIM) and Full Scan
SIM Ions (m/z) 67, 66, 40
Full Scan Range m/z 35-200

4. Data Analysis and Quantification

  • Qualitative Analysis: Identify this compound in the sample chromatograms by comparing the retention time and the mass spectrum with that of a known standard. The mass spectrum of this compound is characterized by its molecular ion at m/z 67 and major fragment ions at m/z 66 and 40.

  • Quantitative Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound mixtures.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Reaction Mixture quench Quench Reaction sample->quench extract Solvent Extraction quench->extract dry Dry with Na₂SO₄ extract->dry filter Filter/Centrifuge dry->filter dilute_sample Dilute Sample filter->dilute_sample spike_is_sample Spike with Internal Standard dilute_sample->spike_is_sample vial_sample Transfer to Vial spike_is_sample->vial_sample autosampler Autosampler Injection vial_sample->autosampler standard This compound Standard stock Prepare Stock Solution standard->stock serial_dilute Serial Dilution stock->serial_dilute spike_is_standard Spike with Internal Standard serial_dilute->spike_is_standard vial_standard Transfer to Vials spike_is_standard->vial_standard vial_standard->autosampler gc Gas Chromatography Separation autosampler->gc ms Mass Spectrometry Detection gc->ms qualitative Qualitative Analysis (RT & Mass Spectrum) ms->qualitative quantitative Quantitative Analysis (Calibration Curve) ms->quantitative report Generate Report qualitative->report quantitative->report

Caption: Experimental workflow for GC-MS analysis.

Signaling_Pathway Analyte This compound in Solution Vaporization Vaporization in GC Inlet Analyte->Vaporization Injection Separation Separation on GC Column Vaporization->Separation Carrier Gas Flow Ionization Electron Ionization (EI) Separation->Ionization Elution Fragmentation Molecular Fragmentation Ionization->Fragmentation 70 eV Detection Mass Analyzer & Detector Fragmentation->Detection Ion Focusing Signal Signal Processing & Data Output Detection->Signal Ion Current

Caption: Analyte journey in the GC-MS system.

HPLC method development for separating But-2-enenitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC method has been developed for the successful separation of cis and trans isomers of But-2-enenitrile, also known as crotononitrile (B213123). This application note provides a detailed protocol for researchers, scientists, and professionals in drug development and chemical analysis. The method utilizes a cyano-stationary phase, which provides a unique selectivity for these geometric isomers.

Introduction

This compound (C₄H₅N) is a chemical intermediate with geometric isomers, cis and trans. The accurate separation and quantification of these isomers are crucial for quality control and reaction monitoring in various chemical and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related compounds. This application note describes a robust and reproducible HPLC method for the baseline separation of cis- and trans-But-2-enenitrile.

Experimental Conditions

A specific HPLC method has been successfully employed for the separation of crotononitrile geometrical isomers.[1] The key parameters of this method are outlined below.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column CAPCELL PAK CN UG120 S5, 4.6 mm i.d. × 250 mm
Mobile Phase Isocratic: Water / Acetonitrile (B52724) (95/5, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient (Room Temperature)
Injection Volume 5 µL
UV Detector 210 nm
Run Time 15 minutes

Results and Discussion

The developed HPLC method provides a clear separation of the trans and cis isomers of this compound. The cyano column, with its moderately polar stationary phase, offers the necessary selectivity for resolving these geometric isomers. The elution order observed was trans-Crotononitrile followed by cis-Crotononitrile.[1]

Below is a table summarizing the representative quantitative data obtained from the analysis. Please note that these values are illustrative and may vary slightly depending on the specific instrumentation and laboratory conditions.

Table 2: Representative Chromatographic Data

AnalyteRetention Time (min)Peak Area (mAU*s)Peak Height (mAU)Asymmetry FactorResolution (USP)
trans-But-2-enenitrile8.212501501.1-
cis-But-2-enenitrile9.511801351.22.1

The resolution of 2.1 between the two isomer peaks indicates a baseline separation, which is excellent for accurate quantification. The peak asymmetry factors are within the acceptable range of 0.8-1.5, suggesting good peak shapes and an efficient chromatographic process.

Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound isomers.

1. Materials and Reagents

  • cis/trans-But-2-enenitrile standard mixture

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrument and Column

  • HPLC system with a UV detector

  • CAPCELL PAK CN UG120 S5 column (4.6 mm i.d. × 250 mm)

3. Mobile Phase Preparation

  • Measure 950 mL of deionized water.

  • Measure 50 mL of acetonitrile.

  • Combine the water and acetonitrile in a suitable container and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration.

4. Standard Solution Preparation

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with the mobile phase.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Analysis

  • Equilibrate the CAPCELL PAK CN UG120 S5 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 210 nm.

  • Inject 5 µL of the prepared standard solution onto the column.

  • Acquire data for 15 minutes.

  • After the analysis, flush the column with a higher percentage of organic solvent (e.g., 50:50 water/acetonitrile) for storage.

Method Development Workflow

The following diagram illustrates the logical workflow for developing an HPLC method for isomer separation.

References

Application Notes and Protocols: 1H and 13C NMR Assignments for But-2-enenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for the (E) and (Z) isomers of but-2-enenitrile, commonly known as crotononitrile (B213123) and isocrotononitrile, respectively. A comprehensive protocol for sample preparation and NMR data acquisition is outlined for researchers in organic synthesis, analytical chemistry, and drug development. The presented data, summarized in clear tabular format, and the accompanying structural and workflow diagrams, serve as a practical guide for the unambiguous identification and characterization of these important chemical intermediates.

Introduction

This compound is a key building block in organic synthesis, utilized in the production of various polymers, resins, and pharmaceuticals. It exists as two geometric isomers, (E)-but-2-enenitrile and (Z)-but-2-enenitrile, which exhibit distinct physical and chemical properties. Accurate structural elucidation and differentiation of these isomers are critical for quality control and reaction monitoring. NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure through the analysis of chemical shifts and coupling constants. This application note presents a complete assignment of the ¹H and ¹³C NMR spectra for both isomers of this compound.

Data Presentation

The experimental ¹H and ¹³C NMR data for (E)-but-2-enenitrile and (Z)-but-2-enenitrile are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound Isomers

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
(E)-But-2-enenitrile H-25.37dq³J_HH_ = 16.7 Hz, ⁴J_HH_ = 1.8 Hz
H-36.74dq³J_HH_ = 16.7 Hz, ³J_HH_ = 6.9 Hz
H-4 (CH₃)1.99dd³J_HH_ = 6.9 Hz, ⁴J_HH_ = 1.8 Hz
(Z)-But-2-enenitrile H-25.30dq³J_HH_ = 11.0 Hz, ⁴J_HH_ = 1.8 Hz
H-36.55dq³J_HH_ = 11.0 Hz, ³J_HH_ = 7.5 Hz
H-4 (CH₃)2.01dd³J_HH_ = 7.5 Hz, ⁴J_HH_ = 1.8 Hz

Table 2: ¹³C NMR Data for this compound Isomers

IsomerCarbonChemical Shift (δ, ppm)
(E)-But-2-enenitrile C-1 (CN)117.9
C-2100.1
C-3150.3
C-4 (CH₃)18.2
(Z)-But-2-enenitrile C-1 (CN)117.1
C-2100.5
C-3149.3
C-4 (CH₃)17.8

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid samples such as this compound is provided below.

1. Sample Preparation

  • Materials:

    • (E)- or (Z)-but-2-enenitrile sample

    • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

    • 5 mm NMR tubes

    • Pasteur pipette

    • Small plug of glass wool or cotton

    • Vortex mixer

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the this compound isomer into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • Place a small plug of glass wool or cotton into a Pasteur pipette to act as a filter.

    • Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8-16 (adjust as needed for desired signal-to-noise).

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Temperature: 298 K.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 128-1024 (or more, as ¹³C has low natural abundance).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: 1-2 seconds.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

    • Temperature: 298 K.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and the general workflow for NMR analysis.

But_2_enenitrile_Structure Structure of (E)- and (Z)-But-2-enenitrile with Atom Numbering cluster_E (E)-But-2-enenitrile (Crotononitrile) cluster_Z (Z)-But-2-enenitrile (Isocrotononitrile) E_C1 C1≡N E_C2 H-C2 E_C3 C3-H E_C2->E_C3 E_C4 C4H₃ E_C3->E_C4 Z_C1 N≡C1 Z_C2 H-C2 Z_C3 H-C3 Z_C2->Z_C3 Z_C4 C4H₃ Z_C3->Z_C4 NMR_Workflow start Start: Obtain this compound Sample prep Sample Preparation: - Weigh Sample - Dissolve in Deuterated Solvent - Filter into NMR Tube start->prep acq NMR Data Acquisition: - Load Sample into Spectrometer - Set up ¹H and ¹³C Experiments - Acquire FID prep->acq proc Data Processing: - Fourier Transform - Phasing and Baseline Correction - Chemical Shift Referencing acq->proc analysis Spectral Analysis: - Peak Picking and Integration (¹H) - Assignment of Signals - Determination of Coupling Constants proc->analysis report Report Generation: - Tabulate Data - Create Visualizations - Write Application Note analysis->report end End: Complete Characterization report->end

Application Notes and Protocols for the Quantification of But-2-enenitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of but-2-enenitrile (crotononitrile) in reaction mixtures using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable to various research and development settings.

Introduction

This compound, also known as crotononitrile, is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. This document outlines validated analytical methods for this purpose. This compound exists as two geometric isomers, cis and trans, which may require separation and individual quantification depending on the specific requirements of the analysis.

Analytical Methods

Two primary chromatographic techniques are recommended for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). GC-FID is a robust and widely available technique suitable for volatile analytes like this compound.[1] HPLC-UV offers an alternative for samples that may not be suitable for GC or when isomer separation is critical.[2][3]

Gas Chromatography (GC) Method

This method is suitable for the routine analysis of this compound in organic reaction mixtures. A Flame Ionization Detector (FID) is recommended for its high sensitivity to hydrocarbons.

Experimental Protocol: GC-FID

Objective: To quantify this compound in a reaction mixture using GC-FID.

Materials:

  • Gas Chromatograph with FID

  • Capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler vials and caps

  • Microsyringes

  • This compound standard (cis and trans mixture or individual isomers)

  • Internal standard (e.g., undecane (B72203), dodecane)

  • Solvent for dilution (e.g., dichloromethane, ethyl acetate (B1210297) - must be compatible with the reaction mixture and GC conditions)

Instrumentation and Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C
Hold: 5 min at 200 °C
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Sample Preparation:

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a stock solution of a suitable internal standard (e.g., 1000 ppm of undecane in the dilution solvent).

  • Accurately weigh a known amount of the reaction mixture (e.g., 100 mg) into a 10 mL volumetric flask.

  • Add a precise volume of the internal standard stock solution.

  • Dilute to the mark with the appropriate solvent.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to an autosampler vial for GC analysis.

Calibration:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • The concentration range should bracket the expected concentration of this compound in the diluted reaction mixture.

  • Inject each standard into the GC-FID system.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Data Analysis:

  • Inject the prepared sample of the reaction mixture.

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard in the sample chromatogram.

  • Determine the concentration of this compound in the diluted sample using the calibration curve.

  • Calculate the concentration of this compound in the original reaction mixture, accounting for the initial weight and dilution factor.

GC-FID Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture GC_System GC-FID System ReactionMixture->GC_System Inject Sample InternalStandard Internal Standard InternalStandard->GC_System DilutionSolvent Dilution Solvent DilutionSolvent->GC_System CalibrationStandards Calibration Standards CalibrationStandards->GC_System Inject Standards Chromatogram Obtain Chromatogram GC_System->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification

Caption: Workflow for this compound Quantification by GC-FID.

High-Performance Liquid Chromatography (HPLC) Method

This HPLC method is particularly useful for the separation and quantification of the cis and trans isomers of this compound.[2]

Experimental Protocol: HPLC-UV

Objective: To separate and quantify the isomers of this compound in a reaction mixture using HPLC-UV.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler vials and caps

  • Volumetric flasks and pipettes

  • This compound standard (containing both isomers)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Filter for sample preparation (0.45 µm)

Instrumentation and Conditions:

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., Inertsil ODS-3V)
Column Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Detector
Wavelength 210 nm

Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture into a volumetric flask.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Ensure the concentration range covers the expected sample concentration.

  • Inject each standard into the HPLC system.

  • Generate separate calibration curves for the cis and trans isomers by plotting peak area against concentration.

Data Analysis:

  • Inject the prepared sample.

  • Identify the peaks for the cis and trans isomers of this compound based on their retention times.

  • Calculate the peak area for each isomer.

  • Determine the concentration of each isomer from its respective calibration curve.

  • Calculate the concentration of each isomer in the original reaction mixture, accounting for the initial weight and dilution factor.

HPLC-UV Workflow Diagramdot

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing & Quantification ReactionMixture_hplc Reaction Mixture HPLC_System HPLC-UV System ReactionMixture_hplc->HPLC_System Inject Sample MobilePhase Mobile Phase MobilePhase->HPLC_System CalibrationStandards_hplc Calibration Standards CalibrationStandards_hplc->HPLC_System Inject Standards Chromatogram_hplc Obtain Chromatogram HPLC_System->Chromatogram_hplc PeakIntegration_hplc Isomer Peak Integration Chromatogram_hplc->PeakIntegration_hplc CalibrationCurves_hplc Isomer Calibration Curves PeakIntegration_hplc->CalibrationCurves_hplc Quantification_hplc Isomer Quantification CalibrationCurves_hplc->Quantification_hplc

References

Application Notes and Protocols for the Hydrolysis of But-2-enenitrile to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of crotonic acid ((2E)-but-2-enoic acid) through the hydrolysis of but-2-enenitrile (crotononitrile). Both acid- and base-catalyzed hydrolysis methods are discussed, offering pathways to this valuable unsaturated carboxylic acid. While the industrial production of crotonic acid predominantly relies on the oxidation of crotonaldehyde, the hydrolysis of the corresponding nitrile serves as a viable laboratory-scale synthetic route.[1][2] This document outlines the chemical principles, reaction mechanisms, and detailed procedures for these transformations.

Introduction

Crotonic acid is a short-chain unsaturated carboxylic acid with applications in the synthesis of copolymers, resins, and pharmaceuticals.[2][3] The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic synthesis. This process can be effectively catalyzed by either acid or base and proceeds through an amide intermediate.[4] The reaction involves the nucleophilic attack of water (in acid) or hydroxide (B78521) ions (in base) on the electrophilic carbon of the nitrile group, followed by tautomerization and subsequent hydrolysis of the amide.

This application note details two primary methods for the hydrolysis of this compound to crotonic acid:

  • Acid-Catalyzed Hydrolysis: Typically employs strong acids like sulfuric acid or hydrochloric acid.

  • Base-Catalyzed Hydrolysis (Saponification): Utilizes strong bases such as sodium hydroxide or potassium hydroxide, followed by an acidic workup.

Reaction Mechanisms and Pathways

The hydrolysis of this compound to crotonic acid is a two-stage process. The first stage is the conversion of the nitrile to crotonamide, which is then followed by the hydrolysis of the amide to crotonic acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers and tautomerization lead to the formation of the intermediate crotonamide. Further hydrolysis of the amide, also under acidic conditions, yields crotonic acid and an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the nitrile carbon. Protonation of the resulting intermediate by water forms an imidic acid, which tautomerizes to the crotonamide. The amide then undergoes base-catalyzed hydrolysis to form the carboxylate salt of crotonic acid. An acidic workup is necessary to protonate the carboxylate and isolate the final carboxylic acid product.

Quantitative Data Summary

The following table summarizes representative quantitative data for the hydrolysis of this compound to crotonic acid under different catalytic conditions. Please note that these values are illustrative and can be influenced by specific experimental parameters.

CatalystReagent ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
H₂SO₄50% (v/v)100 (Reflux)4~85>95
NaOH10% (w/v)100 (Reflux)6~90>97

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Materials:

  • This compound (Crotononitrile)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, cautiously add 20 mL of deionized water to 20 mL of concentrated sulfuric acid while cooling the flask in an ice bath. To this 50% sulfuric acid solution, add 5.0 g of this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over 100 g of crushed ice in a beaker.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Neutralization: Combine the organic extracts and wash with a saturated sodium bicarbonate solution until effervescence ceases.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude crotonic acid can be further purified by recrystallization from hot water.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound (Crotononitrile)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 10 g of sodium hydroxide in 90 mL of deionized water. Add 5.0 g of this compound to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the solution is acidic to pH paper (pH ~2). A white precipitate of crotonic acid should form.

  • Isolation: Collect the precipitated crotonic acid by vacuum filtration and wash the solid with a small amount of cold deionized water.

  • Extraction of Aqueous Layer: Transfer the filtrate to a separatory funnel and extract with diethyl ether (2 x 50 mL) to recover any dissolved product.

  • Drying and Evaporation: Combine the ether extracts with the filtered solid, dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude crotonic acid can be purified by recrystallization from hot water.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis But2enenitrile_A This compound Protonation_A Protonation (H+) But2enenitrile_A->Protonation_A Nitrile_Carbocation_A Protonated Nitrile Protonation_A->Nitrile_Carbocation_A H2O_Attack_A Nucleophilic Attack by H₂O Nitrile_Carbocation_A->H2O_Attack_A Intermediate1_A Tetrahedral Intermediate H2O_Attack_A->Intermediate1_A Tautomerization_A Tautomerization Intermediate1_A->Tautomerization_A Crotonamide_A Crotonamide Tautomerization_A->Crotonamide_A Hydrolysis_Amide_A Amide Hydrolysis Crotonamide_A->Hydrolysis_Amide_A Crotonic_Acid_A Crotonic Acid Hydrolysis_Amide_A->Crotonic_Acid_A But2enenitrile_B This compound OH_Attack_B Nucleophilic Attack by OH⁻ But2enenitrile_B->OH_Attack_B Intermediate1_B Tetrahedral Intermediate OH_Attack_B->Intermediate1_B Protonation_B Protonation (H₂O) Intermediate1_B->Protonation_B Imidic_Acid_B Imidic Acid Protonation_B->Imidic_Acid_B Tautomerization_B Tautomerization Imidic_Acid_B->Tautomerization_B Crotonamide_B Crotonamide Tautomerization_B->Crotonamide_B Hydrolysis_Amide_B Amide Hydrolysis Crotonamide_B->Hydrolysis_Amide_B Crotonate_B Crotonate Hydrolysis_Amide_B->Crotonate_B Acid_Workup_B Acidic Workup (H+) Crotonate_B->Acid_Workup_B Crotonic_Acid_B Crotonic Acid Acid_Workup_B->Crotonic_Acid_B

Caption: Reaction pathways for acid- and base-catalyzed hydrolysis.

Experimental_Workflow cluster_protocol1 Protocol 1: Acid-Catalyzed Hydrolysis cluster_protocol2 Protocol 2: Base-Catalyzed Hydrolysis Start_A Mix this compound and H₂SO₄/H₂O Reflux_A Reflux for 4h Start_A->Reflux_A Workup_A Quench with Ice Reflux_A->Workup_A Extraction_A Extract with Diethyl Ether Workup_A->Extraction_A Neutralization_A Wash with NaHCO₃ Extraction_A->Neutralization_A Drying_A Dry with MgSO₄ Neutralization_A->Drying_A Evaporation_A Solvent Evaporation Drying_A->Evaporation_A Purification_A Recrystallization Evaporation_A->Purification_A Product_A Pure Crotonic Acid Purification_A->Product_A Start_B Mix this compound and NaOH/H₂O Reflux_B Reflux for 6h Start_B->Reflux_B Acidification_B Cool and Acidify with HCl Reflux_B->Acidification_B Isolation_B Filter Precipitate Acidification_B->Isolation_B Extraction_B Extract Filtrate with Ether Isolation_B->Extraction_B Combine_B Combine and Dry Extraction_B->Combine_B Evaporation_B Solvent Evaporation Combine_B->Evaporation_B Purification_B Recrystallization Evaporation_B->Purification_B Product_B Pure Crotonic Acid Purification_B->Product_B

Caption: Experimental workflows for hydrolysis protocols.

References

Troubleshooting & Optimization

Technical Support Center: But-2-enenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of but-2-enenitrile (crotononitrile) for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Common methods for synthesizing this compound include the dehydration of crotonamide (B15916), which can be prepared from crotonic acid. One approach involves reacting crotonic acid with thionyl chloride and then ammonia (B1221849) to form crotonamide, followed by dehydration using an agent like benzenesulfonyl chloride in pyridine.[1] Another route is the isomerization of other butenenitrile isomers, which can be catalyzed by various agents.[2]

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: To maximize the yield, it is crucial to control reaction temperature, catalyst selection and loading, and the choice of solvent.[2] For instance, in isomerization reactions, nickel-based catalysts with specific phosphine (B1218219) ligands have been shown to be effective.[2] Temperature control is vital to minimize side reactions and prevent product decomposition.[3]

Q3: How can I minimize the formation of isomeric byproducts during the synthesis?

A3: The formation of isomers is a common challenge.[2] Controlling the selectivity of the reaction is key. This can be achieved by carefully selecting the catalyst and optimizing reaction conditions. For example, the steric and electronic properties of ligands in metal-catalyzed isomerizations play a pivotal role in directing the reaction towards the desired isomer.[2] Base-catalyzed methods can also offer an alternative route with potentially higher selectivity.[2]

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary method for purifying this compound is fractional distillation under reduced pressure.[1][4] This technique is effective in separating the desired product from starting materials, solvents, and byproducts with different boiling points.

Q5: Which analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective methods for determining the purity of this compound.[3][5] These techniques can quantify the main product and identify the presence of any impurities or isomeric byproducts. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction temperature.Optimize the reaction temperature. For many nitrile syntheses, maintaining a specific temperature range is crucial to prevent side reactions or decomposition.[3]
Inefficient catalyst or incorrect catalyst loading.Screen different catalysts (e.g., various nickel-phosphine complexes for isomerization) and optimize the catalyst concentration.[2]
Poor quality of starting materials.Ensure the purity of starting materials like crotonic acid or isomeric butenenitriles.
Formation of Side Products/Isomers Non-selective catalyst.Select a catalyst with high selectivity for the desired this compound isomer. The choice of ligand is critical in metal-catalyzed reactions.[2]
Incorrect reaction conditions.Adjust the reaction temperature and time. Sometimes, a lower temperature for a longer duration can improve selectivity.
Incomplete Reaction Insufficient reaction time.Monitor the reaction progress using TLC or GC and ensure it is allowed to proceed to completion.
Deactivated catalyst.Ensure the reaction is carried out under an inert atmosphere if the catalyst is sensitive to air or moisture.
Difficulty in Product Isolation Inefficient distillation.Use a fractional distillation setup with a suitable column and maintain a stable vacuum for better separation.
Product loss during work-up.Minimize the number of transfer steps and ensure efficient extraction with the appropriate solvent.

Experimental Protocols

Synthesis of this compound from Crotonic Acid

This two-step protocol describes the synthesis of this compound starting from crotonic acid, proceeding through a crotonamide intermediate.

Step 1: Synthesis of Crotonamide

  • In a round-bottom flask, mix crotonic acid, dichloromethane, and a catalytic amount of DMF.

  • Cool the mixture to 0-10 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred mixture.

  • After the addition is complete, continue stirring at this temperature and monitor the reaction.

  • In a separate vessel, prepare an ammonia water solution.

  • Slowly add the reaction mixture from the first step to the ammonia water solution, maintaining a low temperature.

  • After the reaction is complete, remove excess ammonia water under reduced pressure.

  • Collect the resulting solid by centrifugation, wash the filter cake, and dry it to obtain crotonamide.[1]

Step 2: Dehydration of Crotonamide to this compound

  • In a dry reaction vessel, dissolve the prepared crotonamide in pyridine.

  • Add benzenesulfonyl chloride to the solution.

  • Heat the mixture gently to facilitate the dehydration reaction.

  • Upon completion, the crude this compound can be isolated.

  • Purify the crude product by vacuum distillation to obtain the final this compound.[1]

Data Presentation

Table 1: Influence of Reaction Parameters on Isomerization of Alkene-Nitrile Mixtures

Parameter Condition Effect on Yield/Selectivity Reference
Catalyst Calcium-containing inorganic base (e.g., CaO, CaH2)Promotes isomerization of 2-methyl-3-butenenitrile (B95465) and 3-pentenenitrile (B94367) to 2-methyl-2-butenenitrile.[6]
Temperature 120 - 160 °COptimal range for the isomerization reaction.[6]
Pressure 0.1 - 0.2 MPaMaintained within this range during the reaction.[6]
Reaction Time 6 - 12 hoursSufficient time for the isomerization to reach equilibrium or completion.[6]
Solvent TolueneCommonly used solvent for isomerization reactions.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Crotonamide Synthesis cluster_step2 Step 2: Dehydration start Mix Crotonic Acid, DCM, DMF add_socl2 Add Thionyl Chloride (0-10°C) start->add_socl2 react_ammonia React with Ammonia Water add_socl2->react_ammonia remove_ammonia Remove Excess Ammonia react_ammonia->remove_ammonia centrifuge Centrifuge and Dry remove_ammonia->centrifuge crotonamide Crotonamide centrifuge->crotonamide dissolve Dissolve Crotonamide in Pyridine crotonamide->dissolve add_bsc Add Benzenesulfonyl Chloride dissolve->add_bsc heat Heat Mixture add_bsc->heat distill Vacuum Distillation heat->distill final_product This compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield Issue check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Active/Correct? check_temp->check_catalyst Yes optimize_temp Adjust Temperature check_temp->optimize_temp No check_time Is Reaction Time Sufficient? check_catalyst->check_time Yes screen_catalyst Screen/Replace Catalyst check_catalyst->screen_catalyst No increase_time Increase Reaction Time check_time->increase_time No success Yield Improved check_time->success Yes optimize_temp->success screen_catalyst->success increase_time->success

References

Common side products in But-2-enenitrile isomerization and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the isomerization of but-2-enenitrile.

Troubleshooting Guides

This section addresses common issues encountered during the isomerization of this compound, offering potential causes and solutions to guide your experimental work.

Issue Potential Cause Suggested Solution
Low conversion of this compound Insufficient catalyst activity: The chosen catalyst may not be active enough under the current reaction conditions.- Increase catalyst loading. - Switch to a more active catalyst system (e.g., a different Lewis acid or transition metal complex). - Ensure the catalyst is not deactivated by impurities in the starting material or solvent.
Suboptimal reaction temperature: The temperature may be too low for the isomerization to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for the formation of side products. Higher temperatures can favor the formation of the more stable trans-isomer (crotononitrile).[1]
Inefficient mixing: Poor mixing can lead to localized concentration gradients and incomplete reaction.- Ensure vigorous stirring throughout the reaction.
Formation of multiple isomers Non-selective catalyst: The catalyst may be promoting the formation of both geometric (cis/trans) and positional (3-butenenitrile) isomers.[2]- Employ a catalyst known for high stereoselectivity. For example, certain rhodium or ruthenium complexes can favor the formation of the E (trans) isomer. - The addition of specific ligands to a transition metal catalyst can enhance selectivity.
Thermodynamic equilibrium: The reaction may have reached a thermodynamic equilibrium containing a mixture of isomers.- Adjust the reaction temperature. While higher temperatures can increase the rate, they may also lead to a less favorable equilibrium mixture. Running the reaction at the lowest effective temperature can sometimes improve selectivity.
Significant polymerization Presence of radical initiators: Trace impurities (e.g., peroxides) or exposure to light or high temperatures can initiate free-radical polymerization of the unsaturated nitrile.[3][4]- Use freshly distilled, inhibitor-free solvents and reagents. - Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Anionic polymerization: Strong bases or nucleophiles can initiate anionic polymerization.[5][6]- If using a basic catalyst, carefully control the amount and strength of the base. - Ensure all reagents and glassware are scrupulously dry, as water can sometimes interfere with or promote side reactions.
High reaction temperature: Elevated temperatures can promote thermal polymerization.[7]- Optimize the reaction temperature to be high enough for isomerization but low enough to minimize polymerization.
Formation of dimers and oligomers Catalyst-mediated C-C bond formation: Some transition metal catalysts can promote the dimerization or oligomerization of alkenes.[8]- Select a catalyst that favors isomerization over C-C bond formation. Lewis acid catalysts may be less prone to this side reaction than some transition metal complexes. - Lowering the concentration of the this compound may disfavor intermolecular reactions like dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the isomerization of this compound?

A1: The most common side products are:

  • Geometric Isomers: cis-but-2-enenitrile (isocrotononitrile).[2]

  • Positional Isomers: 3-Butenenitrile, formed by the migration of the double bond.

  • Dimers and Oligomers: Products formed from the reaction of two or more this compound molecules.[8]

  • Polymers: High molecular weight chains formed through the polymerization of the C=C double bond.[3][4][7]

Q2: How can I selectively synthesize the trans-isomer (crotononitrile)?

A2: To selectively synthesize crotononitrile (B213123), consider the following:

  • Catalyst Selection: Employ a stereoselective catalyst. Certain transition metal complexes, for instance, have been shown to favor the formation of the thermodynamically more stable trans-isomer.

  • Reaction Temperature: Generally, higher temperatures favor the formation of the more stable trans-isomer.[1] However, this must be balanced with the potential for increased side reactions like polymerization.

  • Lewis Acid Catalysis: The use of Lewis acids can promote isomerization and may offer good selectivity for the conjugated isomer.

Q3: What is the role of a Lewis acid in this isomerization?

A3: A Lewis acid can coordinate to the nitrogen atom of the nitrile group. This coordination enhances the electrophilicity of the molecule and can facilitate the rearrangement of the double bond to the thermodynamically more stable conjugated position, leading to the formation of crotononitrile.

Q4: Can the solvent affect the outcome of the isomerization?

A4: Yes, the solvent can influence the reaction rate and selectivity. Polar aprotic solvents are often used for such isomerizations. The choice of solvent can affect catalyst solubility and stability, as well as the solvation of intermediates and transition states, thereby influencing the reaction pathway.

Q5: Is it possible to completely prevent polymerization?

A5: While complete prevention can be challenging, polymerization can be significantly minimized. Key strategies include:

  • Using Inhibitors: Adding a small amount of a radical inhibitor like hydroquinone.

  • Controlling Temperature: Maintaining the lowest possible temperature that allows for a reasonable isomerization rate.

  • Inert Atmosphere: Excluding oxygen by running the reaction under nitrogen or argon.

  • Purity of Reagents: Using purified reagents and solvents to remove potential initiators.

Experimental Protocols

Key Experiment: Selective Isomerization of an Allylic Nitrile using a Rhodium Catalyst

This protocol is adapted from methodologies for the isomerization of allylic alcohols and can be applied to this compound with appropriate optimization. Rhodium catalysts are known to be effective for the isomerization of allylic systems.[9]

Objective: To selectively isomerize this compound to crotononitrile (trans-but-2-enenitrile).

Materials:

  • This compound

  • [Rh(cod)2]BF4 (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Triphenylphosphine (PPh3)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Set up a Schlenk flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.

  • To the flask, add the rhodium catalyst precursor, [Rh(cod)2]BF4 (e.g., 1 mol%), and the ligand, PPh3 (e.g., 2-4 mol equivalent to Rh).

  • Add the anhydrous, degassed solvent via cannula.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.

  • Add the this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (start with a moderate temperature, e.g., 60-80 °C) and monitor the progress by a suitable analytical method (e.g., GC or NMR).

  • Upon completion, cool the reaction to room temperature. The product can be isolated by removing the solvent under reduced pressure and subsequent purification (e.g., distillation or chromatography).

Troubleshooting for this Protocol:

  • Low Conversion: Increase catalyst loading or reaction temperature.

  • Low Selectivity: Vary the rhodium-to-ligand ratio. Different phosphine (B1218219) ligands can also be screened.

  • Polymerization: Add a radical inhibitor and ensure all components are thoroughly deoxygenated.

Data Presentation

Table 1: Influence of Catalyst on Product Distribution in this compound Isomerization (Illustrative Data)

Catalyst SystemTemperature (°C)Crotononitrile Yield (%)3-Butenenitrile (%)Polymer (%)
None (Thermal)150601525
Lewis Acid (e.g., AlCl3)8085105
Transition Metal (e.g., Rh/phosphine)6095<2<3

Table 2: Effect of Temperature on Crotononitrile Yield and Polymer Formation (Illustrative Data)

Temperature (°C)Crotononitrile Yield (%)Polymer Formation (%)
6075<5
808810
1008515
1207030

Visualizations

Isomerization_Pathways This compound This compound Crotononitrile (trans) Crotononitrile (trans) This compound->Crotononitrile (trans) Desired Isomerization Isocrotononitrile (cis) Isocrotononitrile (cis) This compound->Isocrotononitrile (cis) Geometric Isomerization 3-Butenenitrile 3-Butenenitrile This compound->3-Butenenitrile Positional Isomerization Dimers/Oligomers Dimers/Oligomers This compound->Dimers/Oligomers Dimerization/ Oligomerization Polymers Polymers This compound->Polymers Polymerization

Caption: Reaction pathways in this compound isomerization.

Troubleshooting_Workflow Start Isomerization Experiment Problem Unsatisfactory Result? Start->Problem LowConversion Low Conversion Problem->LowConversion Yes SideProducts Side Products Problem->SideProducts Yes End Successful Isomerization Problem->End No OptimizeCatalyst Optimize Catalyst System LowConversion->OptimizeCatalyst OptimizeTemp Adjust Temperature LowConversion->OptimizeTemp SideProducts->OptimizeCatalyst SideProducts->OptimizeTemp AddInhibitor Add Inhibitor/ Inert Atmosphere SideProducts->AddInhibitor OptimizeCatalyst->Start OptimizeTemp->Start AddInhibitor->Start

Caption: A logical workflow for troubleshooting this compound isomerization.

References

Technical Support Center: Optimizing Catalyst Performance for But-2-enenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for But-2-enenitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing catalyst performance and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic methods for synthesizing this compound?

A1: this compound, also known as crotononitrile, is primarily synthesized through two main catalytic routes:

  • Isomerization of Allyl Cyanide (3-Butenenitrile): This is a widely used method where the thermodynamically less stable allyl cyanide is converted to the more stable conjugated this compound. This reaction is typically catalyzed by transition metal complexes, with nickel-based catalysts being particularly effective. Basic catalysts can also be employed for this isomerization.

  • Dehydration of Crotonaldehyde (B89634) Oxime: This method involves the removal of a water molecule from crotonaldehyde oxime to form the corresponding nitrile. This dehydration reaction is often catalyzed by a variety of reagents, including acid anhydrides, thionyl chloride, and certain metal complexes. Copper(II)-catalyzed systems have shown promise in the dehydration of aldoximes.[1][2]

  • Ammoxidation of Butene: This industrial process involves the reaction of butene with ammonia (B1221849) and oxygen at elevated temperatures over a solid-state catalyst to produce this compound.[3][4]

Q2: Which catalysts are most effective for the isomerization of allyl cyanide to this compound?

A2: Nickel-based catalysts are extensively utilized for the isomerization of unsaturated nitriles.[5] These often involve nickel(0) complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. The choice of ligand plays a crucial role in the catalyst's performance. Additionally, inorganic bases such as calcium-containing compounds (e.g., calcium hydroxide (B78521), calcium chloride) have been shown to be effective and low-cost catalysts for the isomerization of similar alkene-nitriles.[6]

Q3: What are the key reaction parameters to control for optimizing this compound yield and selectivity?

A3: Optimizing the synthesis of this compound requires careful control of several parameters:[5]

  • Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For isomerization reactions, a temperature range of 120-160°C is often employed.[6]

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate and cost-effectiveness.

  • Solvent: The choice of solvent can impact the catalyst's activity and stability. Toluene (B28343) is a commonly used solvent for these types of isomerization reactions.[5]

  • Presence of Co-catalysts or Additives: Lewis acids are sometimes added as co-catalysts to enhance the reaction rate and selectivity.[5]

Q4: How can I monitor the progress of the this compound synthesis reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Gas Chromatography (GC): To determine the conversion of the starting material and the formation of this compound and any byproducts.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify any intermediates or side products.

Troubleshooting Guides

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield is a common problem in organic synthesis and can be attributed to several factors.

Potential Cause Suggested Solution
Catalyst Deactivation Impurities in the reactants or solvent can poison the catalyst. Ensure all starting materials are pure and solvents are anhydrous. Consider using a fresh batch of catalyst.[7]
Suboptimal Reaction Temperature If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If the temperature is too high, it may promote side reactions or catalyst decomposition. Optimize the temperature by running small-scale experiments at different temperatures.[8]
Incorrect Reaction Time If the reaction is stopped prematurely, the conversion will be low. If it runs for too long, product degradation or side reactions may occur. Monitor the reaction progress using GC or TLC to determine the optimal reaction time.[8]
Poor Catalyst Activity The chosen catalyst may not be sufficiently active for the transformation. Screen different catalysts or ligands to find a more effective system. For nickel catalysts, the choice of phosphine ligand is critical.[5]
Reversible Reaction The isomerization of allyl cyanide to this compound is a reversible reaction. To drive the equilibrium towards the product, consider removing the product from the reaction mixture as it is formed, if feasible.
Issue 2: Poor Selectivity and Formation of Byproducts

Question: I am observing the formation of significant amounts of side products in my reaction mixture. How can I improve the selectivity towards this compound?

Answer: The formation of isomeric byproducts is a key challenge in the synthesis of this compound, particularly during isomerization reactions.

Potential Cause Suggested Solution
Formation of Isomeric Nitriles During the isomerization of allyl cyanide, other isomers such as 3-pentenenitrile (B94367) can be formed. The catalyst and reaction conditions play a crucial role in controlling selectivity. Fine-tuning the catalyst system (e.g., by modifying the ligands on a nickel catalyst) can significantly improve selectivity.[5]
Polymerization of Reactants or Product Unsaturated nitriles can be prone to polymerization, especially at higher temperatures. Lowering the reaction temperature or adding a polymerization inhibitor might be necessary.
Side Reactions with Solvent or Impurities The solvent or impurities in the starting materials may participate in side reactions. Ensure the use of high-purity, inert solvents and reactants.
Hydrolysis of the Nitrile Group The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, especially under acidic or basic conditions. Ensure anhydrous reaction conditions.[9]
Issue 3: Catalyst Instability and Reusability

Question: My catalyst seems to lose its activity quickly, and I am unable to reuse it for multiple reaction cycles. What could be the reasons for this?

Answer: Catalyst deactivation is a significant concern in catalytic processes.

Potential Cause Suggested Solution
Leaching of the Active Metal The active metal component of the catalyst may leach into the reaction solution, leading to a loss of activity. Consider using a more robust catalyst support or a heterogeneous catalyst system to minimize leaching.
Coking or Fouling of the Catalyst Surface Deposition of carbonaceous materials (coke) or other byproducts on the catalyst surface can block the active sites. Catalyst regeneration through calcination or washing may be possible.[8]
Structural Changes in the Catalyst The catalyst structure may change under the reaction conditions, leading to a loss of activity. Characterize the spent catalyst to understand the deactivation mechanism.
Oxidation of the Catalyst For sensitive catalysts like nickel(0) complexes, exposure to air or oxidizing impurities can lead to deactivation. Maintain a strict inert atmosphere throughout the reaction and handling of the catalyst.

Experimental Protocols

Protocol 1: Isomerization of Allyl Cyanide using a Calcium-Based Catalyst

This protocol is adapted from a procedure for a similar isomerization reaction.[6]

Materials:

  • Allyl cyanide (3-Butenenitrile)

  • Calcium hydroxide (Ca(OH)₂)

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • To the flask, add allyl cyanide and anhydrous toluene.

  • Add calcium hydroxide to the mixture. A typical molar ratio of catalyst to substrate is in the range of 1:5 to 1:15.[6]

  • Heat the reaction mixture to 120-140°C with vigorous stirring.[6]

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC. The reaction is typically complete within 6-12 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the solid calcium hydroxide catalyst. The catalyst can be washed with fresh toluene and potentially reused.

  • The filtrate contains the this compound product. The solvent can be removed by distillation.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 2: General Procedure for Catalyst Screening

Materials:

  • Allyl cyanide

  • Selected catalyst (e.g., Nickel-based complex, solid acid/base)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere setup

Procedure:

  • In a glovebox or under an inert atmosphere, add the catalyst to a Schlenk tube equipped with a magnetic stir bar.

  • Add the anhydrous solvent, followed by the allyl cyanide.

  • Seal the Schlenk tube and place it in a preheated heating block at the desired reaction temperature.

  • Stir the reaction mixture for a predetermined amount of time.

  • After the reaction, cool the mixture to room temperature.

  • Take a sample of the reaction mixture and analyze it by GC to determine the conversion and selectivity.

  • Repeat the experiment with different catalysts, temperatures, and reaction times to optimize the conditions.

Data Presentation

Table 1: Comparison of Catalytic Systems for Isomerization of Unsaturated Nitriles (Hypothetical Data for this compound Synthesis)
CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)Selectivity to this compound (%)Reference
Ni(COD)₂ / PPh₃210068590Adapted from[5]
Ni(COD)₂ / PCy₃210049588Adapted from[5]
Ca(OH)₂10140896>95Adapted from[6]
CaCl₂6.71201293>95Adapted from[6]

Note: This table presents hypothetical data for this compound synthesis based on reported data for structurally similar compounds to illustrate the comparison of different catalytic systems.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow reactant_prep Reactant & Catalyst Preparation reaction_setup Reaction Setup under Inert Atmosphere reactant_prep->reaction_setup reaction Reaction at Controlled Temperature & Time reaction_setup->reaction sampling Sampling of Reaction Mixture reaction->sampling analysis GC/TLC Analysis sampling->analysis data_eval Data Evaluation (Conversion & Selectivity) analysis->data_eval optimization Optimization of Conditions data_eval->optimization optimization->reaction Iterate troubleshooting_low_yield start Low Yield Observed check_catalyst Check Catalyst Activity & Purity start->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Active & Pure replace_catalyst Use Fresh/Different Catalyst check_catalyst->replace_catalyst Inactive/Impure check_time Monitor Reaction Over Time check_temp->check_time Optimal optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal check_reagents Analyze Reactant & Solvent Purity check_time->check_reagents No Improvement optimize_time Determine Optimal Reaction Time check_time->optimize_time Incomplete Conversion check_reagents->start Pure purify_reagents Purify Reactants/Use Anhydrous Solvent check_reagents->purify_reagents Impurities Detected yield_improved Yield Improved replace_catalyst->yield_improved optimize_temp->yield_improved optimize_time->yield_improved purify_reagents->yield_improved

References

Technical Support Center: But-2-enenitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the polymerization of 2-butenenitrile (also known as crotononitrile). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This guide addresses frequent problems encountered during the polymerization of 2-butenenitrile, offering potential causes and solutions.

Issue 1: Polymerization Fails to Initiate or Proceeds Very Slowly

  • Question: My 2-butenenitrile polymerization is not starting, or the reaction is extremely sluggish. What are the likely causes and how can I fix this?

  • Answer: Failure to initiate is a common problem that can often be resolved by systematically checking your reagents and reaction conditions.

    • Inhibitor Presence: Commercial 2-butenenitrile contains inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent spontaneous polymerization during storage. These must be removed prior to the reaction.[1]

      • Solution: Pass the monomer through a column of basic alumina (B75360) to remove the inhibitor immediately before use.[1]

    • Oxygen Inhibition: Oxygen is a potent inhibitor of radical polymerizations as it scavenges radicals to form unreactive peroxy species.[2]

      • Solution: Deoxygenate the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and monomer before and during the polymerization, or by using several freeze-pump-thaw cycles.[1][2]

    • Initiator Issues: The initiator may be degraded, impure, or used at an inappropriate temperature.

      • Solution: Use a fresh, purified initiator. For thermally initiated radical polymerizations with AIBN, ensure the reaction temperature is appropriate for its decomposition (typically >65°C).[2] For anionic polymerizations, ensure your initiator is not deactivated by moisture or air.

    • Monomer and Solvent Purity: Impurities in the monomer or solvent can act as inhibitors or chain transfer agents. Water is a particularly problematic impurity in anionic polymerizations.

      • Solution: Use freshly distilled monomer and purified, dry solvents.

Issue 2: Low Polymer Yield or Low Monomer Conversion

  • Question: My polymerization starts, but I'm getting a very low yield of poly(2-butenenitrile). How can I improve the conversion?

  • Answer: Low conversion can be caused by several factors, many of which overlap with initiation problems.

    • Insufficient Initiator Concentration: Too little initiator will result in a slow polymerization rate and low conversion.[1]

      • Solution: Gradually increase the initiator concentration. The rate of polymerization is often proportional to the square root of the initiator concentration.[2]

    • Suboptimal Reaction Time or Temperature: The polymerization may not have been allowed to proceed for a sufficient amount of time, or the temperature may not be optimal.

      • Solution: Increase the reaction time and monitor conversion at different time points. For radical polymerizations, increasing the temperature can increase the rate of initiation, but excessively high temperatures can lead to side reactions.[3]

    • Chain Transfer Agents: Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains prematurely.[2]

      • Solution: Ensure high purity of all reagents.

Issue 3: Uncontrolled or "Runaway" Polymerization

  • Question: The polymerization of my 2-butenenitrile is happening too quickly and is difficult to control, sometimes leading to a rapid increase in temperature. What should I do?

  • Answer: Uncontrolled polymerization is a significant safety hazard and can lead to poor polymer properties.

    • Excessive Initiator Concentration: A high concentration of initiator can lead to a very rapid, exothermic reaction.[4]

      • Solution: Reduce the initiator concentration.

    • Inadequate Heat Dissipation: The exothermic nature of polymerization requires efficient heat removal.

      • Solution: Use a larger volume of solvent to dilute the monomer and improve heat transfer. Ensure the reaction vessel is adequately cooled using an ice bath or a temperature-controlled reactor.

    • Monomer Purity: The absence of inhibitors in a purified monomer can make it highly susceptible to spontaneous polymerization, especially when heated.

      • Solution: Use the purified, inhibitor-free monomer immediately.[1]

Issue 4: Inconsistent Polymer Properties (Molecular Weight, Polydispersity)

  • Question: I am getting inconsistent molecular weights and high polydispersity (PDI) in my poly(2-butenenitrile) samples. How can I achieve better control?

  • Answer: Achieving a target molecular weight and low PDI requires careful control over the polymerization process.

    • Initiator Concentration: Higher initiator concentrations generally lead to lower average molecular weights, as more polymer chains are initiated simultaneously.[4][5]

      • Solution: To obtain higher molecular weight polymers, decrease the initiator concentration. For better control over PDI, consider controlled/"living" polymerization techniques.

    • Temperature Fluctuations: Inconsistent reaction temperatures can lead to variations in the rates of initiation, propagation, and termination, affecting the final polymer properties.

      • Solution: Maintain a constant and uniform temperature throughout the polymerization.

    • Monomer to Initiator Ratio: In living polymerizations, the molecular weight is directly related to the ratio of monomer to initiator.

      • Solution: Carefully control the stoichiometry of your reagents.

Quantitative Data Summary

The following table presents representative data for the anionic polymerization of acrylonitrile, a structurally similar monomer to 2-butenenitrile. This data can serve as a starting point for optimizing the polymerization of 2-butenenitrile.

Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Lithium 1,2-bis(diethylamino)-2-oxoethanolate/DMF400-600.5953.5 x 10^51.4[6][7]
Lithium 1,2-bis(diethylamino)-2-oxoethanolate/DMF400-400.5923.2 x 10^51.5[6][7]
Lithium 1,2-bis(diethylamino)-2-oxoethanolate/DMF40000.5852.8 x 10^51.6[6][7]
Lithium diisopropylamide/DMF (Flow Reactor)Varied25-High1.02-1.23 x 10^61.9-2.2[8]

Experimental Protocols

Protocol 1: Radical Solution Polymerization of 2-Butenenitrile

This protocol describes a general procedure for the free-radical polymerization of 2-butenenitrile in solution using AIBN as the initiator.

  • Monomer Purification: Remove the inhibitor from 2-butenenitrile by passing it through a column packed with basic alumina. The purified monomer should be used immediately.[1]

  • Reaction Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.

  • Reagent Addition:

    • Add the desired amount of purified 2-butenenitrile to the flask.

    • Add a suitable solvent (e.g., toluene, DMF).

    • Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.[2]

  • Initiation:

    • In a separate flask, dissolve the calculated amount of AIBN in a small amount of the deoxygenated solvent.

    • Heat the monomer solution to the desired reaction temperature (e.g., 70°C).

    • Add the AIBN solution to the heated monomer solution via syringe.

  • Polymerization: Maintain the reaction at a constant temperature under an inert atmosphere for the desired time (e.g., 24 hours).

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.[9]

Protocol 2: Anionic Solution Polymerization of 2-Butenenitrile

This protocol outlines a general procedure for the anionic polymerization of 2-butenenitrile. This method requires stringent anhydrous and anaerobic conditions.

  • Reagent Purification:

    • Purify 2-butenenitrile by passing it through basic alumina and then distilling it under reduced pressure from calcium hydride.

    • Dry the solvent (e.g., THF, DMF) over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF) and distill under an inert atmosphere.

  • Reaction Setup: Assemble a flame-dried Schlenk flask or a reactor equipped with a magnetic stirrer and an argon/vacuum manifold.

  • Monomer Addition: Add the purified, dry solvent and then the purified 2-butenenitrile to the reaction flask via a syringe under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to the desired low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: Add the anionic initiator (e.g., a solution of n-butyllithium in hexanes or a freshly prepared solution of sodium naphthalenide) dropwise to the stirred monomer solution until a faint color persists, indicating the consumption of impurities, followed by the addition of the calculated amount of initiator.

  • Polymerization: Allow the reaction to proceed at the low temperature for the desired time. The appearance of a viscous solution or a precipitate may indicate polymer formation.

  • Termination and Isolation:

    • Quench the polymerization by adding a proton source, such as degassed methanol (B129727).

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer in a non-solvent (e.g., methanol or water).

    • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.[9]

Visualizations

TroubleshootingWorkflow cluster_initiation Initiation Problems cluster_yield Low Yield / Conversion start Polymerization Issue Observed q_initiation No/Slow Polymerization start->q_initiation check_inhibitor Inhibitor Removed? q_initiation->check_inhibitor Yes check_oxygen System Deoxygenated? check_inhibitor->check_oxygen Yes sol_inhibitor Remove Inhibitor check_inhibitor->sol_inhibitor No check_initiator Initiator Active & Temp OK? check_oxygen->check_initiator Yes sol_oxygen Deoxygenate System check_oxygen->sol_oxygen No check_purity Monomer/Solvent Pure? check_initiator->check_purity Yes sol_initiator Use Fresh Initiator / Adjust Temp check_initiator->sol_initiator No sol_purity Purify Reagents check_purity->sol_purity No q_yield Low Yield? check_purity->q_yield Yes sol_inhibitor->q_initiation sol_oxygen->q_initiation sol_initiator->q_initiation sol_purity->q_initiation check_initiator_conc Sufficient Initiator? q_yield->check_initiator_conc Yes check_time_temp Optimal Time/Temp? check_initiator_conc->check_time_temp Yes sol_initiator_conc Increase Initiator Conc. check_initiator_conc->sol_initiator_conc No check_transfer Chain Transfer Agents? check_time_temp->check_transfer Yes sol_time_temp Increase Time / Optimize Temp check_time_temp->sol_time_temp No sol_transfer Purify Reagents check_transfer->sol_transfer Yes end_node Problem Resolved check_transfer->end_node No obvious issues sol_initiator_conc->q_yield sol_time_temp->q_yield sol_transfer->q_yield

Caption: Troubleshooting workflow for But-2-enenitrile polymerization.

RadicalPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start purify_monomer Purify Monomer (Remove Inhibitor) start->purify_monomer setup_reaction Assemble Dry Glassware purify_monomer->setup_reaction add_reagents Add Monomer & Solvent setup_reaction->add_reagents deoxygenate Deoxygenate Mixture add_reagents->deoxygenate heat_mixture Heat to Reaction Temp deoxygenate->heat_mixture add_initiator Add AIBN Solution heat_mixture->add_initiator polymerize Polymerize at Constant Temp add_initiator->polymerize cool_down Cool to Room Temp polymerize->cool_down precipitate Precipitate in Non-Solvent cool_down->precipitate isolate Filter and Wash Polymer precipitate->isolate dry Dry Under Vacuum isolate->dry end_node Pure Polymer dry->end_node

Caption: Experimental workflow for radical polymerization.

References

Purification techniques for high-purity But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity But-2-enenitrile (also known as crotononitrile). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound, or crotononitrile, is an organic compound with the chemical formula C4H5N.[1][2] It exists as a mixture of cis (Z) and trans (E) isomers.[2][3][4] It is a slightly yellow, clear liquid that is soluble in water.[1] Key physical properties are summarized in the table below.

Q2: What are the primary safety concerns when handling this compound?

This compound is a highly flammable liquid and vapor.[1][5][6] It is also toxic if swallowed or inhaled and can cause skin and eye irritation.[1][5] Proper handling procedures should be followed in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[7]

Q3: What are the most common impurities I should expect in crude this compound?

Common impurities in crude this compound can include:

  • Geometric Isomers: The cis (Z) and trans (E) isomers of this compound itself.[2][3][4]

  • Starting Materials: Unreacted starting materials from the synthesis process.[8]

  • Byproducts: Unintended products from side reactions during synthesis.[][10]

  • Solvents: Residual solvents used in the reaction or initial extraction steps.[8]

  • Water: Water can be introduced during the workup or from atmospheric moisture.

Q4: Which analytical techniques are best for assessing the purity of this compound?

Several analytical methods can be used to determine the purity of this compound:

  • Gas Chromatography (GC): An excellent technique for separating volatile compounds and quantifying the relative amounts of this compound and its impurities.[11][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity.[11][][13]

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS), it helps in identifying the chemical structure of impurities.[11][]

  • Infrared (IR) Spectroscopy: Useful for identifying functional groups and confirming the presence of the nitrile group.[]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My final product has a low boiling point or a broad boiling range during distillation.

  • Possible Cause: This often indicates the presence of volatile impurities, such as residual solvents from the synthesis.

  • Solution:

    • Identify the Impurity: Use GC-MS to identify the volatile impurity.

    • Fractional Distillation: Carefully perform a fractional distillation, ensuring the distillation column has sufficient theoretical plates for separation.[14][15]

    • Collect Fractions: Collect narrow boiling point fractions and analyze each fraction by GC to determine its purity.

Problem 2: The GC analysis of my purified product shows two closely spaced peaks.

  • Possible Cause: These peaks are likely the cis (Z) and trans (E) isomers of this compound. Their boiling points are very close, making separation by standard distillation difficult.

  • Solution:

    • High-Efficiency Fractional Distillation: Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column) to improve separation.[16] This increases the number of theoretical plates, enhancing the separation of compounds with close boiling points.[15]

    • Preparative Chromatography: If distillation is insufficient, preparative gas chromatography or liquid chromatography can be used for high-purity separation, although this is less practical for large quantities.

Problem 3: My product appears cloudy or contains water.

  • Possible Cause: Incomplete drying after an aqueous workup or absorption of atmospheric moisture.

  • Solution:

    • Drying Agents: Before distillation, dry the crude product with a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Azeotropic Distillation: If water is a persistent issue, consider azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene), if compatible with your downstream application.

Problem 4: The yield of my purified product is very low.

  • Possible Cause:

    • Mechanical Losses: Product loss during transfers between glassware.

    • Inefficient Distillation: Taking too wide of a boiling point range for your main fraction, or discarding fractions that still contain a significant amount of product.

    • Degradation: The compound may be degrading at the distillation temperature.

  • Solution:

    • Careful Technique: Minimize transfers and ensure all joints in the distillation apparatus are properly sealed.

    • Analyze Fractions: Analyze all collected fractions by GC to ensure you are not discarding product.

    • Vacuum Distillation: If you suspect thermal degradation, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of this compound and minimize degradation.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
(E)-But-2-enenitrile C₄H₅N67.09120-121[5]
(Z)-But-2-enenitrile C₄H₅N67.09~108 (Estimated)
WaterH₂O18.02100
AcetonitrileC₂H₃N41.0581-82
ButyronitrileC₄H₇N69.11116-117
Experimental Protocols
Key Experiment: Fractional Distillation of this compound

This protocol outlines the purification of crude this compound using fractional distillation at atmospheric pressure.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (MgSO₄)

  • Boiling chips or magnetic stir bar

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Lab jack and clamps

Procedure:

  • Drying the Crude Product:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO₄ and swirl. If the MgSO₄ clumps together, add more until some remains free-flowing.

    • Filter or decant the dried liquid into a clean, dry round-bottom flask.

  • Apparatus Setup:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried crude product.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are securely clamped and properly sealed.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[15]

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Gently heat the round-bottom flask using the heating mantle.

    • Observe as the liquid begins to boil and a ring of condensate slowly rises through the fractionating column.[15]

    • Adjust the heating rate to maintain a slow, steady distillation rate (approximately 1-2 drops per second).

  • Fraction Collection:

    • Foreshot: Collect the initial distillate that comes over at a lower temperature. This fraction will contain the most volatile impurities.

    • Main Fraction: When the temperature at the distillation head stabilizes near the boiling point of this compound (~120-121°C), switch to a new, clean receiving flask to collect the main product fraction.[5]

    • Final Fraction: If the temperature begins to drop or rise significantly after the main fraction is collected, stop the distillation.

  • Analysis:

    • Analyze the collected main fraction for purity using GC or NMR.

Visualizations

G cluster_prep Preparation cluster_distill Fractional Distillation cluster_collect Collection & Analysis Crude Crude this compound Dry Drying with MgSO4 Crude->Dry Distill Heat and Vaporize Dry->Distill Column Separation in Fractionating Column Distill->Column Condense Condensation Column->Condense Foreshot Foreshot (Impurities) Condense->Foreshot Product High-Purity Product (~120-121°C) Condense->Product Analysis Purity Analysis (GC/NMR) Product->Analysis G Start Problem: GC shows multiple peaks in purified sample q1 Are peaks very close with similar mass spectra? Start->q1 q2 Is there a low-boiling peak? Start->q2 q3 Is there a high-boiling peak? Start->q3 res1 Likely cis/trans isomers. Increase distillation efficiency (longer column). q1->res1 res2 Residual solvent impurity. Collect a larger forerun during distillation. q2->res2 res3 Higher boiling byproduct or starting material. Stop distillation earlier. q3->res3

References

Technical Support Center: GC-MS Analysis of Unsaturated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of unsaturated nitriles. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are unsaturated nitriles challenging to analyze by GC-MS?

Unsaturated nitriles are often considered "active" compounds in gas chromatography. Their analysis is challenging due to several factors:

  • Polarity and Active Sites: The nitrile group (-C≡N) is polar. This makes the analytes prone to interacting with active sites, such as silanol (B1196071) groups (Si-OH), which are present on the glass surfaces of inlet liners, columns, and even glass wool packing.[1]

  • Adsorption: These interactions can lead to the adsorption of the analyte onto surfaces within the GC flow path.[2] This results in poor peak shape (tailing), reduced analyte response, and poor reproducibility.[1]

  • Thermal Lability: Some unsaturated nitriles can be thermally sensitive, potentially degrading on hot surfaces within the GC inlet, which can lead to inaccurate quantification.[2]

Q2: What is the most critical GC system component to consider for preventing analyte loss?

The GC inlet, specifically the inlet liner, is a critical component influencing the inertness of the entire flow path.[2] Most analytical problems with active compounds, including peak tailing and loss of response, originate from activity in the inlet.[3] Using a properly deactivated liner is essential to minimize analyte adsorption and degradation.[2][4][5]

Q3: When should I consider chemical derivatization for my analysis?

Derivatization should be considered when you observe persistent issues like severe peak tailing, low sensitivity, or poor thermal stability, even after optimizing the GC system (e.g., using deactivated liners and columns).[6][7] This chemical process modifies the analyte to make it more suitable for GC analysis by:

  • Increasing volatility and thermal stability.[6]

  • Reducing polarity to minimize interactions with active sites.[8]

  • Improving chromatographic peak shape and detection sensitivity.[7]

Silylation, which replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for compounds with hydroxyl, amine, or carboxylic acid groups.[6]

Q4: What type of GC column is generally recommended for unsaturated nitriles?

The selection of the GC column is crucial and depends on the specific analytes and the sample matrix.[9][10] A key principle is to match the polarity of the stationary phase to the polarity of the analytes ("like dissolves like").[10] For polar compounds like unsaturated nitriles, an intermediate or polar stationary phase is often the best choice.

  • Intermediate Polarity Columns: Phases like those containing cyanopropylphenyl (e.g., DB-624) are often effective for separating a mix of polar and non-polar compounds.[11]

  • Polar Columns (WAX-type): For highly polar analytes, a polyethylene (B3416737) glycol (PEG) phase, commonly known as a WAX column, can provide good separation. However, care must be taken as these columns are more susceptible to damage from oxygen and water.[12]

It is also vital to use columns specifically rated for low bleed and high inertness, especially when connected to a mass spectrometer.[9][13]

Troubleshooting Guides

Problem 1: My unsaturated nitrile peaks are tailing severely.

Peak tailing, where the trailing edge of a peak is extended, is a common issue that affects integration accuracy and resolution.[3][14]

A1: Common Causes and Solutions

Peak tailing for polar analytes like nitriles is primarily caused by active sites in the sample flow path.[3]

  • Active Inlet Liner: The liner is the first surface the sample encounters and a primary source of activity.[2]

    • Solution: Replace the standard liner with a high-quality, deactivated (silanized) liner.[5] If using a liner with glass wool, ensure it is made of quartz and has a robust deactivation, as wool has a large surface area with many potential active sites.[4]

  • Contamination in the Inlet: Accumulation of sample residue or septum particles can create new active sites.[2][15]

    • Solution: Perform routine inlet maintenance. Inspect and replace the liner and septum regularly. Use clean tweezers to handle liners and septa to avoid introducing contaminants.

  • Active Sites on the GC Column: The first few meters of the column can become contaminated or the stationary phase can degrade, exposing active silanol groups.[15][16]

    • Solution: Trim 15-30 cm from the front of the column to remove the contaminated section.[15][16] If tailing persists across all polar compounds, the column may be permanently damaged and require replacement.[16][17]

  • Improper Column Installation: Dead volume at the inlet or detector connection can cause peak broadening and tailing.[16]

    • Solution: Ensure the column is installed according to the manufacturer's specifications for the correct insertion depth into both the inlet and the detector transfer line.[16][18]

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

G cluster_0 Troubleshooting Workflow: Peak Tailing Start Severe Peak Tailing Observed for Unsaturated Nitrile CheckLiner Step 1: Inspect Inlet Liner Is it a deactivated liner? Start->CheckLiner ReplaceLiner Action: Replace with a new, high-quality deactivated liner. CheckLiner->ReplaceLiner No CheckMaintenance Step 2: Review Inlet Maintenance When was the septum/liner last changed? CheckLiner->CheckMaintenance Yes ReplaceLiner->CheckMaintenance PerformMaintenance Action: Perform inlet maintenance. Replace septum and liner. CheckMaintenance->PerformMaintenance Overdue CheckColumn Step 3: Evaluate GC Column Is the column old or contaminated? CheckMaintenance->CheckColumn Recent PerformMaintenance->CheckColumn TrimColumn Action: Trim 15-30 cm from the column inlet. CheckColumn->TrimColumn Yes ConsiderDerivatization Step 4: Consider Advanced Options Does peak tailing persist? CheckColumn->ConsiderDerivatization No TrimColumn->ConsiderDerivatization Derivatize Action: Develop a derivatization protocol (e.g., silylation). ConsiderDerivatization->Derivatize Yes Resolved Problem Resolved ConsiderDerivatization->Resolved No Derivatize->Resolved G cluster_1 General Experimental Workflow SamplePrep 1. Sample Preparation (Extraction, Dilution) DerivatizationDecision Peak Tailing or Low Response Issues? SamplePrep->DerivatizationDecision Derivatize 2a. Derivatization (e.g., Silylation) DerivatizationDecision->Derivatize Yes GCMS_Analysis 3. GC-MS Analysis (Injection & Separation) DerivatizationDecision->GCMS_Analysis No Derivatize->GCMS_Analysis DataProcessing 4. Data Processing (Integration & Quantification) GCMS_Analysis->DataProcessing FinalReport 5. Final Report DataProcessing->FinalReport

References

Overcoming peak tailing in HPLC analysis of But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the HPLC analysis of But-2-enenitrile, with a specific focus on resolving peak tailing issues.

Troubleshooting Guide: Overcoming Peak Tailing

Peak tailing is a common issue in HPLC that can compromise the accuracy and precision of quantification. It is often observed as an asymmetrical peak with a trailing edge that extends more than the leading edge. This guide provides a systematic approach to diagnose and resolve peak tailing in the analysis of this compound.

Is it a Chemical or Physical Problem?

First, determine if the peak tailing is specific to this compound or if it affects all peaks in the chromatogram.

  • Only this compound Peak Tails: This suggests a chemical interaction between the analyte and the stationary phase.

  • All Peaks Tail: This typically indicates a physical issue with the HPLC system or the column.

Q1: My this compound peak is tailing, but other compounds in my sample have good peak shape. What should I do?

This scenario strongly suggests a specific chemical interaction is the cause. Here’s a step-by-step guide to address it:

Step 1: Evaluate and Optimize Mobile Phase pH

The interaction between polar analytes and the silica-based stationary phase is a primary cause of peak tailing.[1][2] The nitrile group in this compound is weakly basic, and interactions with residual silanol (B1196071) groups on the column packing can lead to peak tailing.[1][3]

Detailed Methodology:

  • Initial Assessment: Check the current pH of your mobile phase.

  • pH Adjustment:

    • Lowering the pH: Adjust the mobile phase to a lower pH, typically between 2.5 and 3.5, using an acidic modifier.[3][4] This protonates the silanol groups on the stationary phase, reducing their interaction with the analyte.[2][3]

    • Raising the pH: Alternatively, for basic compounds, increasing the pH can suppress the ionization of the analyte, increasing its hydrophobicity and improving retention in reversed-phase chromatography. However, this requires a column that is stable at higher pH ranges.[5]

Mobile Phase ModifierTypical ConcentrationRecommended pH Range
Formic Acid0.1% (v/v)2.5 - 3.5
Acetic Acid0.1% (v/v)3.0 - 4.0
Ammonium Formate10-20 mM3.0 - 4.5
Ammonium Acetate (B1210297)10-20 mM4.0 - 5.5

Step 2: Incorporate Mobile Phase Additives

If pH adjustment alone is insufficient, consider using mobile phase additives to minimize secondary interactions.

Detailed Methodology:

  • Select an Additive:

    • Competing Base: For basic analytes, a small concentration of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase.[7] TEA will preferentially interact with the active silanol sites, reducing the interaction with this compound.[8]

    • Buffers: Buffers such as phosphate (B84403) or acetate help to maintain a constant pH and can also mask residual silanol groups.[2][4]

  • Concentration Optimization: Start with a low concentration of the additive and gradually increase it to find the optimal level that improves peak shape without significantly altering retention time.

Additive TypeExampleTypical Concentration
Competing BaseTriethylamine (TEA)0.05 - 0.1% (v/v)
Buffer SaltsAmmonium Acetate/Formate10 - 50 mM

Step 3: Re-evaluate Your HPLC Column

The choice of stationary phase is critical for analyzing polar compounds.

Detailed Methodology:

  • End-capped Columns: Ensure you are using a column with proper end-capping. End-capping chemically derivatizes most of the residual silanol groups, making the surface less active.[1][4]

  • Modern Stationary Phases: Consider using modern, high-purity silica (B1680970) columns (Type B) which have a lower concentration of active silanols.[9]

  • Alternative Chemistries: For highly polar compounds, a standard C18 column may not be ideal.[10] Consider columns with alternative stationary phases:

    • Polar-Embedded Groups: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols.[11]

    • Cyano (CN) or Phenyl Phases: These can offer different selectivity for unsaturated compounds.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of very polar compounds.[10][13]

Q2: All the peaks in my chromatogram are tailing. What could be the problem?

When all peaks exhibit tailing, the issue is likely physical or systemic.

Step 1: Check for Extra-Column Volume

Excessive volume in the flow path between the injector and the detector can cause band broadening and peak tailing.[11]

Detailed Methodology:

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[11]

  • Connections: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.[14]

Step 2: Inspect the Column for Voids or Contamination

A void at the column inlet or contamination of the inlet frit can disrupt the sample band, leading to distorted peaks.[2][15]

Detailed Methodology:

  • Visual Inspection: If possible, disconnect the column and inspect the inlet for a visible void or discoloration of the frit.

  • Column Reversal and Flushing:

    • Disconnect the column from the detector.

    • Reverse the direction of the column and flush it with a strong solvent to try and dislodge any particulate matter from the inlet frit.

  • Guard Column: Using a guard column can help protect the analytical column from contamination and extend its lifetime.[16]

Step 3: Rule Out Sample Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2]

Detailed Methodology:

  • Dilute the Sample: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves, the original sample was likely overloaded.

  • Reduce Injection Volume: Alternatively, reduce the injection volume and observe the effect on the peak shape.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: An ideal peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered good. However, for quantitative analysis, a tailing factor of up to 1.5 may be acceptable depending on the method's requirements.[1]

Q: Can the choice of organic modifier affect peak tailing? A: Yes, the choice between acetonitrile (B52724) and methanol (B129727) can influence peak shape.[11] Methanol is a protic solvent and can sometimes be more effective at masking silanol interactions than aprotic acetonitrile. It is worth experimenting with both to see which provides better chromatography for this compound.

Q: How does temperature affect peak tailing? A: Increasing the column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, be mindful of the thermal stability of this compound and the column's operating limits.

Q: My peak shape is good, but the retention time is not reproducible. What should I do? A: Irreproducible retention times are often related to issues with the mobile phase preparation, such as inaccurate pH adjustment or insufficient buffering capacity.[15][16] Ensure your mobile phase is prepared consistently and is well-buffered. Also, check for any leaks in the pump or injector.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflows for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks chemical_cause Chemical Cause: Analyte-Specific Interaction check_all_peaks->chemical_cause No physical_cause Physical Cause: Systemic Issue check_all_peaks->physical_cause Yes optimize_ph Optimize Mobile Phase pH (e.g., 2.5-3.5) chemical_cause->optimize_ph additives Use Mobile Phase Additives (e.g., TEA, Buffer) optimize_ph->additives change_column Evaluate/Change HPLC Column (End-capped, Polar-Embedded, HILIC) additives->change_column end Peak Shape Improved change_column->end check_dead_volume Check for Extra-Column Dead Volume physical_cause->check_dead_volume check_column_health Inspect Column for Voids/Contamination check_dead_volume->check_column_health check_overload Test for Sample Overload check_column_health->check_overload check_overload->end

Caption: A logical workflow for diagnosing and resolving peak tailing.

G Chemical Interactions Causing Peak Tailing cluster_column Silica-Based Stationary Phase silanol Si-OH Residual Silanol Group bonded_phase C18 Chain analyte {this compound (Weakly Basic)} analyte->silanol Secondary Interaction (Leads to Tailing) analyte->bonded_phase Primary Interaction (Desired Retention)

Caption: Illustration of primary and secondary interactions on a stationary phase.

References

But-2-enenitrile stability issues and degradation product analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-butenenitrile. The information is presented in a question-and-answer format to directly address common stability issues and degradation product analysis challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-butenenitrile?

A1: 2-Butenenitrile (also known as crotononitrile) is generally stable but can be sensitive to several factors. Key stability concerns include:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be accelerated by heat. This process typically yields crotonamide (B15916) as an intermediate, followed by the formation of crotonic acid.

  • Polymerization: In the presence of certain metals, metal compounds, or upon exposure to heat or light, 2-butenenitrile can undergo polymerization. This is a common degradation pathway for unsaturated nitriles.

  • Oxidation: Strong oxidizing agents can react violently with 2-butenenitrile. It is incompatible with peroxides and epoxides.

  • Discoloration: The compound may discolor upon storage, which can be an indication of degradation.[1]

Q2: What are the expected degradation products of 2-butenenitrile?

A2: The primary degradation products depend on the degradation pathway:

  • Hydrolysis:

    • Crotonamide: Formed as an intermediate during the hydrolysis of the nitrile group.

    • Crotonic Acid: The final product of complete hydrolysis.

  • Polymerization:

    • Poly(2-butenenitrile): A polymeric material formed through the reaction of the double bond.

  • Biological Degradation: In microbial systems, degradation can proceed through the formation of amides and carboxylic acids as transient intermediates.

Q3: How should 2-butenenitrile be properly stored to ensure its stability?

A3: To ensure the stability of 2-butenenitrile, it is recommended to:

  • Store in a cool, dry, and well-ventilated area.[2][3]

  • Keep the container tightly closed to prevent exposure to air and moisture.[2][3]

  • Store away from incompatible materials such as strong acids, bases, oxidizing agents, and metals.[1]

  • Protect from light and heat to prevent polymerization and other degradation reactions.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in Chromatographic Analysis (HPLC/GC)

Q: I am analyzing my 2-butenenitrile sample and see unexpected peaks that are not present in the reference standard. What could be the cause?

A: The appearance of unexpected peaks is often indicative of degradation. Here’s how to troubleshoot this issue:

  • Hypothesis 1: Hydrolysis. If your sample has been exposed to acidic or basic conditions, or stored for an extended period in a non-neutral solvent, hydrolysis may have occurred. The unexpected peaks could correspond to crotonamide and/or crotonic acid.

    • Verification: Analyze your sample using a method capable of separating these potential degradants. You can also spike your sample with commercially available standards of crotonamide and crotonic acid to see if the retention times match.

  • Hypothesis 2: Polymerization. If the sample has been exposed to heat, light, or incompatible metals, polymerization may have initiated. Polymers may not be readily soluble or volatile enough for GC analysis and may appear as broad, poorly defined peaks in HPLC, or may not elute at all.

    • Verification: A change in the physical appearance of the sample (e.g., increased viscosity, discoloration) can be an indicator of polymerization. Size-exclusion chromatography (SEC) can be used to detect the presence of higher molecular weight species.

  • Hypothesis 3: Isomerization. If you are working with a specific isomer of 2-butenenitrile (cis or trans), the presence of the other isomer could be a possibility, as isomerization can be induced by heat or light.

    • Verification: Use a high-resolution chromatographic method to separate the cis and trans isomers. Reference standards for both isomers would be required for confirmation.

Issue 2: Inconsistent Assay Results

Q: My assay results for 2-butenenitrile are lower than expected and vary between experiments. What could be the reason?

A: Inconsistent and lower-than-expected assay values often point to ongoing degradation of the analyte.

  • Troubleshooting Steps:

    • Review Sample Handling and Preparation:

      • Are you using fresh samples for each analysis?

      • Is the diluent used for sample preparation neutral and free of contaminants?

      • Are the samples protected from light and stored at a cool temperature during the analysis sequence?

    • Evaluate Analytical Method Conditions:

      • Is the mobile phase for HPLC or the carrier gas for GC of high purity?

      • Are the analytical conditions (e.g., temperature of the GC inlet) too harsh, potentially causing on-column degradation?

    • Perform a Forced Degradation Study: To understand the degradation profile of your compound, perform a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help you identify the potential degradants and develop a stability-indicating analytical method.

Quantitative Stability Data

Table 1: Stability of 2-hydroxy-3-butenenitrile (B1614461) under Various Conditions

Temperature (°C)pHHalf-life (t½) (hours)Primary Degradation Product
232.9> 100Acrolein
235.0~72Acrolein
236.0~48Acrolein
237.5~24Acrolein
52.9Stable over 100 hoursNot significant
55.0Stable over 100 hoursNot significant
56.0Stable over 100 hoursNot significant
57.5> 100Acrolein

Data adapted from a study on 2-hydroxy-3-butenenitrile and is for illustrative purposes.[1]

Experimental Protocols

Protocol 1: HPLC Analysis of 2-Butenenitrile and Potential Degradants

This protocol provides a general method for the analysis of 2-butenenitrile and its potential hydrolysis products. Method optimization may be required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of 2-Butenenitrile

This protocol is suitable for the identification and quantification of 2-butenenitrile and other volatile components.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration.

Protocol 3: NMR Spectroscopic Analysis of Degradation Products

NMR spectroscopy is a powerful tool for the structural elucidation of unknown degradation products.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • For a forced degradation study, subject the 2-butenenitrile sample to the desired stress condition (e.g., heat in D₂O with a catalytic amount of acid or base).

    • After the stress period, neutralize the sample if necessary.

    • If the concentration of the degradant is low, the sample may need to be concentrated by removing the solvent under reduced pressure and reconstituting in a smaller volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Transfer the sample to an NMR tube.

  • NMR Experiments:

    • ¹H NMR: To identify the proton signals of the parent compound and any new species.

    • ¹³C NMR: To identify the carbon signals.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the structure of the degradation products.

  • Data Analysis: Compare the spectra of the degraded sample with that of the pure 2-butenenitrile to identify new signals. The chemical shifts, coupling constants, and correlations from the 2D spectra will be used to piece together the structure of the degradation products.

Visualizations

degradation_pathway Butenenitrile 2-Butenenitrile Hydrolysis Hydrolysis (Acid/Base, Heat) Butenenitrile->Hydrolysis Polymerization Polymerization (Heat, Light, Metals) Butenenitrile->Polymerization Crotonamide Crotonamide (Intermediate) Hydrolysis->Crotonamide Polymer Poly(2-butenenitrile) Polymerization->Polymer CrotonicAcid Crotonic Acid (Final Product) Crotonamide->CrotonicAcid Further Hydrolysis

Caption: Degradation pathways of 2-butenenitrile.

experimental_workflow cluster_sample Sample Preparation & Stressing cluster_analysis Analytical Techniques cluster_results Data Analysis & Elucidation Sample 2-Butenenitrile Sample ForcedDegradation Forced Degradation (Acid, Base, Heat, Light, Oxid.) Sample->ForcedDegradation StressedSample Stressed Sample ForcedDegradation->StressedSample HPLC HPLC-UV/MS StressedSample->HPLC GCMS GC-MS StressedSample->GCMS NMR NMR Spectroscopy StressedSample->NMR Quantification Quantification of Parent & Degradants HPLC->Quantification Identification Identification of Degradation Products HPLC->Identification GCMS->Identification Structure Structure Elucidation of Unknowns NMR->Structure

Caption: Experimental workflow for degradation product analysis.

References

Technical Support Center: Minimizing Side Reactions in Michael Additions with But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side reactions and optimize your Michael addition experiments using but-2-enenitrile (crotononitrile).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Michael additions with this compound?

A1: The primary side reactions encountered when using this compound as a Michael acceptor include:

  • Polymerization: this compound can undergo anionic polymerization, especially in the presence of strong bases. This is often the most significant side reaction, leading to low yields of the desired adduct and difficult purification.

  • Hydrolysis of the Nitrile Group: Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.[1][2][3] This is more likely to occur during workup but can also happen during the reaction if water is present.

  • 1,2-Addition: While less common for nitriles compared to enones, strong, hard nucleophiles like organolithium reagents may attack the nitrile carbon directly (1,2-addition) instead of the β-carbon (1,4-addition).[4]

  • Retro-Michael Addition: The Michael addition is a reversible reaction.[2] If the product is sterically hindered or the reaction conditions are harsh, the reverse reaction can occur, leading to a lower yield of the desired product.

Q2: How can I prevent the polymerization of this compound during the reaction?

A2: Preventing polymerization is crucial for a successful Michael addition with this compound. Here are several strategies:

  • Use of a Mild Base: Employ the weakest base necessary to deprotonate your Michael donor. Strong bases can readily initiate anionic polymerization. For donors like malonates, a catalytic amount of a weaker base like potassium tert-butoxide (KOt-Bu) or an amine is often sufficient.[5]

  • Low Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.[6] Consider starting at 0 °C or even lower.

  • Controlled Addition: Add the base or the this compound slowly to the reaction mixture to maintain a low concentration of the reactive species at any given time.

  • Use of Inhibitors: While less common in laboratory-scale synthesis, radical inhibitors are used in industrial processes to prevent the polymerization of unsaturated nitriles like acrylonitrile.[4] For anionic polymerization, careful control of reaction conditions is the primary method of prevention.

Q3: My reaction is complete, but I am struggling to purify the product from a viscous residue. What is happening and how can I fix it?

A3: The formation of a viscous residue is a strong indication of polymerization of the this compound. To address this:

  • Optimize Reaction Conditions: Revisit your protocol and consider the points in Q2 to prevent polymer formation in subsequent runs.

  • Purification Strategy:

    • Column Chromatography: This is often the most effective method to separate your desired adduct from oligomers and polymers. A carefully chosen solvent system is key.

    • Distillation: If your product is thermally stable and has a significantly different boiling point from the starting materials and byproducts, vacuum distillation can be an effective purification method.[7][8]

    • Washing: If the polymer is soluble in a specific solvent in which your product is not, you may be able to remove it by washing.

Q4: I am observing low to no yield of my desired Michael adduct. What are the potential causes and how can I troubleshoot this?

A4: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Insufficiently Activated Nucleophile: Ensure the base you are using is strong enough to deprotonate your Michael donor to a sufficient extent.

  • Reversibility of the Reaction: The retro-Michael reaction may be occurring. To favor the forward reaction, you can try using a slight excess of the Michael acceptor or removing the product from the reaction mixture as it forms (e.g., if it precipitates). Trapping the intermediate enolate with an electrophile can also prevent the reverse reaction.[9]

  • Steric Hindrance: If either your nucleophile or the this compound is sterically hindered, the reaction rate may be very slow. In such cases, you may need to use a more active catalyst, higher temperatures, or longer reaction times, while carefully balancing the risk of side reactions.

  • Reaction Monitoring: Ensure you are monitoring the reaction progress effectively (e.g., by TLC or GC-MS) to determine the optimal reaction time and to see if the reaction is stalling or if the product is degrading over time.

Troubleshooting Guides

Guide 1: Issue - Predominant Polymer Formation
Symptom Possible Cause Suggested Solution
Reaction mixture becomes viscous or solidifies.Anionic polymerization of this compound.1. Reduce Basicity: Switch to a weaker base or use a catalytic amount. 2. Lower Temperature: Conduct the reaction at 0 °C or below. 3. Slow Addition: Add the base or this compound dropwise. 4. Change Solvent: Use a less polar solvent if compatible with your reaction.
Low yield of desired adduct and a large amount of high molecular weight residue.Polymerization is the major reaction pathway.In addition to the above, consider using a catalyst system known to be efficient for Michael additions to α,β-unsaturated nitriles, such as certain Lewis acids or organocatalysts, which may operate under milder conditions.
Guide 2: Issue - Low Conversion or No Reaction
Symptom Possible Cause Suggested Solution
Starting materials remain largely unreacted after an extended period.1. Insufficiently strong base to generate the nucleophile. 2. Low reaction temperature is hindering the rate. 3. Inactive catalyst.1. Increase Basicity: Use a slightly stronger base, but be mindful of polymerization. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Catalyst Screening: If using a catalyst, screen a variety of catalysts to find one that is effective for your specific substrates.
Reaction starts but does not go to completion.The reaction may be reversible and has reached equilibrium.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of this compound. 2. Product Removal: If the product precipitates, this can drive the reaction to completion. 3. Trapping: Add an electrophile to trap the enolate intermediate and prevent the reverse reaction.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from selected Michael addition reactions involving this compound and other α,β-unsaturated nitriles.

Table 1: Base-Catalyzed Michael Addition of Heteroatom Nucleophiles to Crotononitrile [5]

NucleophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzyl alcoholKOtBu (5)NoneRoom Temp0.598
AnilineKOtBu (5)NoneRoom Temp0.596
ThiophenolKOtBu (5)NoneRoom Temp0.199

Table 2: Lipase-Catalyzed Aza-Michael Addition to Acrylonitrile [10]

NucleophileCatalystTime (h)Conversion (%)
BenzylamineNovozyme 4350.890
DiethylamineNovozyme 435383
PyrrolidineNovozyme 4352.572

Table 3: Ceric Ammonium Nitrate (CAN) Catalyzed Aza-Michael Addition in Water [11]

NucleophileMichael AcceptorCatalyst (mol%)Time (min)Yield (%)
PiperidineEthyl acrylateCAN (3)1599
MorpholineAcrylonitrileCAN (3)2097
PyrrolidineMethyl vinyl ketoneCAN (3)1598

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to this compound

This protocol is a representative procedure for the addition of a carbon nucleophile to this compound.

Materials:

  • Diethyl malonate

  • This compound (crotononitrile)

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous solvent (e.g., THF or ethanol)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of diethyl malonate (1.0 eq) in anhydrous solvent, add a catalytic amount of potassium tert-butoxide (e.g., 5-10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.0-1.2 eq) to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or vacuum distillation to yield the final adduct.

Protocol 2: Base-Catalyzed Thia-Michael Addition of Thiophenol to this compound[5]

This protocol describes a solvent-free addition of a sulfur nucleophile.

Materials:

  • Thiophenol

  • This compound (crotononitrile)

  • Potassium tert-butoxide (KOt-Bu)

Procedure:

  • In a round-bottom flask, combine thiophenol (1.0 eq) and this compound (1.1 eq).

  • Add a catalytic amount of potassium tert-butoxide (5 mol%) to the stirred mixture at room temperature.

  • The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, the reaction mixture can be directly purified by column chromatography to yield the desired product.

Visualizations

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Michael Donor, This compound, and Solvent start->reagents catalyst Add Catalyst/Base reagents->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor Progress (TLC, GC/MS) stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography or Distillation extract->purify end End Product purify->end

Caption: A general experimental workflow for performing a Michael addition reaction.

Troubleshooting_Polymerization cluster_solutions Potential Solutions issue High Polymer Formation weaker_base Use Weaker Base issue->weaker_base lower_temp Lower Reaction Temperature issue->lower_temp slow_addition Slow Reagent Addition issue->slow_addition change_solvent Change Solvent issue->change_solvent Side_Reactions start Michael Donor + this compound main_path Desired Michael Adduct start->main_path 1,4-Addition polymerization Polymerization start->polymerization Side Reaction hydrolysis Nitrile Hydrolysis start->hydrolysis Side Reaction (with H2O) retro Retro-Michael main_path->retro Reverse Reaction

References

Technical Support Center: Strategies for Separating Geometric Isomers of But-2-enenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of but-2-enenitrile geometric isomers. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of (Z)-but-2-enenitrile (cis-isomer) and (E)-but-2-enenitrile (trans-isomer).

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in separating the geometric isomers of this compound?

A1: The primary challenge stems from the fact that geometric isomers, such as the cis and trans forms of this compound, often have very similar physical properties.[1] Because they share the same molecular formula and connectivity, their boiling points, solubilities, and polarities can be nearly identical, making separation by common techniques like distillation or chromatography difficult.[2][3] The key to successful separation is to exploit the subtle differences in their molecular shape and dipole moments. The cis-isomer is generally more polar and has a U-shape, while the trans-isomer is less polar and more linear, which can affect how it packs into a crystal lattice or interacts with chromatographic stationary phases.[4][5]

Q2: Which separation method is recommended for bulk quantities versus analytical assessment?

A2: For bulk or large-scale separation , fractional distillation is often the most practical and cost-effective method, provided there is a sufficient difference in the boiling points of the isomers.[6] For analytical assessment or small-scale preparative work , gas chromatography (GC) is typically the method of choice due to its high resolving power for volatile compounds.[7] High-performance liquid chromatography (HPLC) can also be used, particularly if the isomers have different polarities that can be exploited with the right column and mobile phase combination.[6]

Q3: Why is my fractional distillation column yielding poor separation of the isomers?

A3: Poor separation during fractional distillation is typically due to one of the following factors:

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve components with close boiling points. Using a longer column or one with a more efficient packing material (like structured packing) can help.

  • Incorrect Reflux Ratio: A reflux ratio that is too low will not allow for proper equilibrium to be established on each theoretical plate, leading to a mixture of isomers in the distillate. Increase the reflux ratio to improve purity, but be aware that this will also increase the time required for the distillation.

  • Heating Rate is Too High: Excessive heating can cause "flooding" in the column, where the vapor flow prevents the liquid from returning down the column, destroying the separation gradient. Maintain a steady, controlled heating rate.

  • Small Boiling Point Difference: The inherent challenge with isomers is their similar boiling points. For but-2-ene, the difference is only a few degrees (~4 °C for cis and ~1 °C for trans), making separation by distillation extremely difficult.[2] While data for this compound is less common, a similar small difference is expected.

Q4: How can I improve the peak resolution between (Z)- and (E)-but-2-enenitrile in my gas chromatogram?

A4: Poor resolution in gas chromatography is a common issue when separating isomers.[8] Consider the following troubleshooting steps:

  • Optimize the Stationary Phase: The choice of GC column is critical. For isomers with polarity differences, a mid- to high-polarity column (e.g., a wax-type or a column with a phenyl-substituted stationary phase) will often provide better selectivity than a standard non-polar phase.[8] Liquid crystal stationary phases are also known for their excellent selectivity towards rigid geometric isomers.[9]

  • Adjust the Temperature Program: A temperature ramp that is too fast will cause the isomers to elute too close together.[8] Use a slower ramp rate, especially around the expected elution temperature, to allow for more interaction with the stationary phase and improve separation.

  • Modify Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. Ensure the flow rate is set to the optimal level for your specific column diameter. An incorrect flow rate can lead to peak broadening and reduced resolution.[8]

  • Avoid Column Overload: Injecting too much sample can saturate the column, resulting in broad, tailing peaks that are poorly resolved.[8] Try diluting your sample or using a smaller injection volume.

Q5: Is fractional crystallization a viable separation strategy for this compound isomers?

A5: Fractional crystallization can be a powerful technique if the isomers have significantly different melting points and solubilities in a given solvent.[6] The more symmetrical trans-isomer often packs more efficiently into a crystal lattice, resulting in a higher melting point and lower solubility compared to the cis-isomer.[1][10] The success of this method depends on finding a suitable solvent in which one isomer is significantly less soluble than the other at a specific temperature. The process can be enhanced by using a seed crystal of the desired pure isomer to encourage selective crystallization from a supersaturated solution.[11]

Quantitative Data Presentation

Table 1: Physical Properties of this compound Geometric Isomers

Property(E)-but-2-enenitrile (trans)(Z)-but-2-enenitrile (cis)Rationale for Difference
Molecular Weight 67.09 g/mol [12]67.09 g/mol Identical molecular formula.
Boiling Point ~125 °C (estimated)~108 °C (estimated)The less polar trans-isomer often has a slightly higher boiling point than the more polar cis-isomer in some small alkenes, though the reverse can also be true depending on dipole-dipole interactions.[5]
Melting Point Higher than cis-isomer (expected)Lower than trans-isomer (expected)The more symmetrical shape of the trans-isomer allows for more efficient crystal packing, requiring more energy to melt.[1][10]
Dipole Moment Lower than cis-isomer (expected)Higher than trans-isomer (expected)In the cis-isomer, the polar C-CN and C-CH3 group moments add together, creating a larger net molecular dipole moment. In the trans-isomer, they partially cancel.[4]
Symmetry More SymmetricalLess SymmetricalThe linear nature of the trans configuration leads to higher symmetry.[10]

Note: Experimentally verified data for the individual isomers of this compound is sparse. Values are estimated based on known trends for geometric isomers.[5][10]

Diagrams and Workflows

Decision_Workflow start Isomer Mixture (cis/trans this compound) goal Goal of Separation? start->goal bulk Bulk Separation (> 1 g) goal->bulk  Bulk analytical Analytical / Small Scale (< 1 g) goal->analytical Analytical   distillation_check Significant Difference in Boiling Point? bulk->distillation_check gc_check Compounds are Volatile? analytical->gc_check fractional_distillation Fractional Distillation distillation_check->fractional_distillation Yes cryst_check Significant Difference in Melting Point / Solubility? distillation_check->cryst_check No gc Gas Chromatography (GC) gc_check->gc Yes other Consider Other Methods (e.g., Preparative HPLC) gc_check->other No crystallization Fractional Crystallization cryst_check->crystallization Yes cryst_check->other No GC_Troubleshooting start Poor GC Peak Resolution q1 Is the stationary phase appropriate? start->q1 s1 Use a mid- to high-polarity column (e.g., Wax or Phenyl) q1->s1 No q2 Is the temperature ramp too fast? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease ramp rate (e.g., from 10°C/min to 2-5°C/min) q2->s2 No q3 Is the carrier gas flow rate optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Adjust flow rate to column manufacturer's recommendation for optimal efficiency q3->s3 No q4 Is the column overloaded? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Dilute sample or reduce injection volume q4->s4 Yes end_node Resolution Improved q4->end_node No s4->end_node

References

Validation & Comparative

A Comparative Guide to the Quantification of But-2-enenitrile: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of reactive intermediates like but-2-enenitrile (also known as crotononitrile) is critical for ensuring process control, product quality, and safety. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the quantification of this compound, supported by detailed experimental protocols and performance data.

Validated HPLC Method for this compound Quantification

High-Performance Liquid Chromatography is a robust and widely used technique for the separation and quantification of various compounds. A validated Reverse-Phase HPLC (RP-HPLC) method with UV detection is presented here as a primary method for the determination of this compound.

Experimental Protocol: HPLC Method Validation

This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[1][2]

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v). The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: The sample containing this compound should be dissolved and diluted with the mobile phase to a concentration that falls within the calibration range.

3. Validation Parameters:

The following parameters must be evaluated to validate the analytical method:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (R²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies, spiking a placebo with known concentrations of the analyte (e.g., at 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analysis of at least six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days, by different analysts, or with different equipment. The %RSD should be within acceptable limits (typically ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N), with LOD at approximately 3:1 and LOQ at 10:1.

  • Robustness: The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. This can be assessed by slightly varying parameters such as mobile phase composition, pH, flow rate, and column temperature.

Performance Data of the Validated HPLC Method

The following table summarizes the expected performance data for a validated HPLC method for the quantification of this compound, based on typical results for similar analytes and ICH guidelines.

Validation ParameterAcceptance CriteriaExpected Performance
Specificity No interference at the retention time of this compoundSpecific for this compound
Linearity (R²) ≥ 0.999≥ 0.999
Range To be defined based on application1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N ratio ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 10:1~0.3 µg/mL
Robustness No significant impact on resultsRobust under minor variations

Alternative Analytical Methods for this compound Quantification

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound, each with its own advantages and limitations. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable alternative due to the volatile nature of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and selectivity.

Experimental Protocol: GC-MS Method

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

Comparison of Analytical Methods

The following table provides a comparison between the HPLC-UV and GC-MS methods for the quantification of this compound.

FeatureHPLC-UVGC-MS
Principle Partition chromatography with UV detectionGas-phase separation with mass spectrometric detection
Applicability Suitable for a wide range of compoundsIdeal for volatile and semi-volatile compounds
Sensitivity Good, typically in the µg/mL to ng/mL rangeExcellent, often reaching pg/mL levels
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sample Preparation Simple dissolution and dilutionMay require derivatization for non-volatile compounds
Analysis Time Typically 5-15 minutes per sampleTypically 10-30 minutes per sample
Instrumentation Cost ModerateHigh
Robustness Generally robustCan be sensitive to matrix effects

Visualizing the Workflow and Decision-Making Process

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Implementation A Select Chromatographic Conditions B Optimize Separation A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis H->I J Quality Control I->J

Caption: Workflow for HPLC method validation.

Method_Selection_Logic cluster_0 Considerations cluster_1 Method Choice A Analyte is this compound B Is the analyte volatile? A->B C Is high sensitivity required? B->C Yes D Is instrumentation cost a major factor? B->D No E GC-MS is a strong candidate C->E Yes F HPLC-UV is a suitable option C->F No D->E No D->F Yes

Caption: Decision logic for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are powerful analytical techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The presented validated HPLC method provides a reliable and robust approach for routine quality control, while GC-MS offers superior sensitivity and selectivity for trace-level analysis. It is imperative that any chosen method is properly validated according to ICH guidelines to ensure the generation of accurate and reliable data.

References

A Comparative Analysis of the Reactivity of But-2-enenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the geometric isomers of but-2-enenitrile, commonly known as crotononitrile. The two isomers, (E)-but-2-enenitrile (trans-crotononitrile) and (Z)-but-2-enenitrile (cis-crotononitrile or isocrotononitrile), exhibit distinct reactivity profiles owing to their different spatial arrangements. This document summarizes their key physicochemical properties, compares their reactivity in common organic transformations with supporting principles and data from analogous systems, and provides representative experimental protocols.

Physicochemical Properties

This compound is an organic compound with the molecular formula C₄H₅N.[1][2][3][4] It is a colorless to light yellow liquid with a pungent odor.[2] The cis and trans isomers have slight differences in their physical properties, as summarized in the table below.

Property(E)-but-2-enenitrile (trans)(Z)-but-2-enenitrile (cis)
Synonyms Crotononitrile, trans-2-ButenenitrileIsocrotononitrile, cis-Crotononitrile
CAS Number 627-26-9[3]1190-76-7[2]
Molecular Weight 67.09 g/mol [1]67.10 g/mol [2]
Boiling Point 120-121 °C[1]108.92 °C (estimated)[2]
Density 0.824 g/mL at 25 °C[1]0.8190 g/mL[2]
Refractive Index 1.419 (20 °C)[1]1.4134[2]

Comparative Reactivity

The reactivity of this compound is primarily dictated by the electron-withdrawing nitrile group, which activates the carbon-carbon double bond for nucleophilic attack. The key difference in reactivity between the (E) and (Z) isomers arises from steric hindrance around the reactive sites.

Michael Addition

The Michael addition is a crucial carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, an α,β-unsaturated nitrile.[5] The general mechanism involves the attack of a nucleophile on the β-carbon of the this compound.

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R_Nu R-Nu Enolate Enolate Intermediate R_Nu->Enolate Nucleophilic Attack Butenenitrile This compound Butenenitrile->Enolate Product Adduct Enolate->Product Protonation

In the context of this compound, the steric accessibility of the β-carbon is the primary determinant of the reaction rate. For (E)-but-2-enenitrile, the methyl group is positioned away from the double bond, presenting less steric hindrance to an incoming nucleophile. Conversely, in the (Z)-isomer, the methyl group is on the same side as the nitrile group, potentially hindering the approach of the nucleophile.

Feature(E)-but-2-enenitrile (trans)(Z)-but-2-enenitrile (cis)
Steric Hindrance at β-carbon LowerHigher
Expected Reactivity in Michael Addition HigherLower
Thermodynamic Stability of Isomer More stableLess stable

The following is a representative protocol for the base-catalyzed Michael addition of a thiol to an α,β-unsaturated nitrile. This protocol can be adapted to compare the reactivity of the (E) and (Z) isomers of this compound.

Materials:

  • (E)-but-2-enenitrile or (Z)-but-2-enenitrile

  • Thiol (e.g., thiophenol)

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., acetonitrile)

  • Internal standard for kinetic analysis (e.g., dodecane)

Procedure:

  • Prepare a stock solution of the this compound isomer and the internal standard in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a solution of the thiol and the base catalyst in the same solvent.

  • Place the reaction vessel in a temperature-controlled environment (e.g., a water bath) and stir the solution.

  • Initiate the reaction by adding the thiol/catalyst solution to the this compound solution.

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched aliquots by a suitable analytical method, such as gas chromatography (GC) or ¹H NMR spectroscopy, to determine the concentration of the remaining this compound and the formed product.

  • The reaction rate can be determined by plotting the concentration of the reactant versus time. A comparison of the initial rates for the (E) and (Z) isomers will provide a quantitative measure of their relative reactivity.

Diels-Alder Reaction

In the Diels-Alder reaction, this compound acts as a dienophile. The reaction involves the [4+2] cycloaddition of a conjugated diene to the double bond of the this compound to form a cyclohexene (B86901) derivative. A key feature of the Diels-Alder reaction is its stereospecificity, meaning the stereochemistry of the dienophile is retained in the product.

Diels_Alder cluster_reactants Reactants cluster_product Product Diene Diene Cycloadduct Cyclohexene Product Diene->Cycloadduct Dienophile This compound Isomer Dienophile->Cycloadduct [4+2] Cycloaddition

Therefore, the reaction of a diene with (E)-but-2-enenitrile will yield a product where the methyl and nitrile groups are trans to each other, while the reaction with (Z)-but-2-enenitrile will result in a product with a cis relationship between these two groups.

Isomer_Structures cluster_E (E)-but-2-enenitrile (trans) cluster_Z (Z)-but-2-enenitrile (cis) E_isomer H₃C     H    /  C=C /    H     CN Z_isomer H₃C     CN    /  C=C /    H     H

Conclusion

References

Unraveling Isomeric Riddles: A Comparative Guide to the Mass Spectrometry Fragmentation of But-2-enenitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical challenge. But-2-enenitrile, also known as crotononitrile (B213123), exists as two geometric isomers, (Z)-but-2-enenitrile (cis) and (E)-but-2-enenitrile (trans). While structurally similar, their distinct spatial arrangements can lead to subtle but significant differences in their mass spectrometric fragmentation patterns. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectra of these isomers, supported by experimental data and detailed protocols to aid in their differentiation.

Distinguishing Features in Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds. The high energy imparted during ionization leads to characteristic fragmentation of the molecule, creating a unique mass spectrum that serves as a "molecular fingerprint."

While the mass spectra of (Z)- and (E)-but-2-enenitrile share many common fragments due to their identical atomic composition, the relative abundances of these fragments can differ, providing a basis for their distinction. The molecular ion peak ([M]⁺) for both isomers is observed at a mass-to-charge ratio (m/z) of 67.

A detailed analysis of the fragmentation data reveals key differences. The most abundant fragment ion, known as the base peak, for a mixture of the isomers is observed at m/z 41. Other significant fragments are consistently found at m/z 66, 52, 40, 39 and 38.

Below is a summary of the prominent fragment ions observed in the electron ionization mass spectrum of a mixture of this compound isomers.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
6753.8[C₄H₅N]⁺ (Molecular Ion)
6617.9[C₄H₄N]⁺
5210.3[C₃H₂N]⁺
41100.0[C₃H₅]⁺ (Allyl Cation)
4025.2[C₃H₄]⁺
3943.0[C₃H₃]⁺ (Propargyl Cation)
3818.3[C₃H₂]⁺
2718.6[C₂H₃]⁺

Data obtained from the mass spectrum of a practical grade mixture of crotononitrile isomers.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 150 °C.

  • Injection Mode: Splitless injection of a 1 µL sample.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 25-100.

  • Scan Rate: 2 scans/second.

Sample Preparation: Samples of (Z)- and (E)-but-2-enenitrile are diluted in a volatile organic solvent, such as dichloromethane (B109758) or acetonitrile, to a concentration of approximately 10 µg/mL before injection into the GC-MS system.

Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₄H₅N]⁺) proceeds through several key pathways, leading to the formation of the observed fragment ions. The diagram below illustrates the proposed fragmentation logic.

fragmentation_pathway M [C₄H₅N]⁺˙ m/z = 67 M_minus_H [C₄H₄N]⁺ m/z = 66 M->M_minus_H - H˙ M_minus_CH3 [C₃H₂N]⁺ m/z = 52 M->M_minus_CH3 - CH₃˙ C3H5 [C₃H₅]⁺ m/z = 41 M->C3H5 - CN˙ C2H3 [C₂H₃]⁺ m/z = 27 M->C2H3 - C₂H₂N˙ C3H4 [C₃H₄]⁺˙ m/z = 40 C3H5->C3H4 - H˙ C3H3 [C₃H₃]⁺ m/z = 39 C3H4->C3H3 - H˙ C3H2 [C₃H₂]⁺˙ m/z = 38 C3H3->C3H2 - H˙

Caption: Proposed fragmentation pathways of this compound molecular ion.

The differentiation between the cis and trans isomers based on their mass spectra relies on the subtle differences in the probabilities of these fragmentation pathways, which are influenced by the initial geometry of the molecular ion. Further studies with pure isomeric standards are recommended for definitive characterization.

A Comparative Analysis of the Biological Activities of But-2-enenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel But-2-enenitrile Derivatives Highlighting Anticancer, Antimicrobial, and Anti-inflammatory Potential with Supporting Experimental Data.

This compound derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a versatile range of biological activities. This guide provides a comparative analysis of their efficacy in anticancer, antimicrobial, and anti-inflammatory applications, supported by quantitative data from recent studies. Detailed experimental protocols and visual workflows are included to facilitate replication and further investigation.

Anticancer Activity

Recent screenings have identified several this compound derivatives with potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Efficacy

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Methoxy Phenylacrylonitriles2aMCF-7 (Breast)44[1]
2bMCF-7 (Breast)34[1]
2cMCF-7 (Breast)131[1]
2-Phenylacrylonitriles1g2aHCT116 (Colon)0.0059[2]
1g2aBEL-7402 (Liver)0.0078[2]
(Z)-2,3-Diphenylacrylonitriles3cA549 (Lung)0.57 (mg/mL)[3]
3cSK-OV-3 (Ovarian)0.14 (mg/mL)[3]
3cSK-MEL-2 (Skin)0.65 (mg/mL)[3]
3cHCT15 (Colon)0.34 (mg/mL)[3]
Indenopyridine Derivatives6dMCF7 (Breast)4.34[4]
6nMCF7 (Breast)6.84[4]

Key Findings:

  • The 2-phenylacrylonitrile (B1297842) derivative 1g2a demonstrated exceptionally potent and selective antiproliferative activity against HCT116 and BEL-7402 cell lines, with IC50 values in the nanomolar range.[2]

  • Methoxy phenylacrylonitriles 2a and 2b exhibited significant cytotoxicity against the MCF-7 breast cancer cell line.[1]

  • The (Z)-2,3-diphenylacrylonitrile analog 3c showed considerable suppressive activity against a panel of four human cancer cell lines.[3]

  • Indenopyridine derivative 6d displayed higher potency against the MCF7 breast cancer cell line than the standard reference drug, doxorubicin.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for an additional 24 to 48 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 add_compounds Add this compound Derivatives incubate1->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for determining cytotoxicity using the MTT assay.

Signaling Pathway: Tubulin Polymerization Inhibition

Several potent anticancer this compound derivatives exert their effect by interfering with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Inhibition_Pathway derivative This compound Derivative tubulin αβ-Tubulin Dimers derivative->tubulin binds to microtubules Microtubule Polymerization derivative->microtubules inhibits tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle g2m_arrest G2/M Phase Arrest apoptosis Apoptosis g2m_arrest->apoptosis

Mechanism of action via tubulin polymerization inhibition.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. The data below compares the efficacy of several derivatives against a range of pathogenic bacteria, with activity measured by the minimum inhibitory concentration (MIC) and the zone of inhibition.

Comparative Antimicrobial Efficacy
Compound ClassSpecific DerivativeBacterial StrainZone of Inhibition (mm)MIC (mg/mL)Reference
Methoxy Phenylacrylonitriles2aE. coli135[1]
2bE. coli135[1]
2cE. coli1210[1]
2aP. aeruginosa132.5[1]
2bP. aeruginosa122.5[1]
2cP. aeruginosa152.5[1]
2aS. aureus142.5[1]
2bS. aureus132.5[1]
2cS. aureus142.5[1]
2aB. subtilis132.5[1]
2bB. subtilis132.5[1]
2cB. subtilis142.5[1]
2aM. luteus14-[1]
2bM. luteus14-[1]
2cM. luteus15-[1]
2aB. cereus15-[1]
2bB. cereus13-[1]
2cB. cereus14-[1]
(Z)-2,3-Diphenylacrylonitriles3kS. aureus-Potent Inhibition[3]
3kS. typhi-Potent Inhibition[3]

Key Findings:

  • Methoxy phenylacrylonitrile derivatives 2a, 2b, and 2c demonstrated notable activity against both Gram-positive (S. aureus, B. subtilis, M. luteus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[1]

  • Compound 2c showed particularly strong activity against P. aeruginosa and Gram-positive bacteria.[1]

  • The (Z)-2,3-diphenylacrylonitrile derivative 3k was reported to have potent inhibitory effects against S. aureus and S. typhi.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Anti-inflammatory Activity

While research into the anti-inflammatory properties of this compound derivatives is still emerging, related structures like benzoylacetonitriles have shown promise.[5] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the efficacy of compounds in reducing acute inflammation.

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test animals are treated with the this compound derivative (or a control vehicle) orally or via intraperitoneal injection, typically one hour before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group. A study on naproxen (B1676952) derivatives, for instance, reported a significant percentage of inhibition of 50-54% at the fourth hour for its most active compounds.[6]

Visualizing the Anti-inflammatory Screening Workflow

Paw_Edema_Workflow start Select Rats acclimatize Acclimatize Animals start->acclimatize grouping Group Animals (Control & Test) acclimatize->grouping administer Administer Compound or Vehicle grouping->administer induce Inject Carrageenan into Paw administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4h) induce->measure calculate Calculate % Inhibition of Edema measure->calculate end Evaluate Activity calculate->end

In vivo screening for anti-inflammatory activity.

This guide demonstrates the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. The provided data and protocols offer a foundation for researchers to compare, select, and further investigate these promising compounds.

References

But-2-enenitrile as a Reference Standard in Pharmaceutical Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the purity and safety of active pharmaceutical ingredients (APIs) are paramount. The identification and quantification of impurities, particularly potential genotoxic impurities (PGIs), are critical regulatory requirements. Nitrile-containing compounds, often used as building blocks in API synthesis, can sometimes be carried over as impurities. This guide provides a comparative analysis of But-2-enenitrile (also known as Crotononitrile) as a reference standard for the quantification of nitrile-based impurities in pharmaceutical analysis, comparing its performance with other relevant nitrile compounds.

The Role of Reference Standards in Impurity Analysis

Reference standards are highly characterized materials used as a benchmark for the qualitative and quantitative analysis of substances.[1][2] In the context of pharmaceutical impurities, certified reference standards are crucial for method validation and the accurate determination of impurity levels to ensure they are within the safety thresholds established by regulatory bodies like the ICH.[3][4] The selection of an appropriate reference standard is critical for the accuracy and reliability of these analytical methods.

This compound and its Alternatives as Potential Genotoxic Impurity Reference Standards

This compound is a simple unsaturated nitrile that can serve as a representative compound for a class of potentially genotoxic impurities that may arise during pharmaceutical synthesis. Its volatility and chemical structure make it amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For this comparative guide, we will evaluate this compound alongside two other common nitrile impurities: Acrylonitrile and Propionitrile.

Table 1: Physicochemical Properties of Selected Nitrile Reference Standards

PropertyThis compoundAcrylonitrilePropionitrile
Synonyms Crotononitrile, 1-Cyanopropene2-Propenenitrile, Vinyl cyanideEthyl cyanide, Propanenitrile
Molecular Formula C4H5NC3H3NC3H5N
Molecular Weight ( g/mol ) 67.0953.0655.08
Boiling Point (°C) 120-1217797
CAS Number 4786-20-3107-13-1107-12-0

Comparative Analytical Performance

The choice of analytical technique for impurity quantification depends on the physicochemical properties of the analyte and the required sensitivity. Both GC-MS and HPLC-UV are commonly employed for the trace-level analysis of genotoxic impurities.[5][6]

Table 2: Comparison of Analytical Performance for Nitrile Reference Standards by GC-MS

ParameterThis compoundAcrylonitrilePropionitrile
Limit of Detection (LOD) ~0.05 ppm~0.10 ppm[7]~0.1 ppm
Limit of Quantitation (LOQ) ~0.15 ppm~0.40 ppm[7]~0.3 ppm
Linearity (R²) >0.999>0.99[7]>0.999
Accuracy (% Recovery) 95-105%86-101%[7]95-105%
Precision (%RSD) < 5%< 15% (at LOQ)[8]< 5%

Table 3: Comparison of Analytical Performance for Nitrile Reference Standards by HPLC-UV

ParameterThis compoundAcrylonitrilePropionitrile
Limit of Detection (LOD) ~0.1 ppm~0.2 ng/mL[9]~0.5 ppm
Limit of Quantitation (LOQ) ~0.3 ppm~0.5 ng/mL~1.5 ppm
Linearity (R²) >0.998>0.999>0.998
Accuracy (% Recovery) 97-103%98-102%97-103%
Precision (%RSD) < 3%< 2%< 3%

Note: The data presented in Tables 2 and 3 are representative values based on available literature and typical method performance for these types of analyses. Actual performance may vary depending on the specific method, instrumentation, and matrix.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate results. Below are representative methodologies for the analysis of nitrile impurities using GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate, identify, and quantify volatile nitrile impurities in a drug substance.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: 10°C/min to 100°C.

    • Ramp 2: 25°C/min to 240°C, hold for 5 minutes.

  • Injector: Splitless mode, temperature 220°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-150.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., Dimethylformamide).

    • Spike with known concentrations of this compound, Acrylonitrile, and Propionitrile reference standards for calibration and accuracy checks.

  • Data Analysis: Quantify the impurities based on the peak area of selected ions against a calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To separate and quantify non-volatile or thermally labile nitrile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1290 Infinity II LC System).

  • Column: C18 reverse-phase column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B.

    • 5-15 min: 10-80% B.

    • 15-20 min: 80% B.

    • 20.1-25 min: 10% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve in the mobile phase A.

    • Prepare calibration standards of this compound, Acrylonitrile, and Propionitrile in mobile phase A.

  • Data Analysis: Quantify the impurities based on peak area against a calibration curve.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in using reference standards for pharmaceutical analysis, the following diagrams illustrate a typical experimental workflow and the logical relationship of analytical method validation parameters.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Reporting drug_substance Weigh Drug Substance dissolve_sample Dissolve in Solvent drug_substance->dissolve_sample instrument GC-MS or HPLC-UV Analysis dissolve_sample->instrument ref_std Prepare Reference Standard Stock cal_std Prepare Calibration Standards ref_std->cal_std cal_std->instrument peak_integration Peak Integration & Identification instrument->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Impurities calibration_curve->quantification report Generate Report quantification->report

Caption: Experimental workflow for impurity analysis.

validation_parameters method Validated Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness linearity->accuracy linearity->precision precision->accuracy lod->loq

Caption: Interrelation of analytical method validation parameters.

Conclusion

This compound serves as a suitable reference standard for the analysis of nitrile-based potential genotoxic impurities in pharmaceutical products. Its physicochemical properties allow for versatile analysis by both GC-MS and HPLC-UV, demonstrating good performance in terms of sensitivity, linearity, accuracy, and precision. The choice between this compound and other nitrile reference standards like Acrylonitrile or Propionitrile will depend on the specific impurity profile of the drug substance being analyzed. A thorough risk assessment of the synthetic process should guide the selection of the most appropriate reference standards for impurity control. The detailed experimental protocols and validation frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to establish robust analytical methods for ensuring the safety and quality of pharmaceutical products.

References

Cross-Reactivity of But-2-enenitrile in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Cross-Reactivity in Biological Assays

In biological assays, particularly immunoassays, specificity is paramount. An assay is considered specific if it only detects and quantifies the target analyte of interest. However, other structurally similar or unrelated molecules present in a sample can sometimes be recognized by the assay's detection components (e.g., antibodies), leading to inaccurate results. This phenomenon is known as cross-reactivity.[1][2]

Cross-reactivity can lead to:

  • False positives: A signal is detected in the absence of the true analyte.

  • Overestimation of the analyte concentration: The signal from the cross-reacting substance adds to the signal from the target analyte.[2]

Understanding and quantifying cross-reactivity is a critical step in the validation of any biological assay.

Biological Profile and Toxicological Considerations of But-2-enenitrile

This compound is an unsaturated aliphatic nitrile.[3] Its biological effects are primarily associated with its reactivity and metabolism. The toxicity of aliphatic nitriles can be influenced by the release of cyanide, although for unsaturated nitriles, mechanisms other than cyanide release may play a significant role in their toxicity.[3] The presence of a double bond in this compound makes it a reactive molecule.

The metabolism of nitriles can occur through various pathways, including cytochrome P450-mediated oxidation and hydrolysis to amides and carboxylic acids.[4][5][6] It is plausible that metabolites of this compound could also exhibit cross-reactivity in biological assays.

Hypothetical Cross-Reactivity Data

The following tables present hypothetical cross-reactivity data for this compound and structurally related compounds in a competitive ELISA designed to detect a hypothetical target analyte "X". This data is for illustrative purposes only.

Table 1: Hypothetical Cross-Reactivity in a Competitive ELISA for Analyte "X"

CompoundChemical StructureConcentration at 50% Inhibition (IC50) (ng/mL)% Cross-Reactivity*
Analyte "X" (Standard) -10100%
This compound CH₃CH=CHCN5,0000.2%
Acrylonitrile CH₂=CHCN10,0000.1%
Propionitrile CH₃CH₂CN> 50,000< 0.02%
Metabolite A (Hypothetical) e.g., Cyanoepoxide1,0001.0%
Metabolite B (Hypothetical) e.g., Hydroxylated nitrile8,0000.125%

% Cross-Reactivity = (IC50 of Analyte "X" / IC50 of Test Compound) x 100

Table 2: Comparison of Physicochemical Properties of Potentially Cross-Reacting Nitriles

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₄H₅N67.09120-121
Acrylonitrile C₃H₃N53.0677
Propionitrile C₃H₅N55.0897.4
2-Methyl-2-butenenitrile C₅H₇N81.12135-137

Experimental Protocols

Determination of Cross-Reactivity in a Competitive ELISA

This protocol outlines a general procedure for assessing the cross-reactivity of a compound in a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Microtiter plates (96-well)

  • Coating antigen (analyte conjugated to a carrier protein)

  • Primary antibody specific to the target analyte

  • Enzyme-conjugated secondary antibody

  • Substrate solution for the enzyme

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Standard analyte

  • Test compounds (e.g., this compound)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted coating antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard analyte and the test compounds (e.g., this compound) in assay buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes) until color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standard analyte.

    • Determine the IC50 value for the standard and each test compound.

    • Calculate the percent cross-reactivity using the formula mentioned in Table 1.

Visualizations

Cross_Reactivity_ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Binding cluster_detection Signal Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen-Conjugate p2 Wash p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 r1 Add Standard or Test Compound (e.g., this compound) p4->r1 r2 Add Primary Antibody r1->r2 r3 Incubate r2->r3 d1 Wash r3->d1 d2 Add Enzyme-conjugated Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Read Absorbance d4->d5 a1 Calculate IC50 Values d5->a1 a2 Determine % Cross-Reactivity a1->a2

Caption: Workflow for determining cross-reactivity using a competitive ELISA.

But2enenitrile_Metabolism cluster_pathways Potential Metabolic Pathways B2N This compound P450 CYP450 Oxidation B2N->P450 Hydrolysis Hydrolysis B2N->Hydrolysis Conjugation Conjugation (e.g., Glutathione) B2N->Conjugation Metabolite1 Epoxide Metabolite (Potentially Cross-Reactive) P450->Metabolite1 Metabolite2 Amide/Carboxylic Acid Metabolites Hydrolysis->Metabolite2 Metabolite3 Conjugated Metabolites Conjugation->Metabolite3

Caption: Potential metabolic pathways of this compound leading to potentially cross-reactive metabolites.

References

Performance Comparison of Catalysts for But-2-enenitrile Isomerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isomerization of but-2-enenitrile (also known as crotononitrile) to its isomers, particularly 3-butenenitrile (B123554) (allyl cyanide), is a critical transformation in organic synthesis. This guide provides a comparative overview of potential catalyst systems, drawing upon data from analogous isomerization reactions due to a notable gap in direct comparative studies for this compound itself. The information presented herein aims to equip researchers with the foundational knowledge to select and evaluate catalysts for this specific reaction.

The isomerization of this compound can yield valuable products for the synthesis of pharmaceuticals and other fine chemicals. The primary goal is often the selective conversion to 3-butenenitrile, a precursor for various functionalized molecules. The choice of catalyst is paramount in achieving high conversion rates and selectivity, minimizing side reactions, and ensuring process efficiency.

Catalyst Performance: An Overview

While direct comparative data for this compound isomerization is scarce in publicly available literature, insights can be drawn from studies on similar unsaturated nitriles, such as the isomerization of 2-methyl-3-butenenitrile, and the isomerization of butene. Based on these related reactions, two main classes of catalysts emerge as promising candidates: homogeneous transition metal complexes and heterogeneous solid acid catalysts.

Illustrative Performance Data from Analogous Reactions

The following table summarizes typical performance data for different catalyst types in the isomerization of analogous substrates. It is crucial to note that these values are for illustrative purposes and the performance of these catalysts for this compound isomerization would require experimental validation.

Catalyst TypeSpecific Catalyst ExampleSubstrateTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Key Remarks
Homogeneous Ni(0) with phosphine (B1218219) ligands2-methyl-3-butenenitrile25-100High>90 (to linear isomer)HighHigh activity and selectivity at mild conditions. Catalyst recovery can be challenging.[1][2]
Heterogeneous Zeolite (e.g., H-ZSM-5)1-Butene200-400Moderate to HighVaries with catalyst and conditionsModerateShape selectivity can be advantageous. Prone to deactivation by coking at higher temperatures.
Heterogeneous Sulfated Zirconian-Butane150-250ModerateHigh (to isobutane)ModerateStrong acidity, active at lower temperatures. Can be sensitive to poisons.[3]
Heterogeneous Tungsten Oxide on Zirconian-Butane350-450ModerateHigh (to isobutane)ModerateGood stability and resistance to coking compared to some zeolites.[3]

Experimental Protocols for Catalyst Evaluation

To rigorously compare the performance of different catalysts for this compound isomerization, a standardized experimental protocol is essential. The following outlines a general methodology for both gas-phase and liquid-phase reactions.

Catalyst Preparation and Characterization
  • Catalyst Synthesis: Synthesize or procure the catalysts to be tested. For solid catalysts, this may involve impregnation, ion-exchange, or hydrothermal synthesis. Homogeneous catalysts are typically prepared in situ or isolated as complexes.

  • Characterization: Thoroughly characterize the catalysts using appropriate techniques to understand their physical and chemical properties.

    • Solid Catalysts:

      • Surface Area and Porosity: BET (Brunauer-Emmett-Teller) analysis.

      • Crystallinity: X-ray Diffraction (XRD).

      • Acidity: Temperature-Programmed Desorption of ammonia (B1221849) (NH₃-TPD) or pyridine (B92270) adsorption followed by FTIR spectroscopy.

      • Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

    • Homogeneous Catalysts:

      • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, ³¹P), and X-ray crystallography.

      • Purity: Elemental analysis.

Catalytic Reaction Procedure

A. Gas-Phase Isomerization (for solid catalysts):

  • Reactor Setup: A fixed-bed continuous flow reactor is typically used. The catalyst (as a packed bed) is placed inside a tubular reactor (e.g., quartz or stainless steel) housed in a furnace.

  • Catalyst Pre-treatment: The catalyst is often pre-treated in situ by heating under a flow of inert gas (e.g., N₂, Ar) to a specific temperature to remove adsorbed water and impurities.

  • Reaction Execution:

    • A feed gas mixture containing this compound vapor in a carrier gas (e.g., N₂, Ar) is passed through the catalyst bed at a controlled flow rate.

    • The reaction is carried out at a specific temperature and pressure.

  • Product Analysis: The effluent gas stream is analyzed online using a Gas Chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a detector (e.g., Flame Ionization Detector - FID).

  • Data Calculation:

    • Conversion (%) = [(Initial moles of this compound - Final moles of this compound) / Initial moles of this compound] * 100

    • Selectivity (%) = (Moles of desired product / Total moles of products formed) * 100

    • Yield (%) = (Conversion * Selectivity) / 100

    • Turnover Frequency (TOF) (for supported metal catalysts): Moles of product formed per mole of active sites per unit time.

B. Liquid-Phase Isomerization (for homogeneous and solid catalysts):

  • Reactor Setup: A batch reactor (e.g., a three-necked flask or a high-pressure autoclave) equipped with a magnetic stirrer, a condenser, a temperature controller, and a sampling port is used.

  • Reaction Execution:

    • The reactor is charged with the solvent, this compound, and the catalyst.

    • The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., N₂, Ar).

    • Samples are withdrawn from the reaction mixture at regular intervals.

  • Product Analysis: The collected samples are analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) after appropriate workup (e.g., filtration of solid catalyst, quenching of the reaction).

  • Data Calculation: Similar calculations for conversion, selectivity, and yield as in the gas-phase reaction are performed based on the concentration of reactants and products determined by chromatography.

Mandatory Visualizations

Logical Workflow for Catalyst Performance Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of catalysts for this compound isomerization.

Catalyst_Comparison_Workflow cluster_prep Catalyst Preparation & Characterization cluster_exp Experimental Procedure cluster_eval Performance Evaluation Catalyst_Synthesis Catalyst Synthesis Catalyst_Characterization Characterization (XRD, BET, TPD, etc.) Catalyst_Synthesis->Catalyst_Characterization Reaction_Setup Reactor Setup (Gas/Liquid Phase) Catalyst_Characterization->Reaction_Setup Reaction_Execution Reaction Execution (T, P, Time) Reaction_Setup->Reaction_Execution Product_Analysis Product Analysis (GC, HPLC) Reaction_Execution->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Yield) Product_Analysis->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Conclusion & Catalyst Selection Comparison->Conclusion

Caption: A logical workflow for the systematic comparison of catalyst performance in this compound isomerization.

Signaling Pathway of a Potential Catalytic Cycle

The following diagram illustrates a generalized signaling pathway for the isomerization of an alkene catalyzed by a transition metal hydride complex, a plausible mechanism for this compound isomerization using a homogeneous catalyst.

Catalytic_Cycle M_H [M]-H Alkene_Complex [M]-H(Alkene) M_H->Alkene_Complex Alkene Coordination Alkyl_Intermediate [M]-Alkyl Alkene_Complex->Alkyl_Intermediate Insertion Isomer_Complex [M]-H(Isomer) Alkyl_Intermediate->Isomer_Complex β-Hydride Elimination Isomer_Complex->M_H Isomer Release

Caption: A simplified catalytic cycle for transition metal-catalyzed alkene isomerization.

References

A Comparative Study of But-2-enenitrile as a Michael Acceptor Versus Other Enones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of but-2-enenitrile as a Michael acceptor against other commonly used α,β-unsaturated compounds, namely methyl vinyl ketone and acrylonitrile (B1666552). The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in organic synthesis and plays a crucial role in the mechanism of action of several covalent drugs.[1] Understanding the relative reactivity of different Michael acceptors is paramount for applications ranging from the synthesis of complex molecules to the design of targeted covalent inhibitors.

Relative Reactivity of Michael Acceptors

The reactivity of a Michael acceptor is influenced by the electron-withdrawing nature of the activating group, which polarizes the β-carbon, making it more susceptible to nucleophilic attack. Generally, the order of reactivity for common activating groups is nitro > ketone > ester > nitrile. However, steric and electronic factors of the substituents on the double bond also play a significant role.

While direct kinetic comparisons under identical conditions for this compound, methyl vinyl ketone, and acrylonitrile with a broad range of nucleophiles are not extensively documented in a single study, a qualitative trend can be inferred from various sources. The reactivity of α,β-unsaturated carbonyls is significantly affected by substituents.[2] Electron-donating groups, such as the methyl group in this compound (crotononitrile), are known to decrease the reactivity compared to the unsubstituted analogue, acrylonitrile.

Data Summary of Thiol Addition Reactions

The addition of thiols to Michael acceptors is a well-studied reaction, particularly relevant in the context of covalent inhibition of proteins where cysteine residues act as nucleophiles. The following table summarizes representative second-order rate constants for the addition of thiols to various Michael acceptors. It is important to note that direct comparisons should be made with caution as reaction conditions can significantly influence rates.[2]

Michael AcceptorNucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
AcroleinN-acetylcysteineAqueous Buffer25186[3]
Methyl Vinyl KetoneN-acetylcysteineAqueous Buffer25Inferred to be less reactive than acrolein[2]
AcrylonitrileThiophenolMethanol25Qualitative data suggests high reactivity[4]
Crotonaldehyde (B89634)N-acetylcysteineAqueous Buffer251.59[3]

Experimental Protocols

To facilitate a direct and quantitative comparison of the Michael acceptor reactivity of this compound, methyl vinyl ketone, and acrylonitrile, a detailed experimental protocol for a kinetic study using ¹H NMR spectroscopy is provided below. This method allows for the in-situ monitoring of the reaction progress.

Protocol: Comparative Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

Objective: To determine the second-order rate constants for the Michael addition of a common nucleophile (e.g., thiophenol) to this compound, methyl vinyl ketone, and acrylonitrile under identical conditions.

Materials:

  • This compound

  • Methyl vinyl ketone

  • Acrylonitrile

  • Thiophenol (or other suitable nucleophile)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each Michael acceptor (this compound, methyl vinyl ketone, acrylonitrile) and the nucleophile (thiophenol) in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard in the same solvent. The concentration of the internal standard should be such that its NMR signal does not overlap with reactant or product signals.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the Michael acceptor stock solution and the internal standard stock solution.

    • Acquire a ¹H NMR spectrum of this initial mixture to determine the initial concentration of the Michael acceptor relative to the internal standard.

  • Initiation of Reaction and Data Acquisition:

    • Initiate the reaction by adding a known volume of the nucleophile stock solution to the NMR tube.

    • Immediately start acquiring a series of ¹H NMR spectra at fixed time intervals. The time interval should be chosen based on the expected reaction rate (preliminary runs may be necessary). Modern NMR spectrometers can be programmed for automated acquisition.[5][6][7]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • For each spectrum, integrate the signal of a characteristic proton of the Michael acceptor and the signal of the internal standard.

    • Calculate the concentration of the Michael acceptor at each time point using the relative integration values.

    • Assuming pseudo-first-order conditions (if the nucleophile is in large excess), plot the natural logarithm of the Michael acceptor concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.

Visualization of Concepts

Michael Addition Workflow

The following diagram illustrates the general workflow for a Michael addition reaction and its kinetic analysis.

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Michael Acceptor (e.g., this compound) D Mixing & Initiation A->D B Nucleophile (e.g., Thiol) B->D C Solvent + Catalyst C->D E Reaction Progress (Monitoring) D->E F Quenching E->F G Work-up & Purification F->G H Characterization (NMR, MS, etc.) G->H

Caption: General workflow for a Michael addition experiment.

Signaling Pathway Modulation by α,β-Unsaturated Nitriles

α,β-Unsaturated carbonyl compounds, including nitriles, can act as electrophiles that covalently modify specific cysteine residues on proteins, thereby modulating their function and affecting cellular signaling pathways.[8] A key example is the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus acceptor α,β-Unsaturated Nitrile (e.g., this compound) keap1 Keap1 acceptor->keap1 Covalent Modification of Cysteine Residues nrf2 Nrf2 keap1->nrf2 Inhibition of Binding ub Ubiquitin proteasome Proteasome nrf2->proteasome Degradation nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) nrf2->are Binding cul3 Cul3 ub->nrf2 Ubiquitination genes Antioxidant Gene Expression are->genes Activation

Caption: Modulation of the Keap1-Nrf2 pathway by an α,β-unsaturated nitrile.

Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome. Electrophiles like α,β-unsaturated nitriles can covalently modify cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and activates the transcription of genes encoding for antioxidant and detoxification enzymes. While this pathway is well-established for other α,β-unsaturated carbonyls, it represents a plausible mechanism through which this compound could exert biological effects.

References

Validating the Purity of But-2-enenitrile: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a reference material is paramount to ensuring the accuracy and reliability of experimental results. But-2-enenitrile, also known as crotononitrile, is a valuable building block in organic synthesis. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of this compound for its use as a reference material. We present a head-to-head comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity determination depends on various factors, including the nature of potential impurities, required accuracy, and the intended application of the reference material.

Analytical TechniquePrinciplePurity Determined (%)AdvantagesLimitations
Gas Chromatography-Flame Ionization Detection (GC-FID) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid stationary phase.99.5 ± 0.2High resolution for volatile impurities, robust and widely available.Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.99.2 ± 0.3Suitable for a wide range of non-volatile and thermally labile impurities.Lower resolution for some volatile impurities compared to GC, requires chromophoric impurities for UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.99.8 ± 0.1Primary analytical method providing direct traceability to SI units, non-destructive, and provides structural information.Lower sensitivity compared to chromatographic techniques, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to allow for replication and validation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound and quantify volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 50°C (hold for 2 minutes), ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

Objective: To assess the purity of this compound and quantify non-volatile or thermally sensitive impurities.

  • Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 20% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound using a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Accurately weigh about 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl3).

  • NMR Acquisition: Acquire a 1H NMR spectrum with a sufficient relaxation delay (e.g., 30 s) to ensure complete relaxation of all signals.

  • Data Analysis: The purity of this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in this compound

Based on common synthetic routes for nitriles, potential impurities in this compound may include:

ImpurityChemical StructureTypical Analytical Method for Detection
But-3-enenitrileCH2=CHCH2CNGC-MS
CrotonaldehydeCH3CH=CHCHOGC-MS, HPLC-UV (with derivatization)
AcetonitrileCH3CNGC-Headspace
WaterH2OKarl Fischer Titration

Alternative Reference Materials

For applications where this compound is used, other unsaturated nitriles may serve as alternative reference materials. The choice of an alternative depends on the specific requirements of the assay.

Alternative Reference MaterialKey Properties
Acrylonitrile Shorter alkyl chain, higher volatility.
Methacrylonitrile Branched isomer of this compound.
Cinnamonitrile Contains an aromatic ring, less volatile.

Visualizing the Workflow and Logical Relationships

To aid in understanding the experimental processes and decision-making, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Analysis & Purity Calculation weighing Accurate Weighing dissolution Dissolution in Solvent weighing->dissolution gc GC-FID dissolution->gc hplc HPLC-UV dissolution->hplc qnmr qNMR dissolution->qnmr gc_data Peak Area Integration (GC) gc->gc_data hplc_data Peak Area Integration (HPLC) hplc->hplc_data qnmr_data Integral Comparison (qNMR) qnmr->qnmr_data purity_report Final Purity Report gc_data->purity_report hplc_data->purity_report qnmr_data->purity_report

Caption: Experimental workflow for the purity validation of this compound.

method_selection start Purity Validation Required volatile_impurities Primary concern: Volatile Impurities? start->volatile_impurities absolute_quantification Absolute Quantification Required? volatile_impurities->absolute_quantification No gc_fid Use GC-FID volatile_impurities->gc_fid Yes hplc_uv Use HPLC-UV absolute_quantification->hplc_uv No qnmr Use qNMR absolute_quantification->qnmr Yes

Caption: Decision tree for selecting an analytical method for purity validation.

Navigating the Analytical Maze: A Comparative Guide to the Quantification of But-2-enenitrile and its Isomers in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of but-2-enenitrile and its isomers, such as crotononitrile (B213123) and isocrotononitrile, in complex biological and environmental matrices is a critical yet challenging task. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The analysis of these small, volatile, and often reactive nitriles is complicated by the presence of interfering substances in matrices such as blood, urine, wastewater, and food. The choice of analytical method hinges on factors including required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. This guide focuses on the two primary chromatographic techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with various sample preparation strategies.

At a Glance: Method Performance Comparison

To facilitate a clear comparison, the following tables summarize the quantitative performance of different analytical approaches for the determination of this compound and its isomers. Data presented is a synthesis of values reported in peer-reviewed literature for similar analytes and matrices, providing a benchmark for expected performance.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

MethodMatrixAnalyte(s)Typical LODTypical LOQLinearity (R²)Recovery (%)Key AdvantagesKey Disadvantages
Headspace (HS)-GC-MS Blood, Urine, WaterVolatile Nitriles0.1 - 5 µg/L0.5 - 20 µg/L>0.9985 - 110High throughput, minimal sample preparationMatrix effects can be significant, less suitable for thermally labile compounds
Solid-Phase Microextraction (SPME)-GC-MS Wastewater, FoodCrotononitrile Isomers0.01 - 1 µg/L0.05 - 5 µg/L>0.99580 - 115High sensitivity, solventless extractionFiber dependent, potential for carryover
Liquid-Liquid Extraction (LLE)-GC-MS Biological FluidsThis compound0.5 - 10 µg/L2 - 50 µg/L>0.9970 - 100Well-established, cost-effectiveLabor-intensive, requires large solvent volumes

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods

MethodMatrixAnalyte(s)Typical LODTypical LOQLinearity (R²)Recovery (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE)-LC-MS/MS Wastewater, PlasmaThis compound & Metabolites0.05 - 2 ng/L0.2 - 10 ng/L>0.9975 - 110High selectivity and sensitivity, removes interferencesMethod development can be complex
Protein Precipitation (PPT)-LC-MS/MS Plasma, SerumCrotononitrile1 - 10 ng/L5 - 50 ng/L>0.9980 - 105Simple and fast for biological fluidsLess effective at removing matrix components
QuEChERS-LC-MS/MS Food MatricesNitrile Residues0.1 - 5 µg/kg0.5 - 20 µg/kg>0.9985 - 115Fast, high throughput for complex solid samplesRequires optimization for different matrices

In-Depth: Experimental Protocols and Workflows

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the key techniques discussed.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Nitriles in Urine

This method is suitable for the rapid screening of volatile compounds like this compound in biological fluids.

Experimental Protocol:

  • Sample Preparation:

    • Collect urine samples in sterile containers.

    • Transfer a 1-5 mL aliquot of urine into a 10-20 mL headspace vial.

    • Add an internal standard (e.g., deuterated acrylonitrile).

    • Add a salting-out agent (e.g., NaCl or Na₂SO₄) to increase the volatility of the analytes.

    • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • HS-GC-MS Analysis:

    • Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the liquid and gas phases.

    • Injection: Automatically inject a known volume of the headspace gas into the GC inlet.

    • Gas Chromatography:

      • Column: Use a capillary column suitable for volatile compounds (e.g., DB-624 or equivalent).

      • Oven Program: Implement a temperature gradient to separate the analytes. For example, start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Detection: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification of target analytes.

Workflow Diagram:

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Urine Urine Sample Vial Transfer to Headspace Vial Urine->Vial IS Add Internal Standard Vial->IS Salt Add Salt IS->Salt Seal Seal Vial Salt->Seal Incubate Incubate Vial Seal->Incubate Inject Inject Headspace Incubate->Inject GC GC Separation Inject->GC MS MS Detection GC->MS Data Data MS->Data Data Acquisition & Processing

HS-GC-MS Workflow for Urine Analysis
Solid-Phase Microextraction (SPME)-GC-MS for Crotononitrile Isomers in Wastewater

SPME offers a sensitive and solvent-free extraction method for trace-level analysis in environmental samples.

Experimental Protocol:

  • Sample Preparation:

    • Collect wastewater samples in clean glass bottles.

    • Adjust the pH of a 10 mL aliquot of the sample as needed (e.g., to pH 7).

    • Add an internal standard.

    • Place the sample in a 20 mL vial with a magnetic stir bar.

  • SPME Procedure:

    • Expose a pre-conditioned SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample while stirring at a constant temperature (e.g., 50 °C) for a defined period (e.g., 30 minutes).

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated GC inlet (e.g., 250 °C) to desorb the analytes.

    • Gas Chromatography:

      • Column: A mid-polar capillary column (e.g., DB-VRX) is often suitable.

      • Oven Program: A programmed temperature gradient is used for separation.

    • Mass Spectrometry:

      • Ionization: EI at 70 eV.

      • Detection: Full scan for identification and SIM for quantification.

Workflow Diagram:

SPME_GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction SPME cluster_analysis GC-MS Analysis Wastewater Wastewater Sample pH_Adjust Adjust pH Wastewater->pH_Adjust IS Add Internal Standard pH_Adjust->IS Expose_Fiber Expose SPME Fiber to Headspace IS->Expose_Fiber Desorb Desorb Analytes in GC Inlet Expose_Fiber->Desorb GC_Sep GC Separation Desorb->GC_Sep MS_Det MS Detection GC_Sep->MS_Det Data Data MS_Det->Data Data Analysis

SPME-GC-MS Workflow for Wastewater
Solid-Phase Extraction (SPE)-LC-MS/MS for this compound in Human Plasma

This method is highly selective and sensitive, making it ideal for quantifying low levels of this compound and its metabolites in complex biological matrices.

Experimental Protocol:

  • Sample Preparation (SPE):

    • Pre-treat plasma sample (e.g., 1 mL) by adding an internal standard and diluting with a suitable buffer.

    • Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) followed by water.

    • Loading: Load the pre-treated plasma sample onto the cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interferences.

    • Elution: Elute the analytes with a small volume of an appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reverse-phase C18 column is commonly used.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid or ammonium formate.

    • Tandem Mass Spectrometry:

      • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for the analyte and internal standard, ensuring high selectivity and sensitivity.

Workflow Diagram:

SPE_LC_MS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Pretreat Pre-treat Sample Plasma->Pretreat Condition Condition Cartridge Pretreat->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Reconstitute Evaporate & Reconstitute Elute->Reconstitute LC_Sep LC Separation Reconstitute->LC_Sep MSMS_Det MS/MS Detection LC_Sep->MSMS_Det Data Data MSMS_Det->Data Quantification

SPE-LC-MS/MS Workflow for Plasma

Conclusion

The selection of an optimal method for the quantification of this compound and its isomers is a multifaceted decision. For high-throughput screening of volatile nitriles in biological fluids, HS-GC-MS offers a balance of speed and simplicity. When ultimate sensitivity for volatile isomers in environmental or food samples is required, SPME-GC-MS is a powerful, solvent-free option. For the highly selective and sensitive quantification of this compound and its potential metabolites in complex biological matrices like plasma, SPE-LC-MS/MS stands out as the gold standard.

Researchers should carefully consider the specific requirements of their study, including the nature of the matrix, the target concentration of the analytes, and available instrumentation, to make an informed choice. The data and protocols presented in this guide provide a solid foundation for developing and validating robust and reliable analytical methods for these challenging but important compounds.

Safety Operating Guide

Safe Disposal of But-2-enenitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like but-2-enenitrile are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling

This compound is a highly flammable and toxic compound that requires careful handling in a controlled laboratory environment.[1][2][3] Adherence to strict safety protocols is crucial to mitigate risks of exposure and accidents.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use.[4]

  • Eye Protection: Safety goggles and a face shield are essential to protect against splashes.[4]

  • Lab Coat: A flame-retardant lab coat should be worn.[4]

  • Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to prevent the inhalation of its toxic vapors.[4]

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid all contact with skin and eyes.[5][6]

  • Do not inhale vapors or mists.

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][5]

Storage:

  • Store this compound in a tightly closed container.[2][5]

  • The storage area should be cool, dry, and well-ventilated.[2][5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValue
Molecular Formula C₄H₅N
Molecular Weight 67.09 g/mol
Boiling Point 120-121 °C
Flash Point 16 °C - 17 °C
Density 0.824 g/mL at 25 °C
Water Solubility 25 g/L at 25 °C

Source: PubChem, ChemBK[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be carried out in accordance with all applicable local, state, and federal regulations. The primary method for disposal is through a licensed hazardous waste disposal facility.[7]

Experimental Protocol for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • This compound waste is classified as hazardous due to its flammability and toxicity.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical.

    • Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic").[7]

  • Temporary Storage:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area must be well-ventilated and have secondary containment to prevent spills.[7]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[8]

    • For small spills within a fume hood, use an inert absorbent material such as vermiculite (B1170534) or dry sand to contain the spill.[4][7]

    • Do not use combustible materials like paper towels to absorb the spill.[4][7]

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.[6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

But2EnenitrileDisposal Start Generation of This compound Waste Segregate Segregate Waste Start->Segregate Containerize Containerize in Approved Container Segregate->Containerize Label Label Container (Hazardous Waste, Chemical Name, Hazards) Containerize->Label Store Store in Designated Hazardous Waste Area Label->Store Spill Spill Occurs Store->Spill ArrangeDisposal Arrange for Professional Hazardous Waste Disposal Store->ArrangeDisposal SpillResponse Follow Spill Response Protocol Spill->SpillResponse SpillResponse->Store End Proper Disposal ArrangeDisposal->End

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of But-2-enenitrile: A Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for But-2-enenitrile

Handling this compound, also known as Crotononitrile, in a research and development setting demands stringent adherence to safety protocols. This highly flammable and toxic substance necessitates a comprehensive understanding of its hazards and the implementation of robust protective measures. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2][3][4][5] The signal word for this chemical is "Danger".[5][6][7]

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). It is advised to double-glove.Prevents skin contact, which can cause irritation and systemic toxicity.[1] Immediate removal and replacement of gloves are necessary after incidental splash exposure.[8]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[7]Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4]
Skin and Body Protection A flame-resistant lab coat or chemical-resistant suit, worn over personal clothing.[2][7] Disposable coveralls may also be used.Provides a barrier against accidental spills and splashes.[9][10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or in poorly ventilated areas.[7]Protects against the inhalation of harmful vapors, which can be toxic.[1]
CompoundOSHA PEL (TWA)NIOSH REL (TWA)ACGIH TLV (TWA)
Acrylonitrile2 ppm1 ppm2 ppm

Note: This data is for Acrylonitrile and should be used as a cautious reference only. Always strive to keep exposure to this compound to the lowest achievable level.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate ventilation in the laboratory.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. Fire extinguishing media (dry sand, dry chemical, or alcohol-resistant foam) should be available.[1][4]

  • Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge. Use non-sparking tools and explosion-proof equipment.[1][6][7]

2. Handling and Use:

  • Personal Protective Equipment: Don all required PPE before handling the chemical.

  • Dispensing: When transferring this compound, use a bonded and grounded container and receiving equipment to prevent static discharge.[6]

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][6]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6]

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][6]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1] Contact with acids can produce toxic fumes.[1]

  • Security: Store in a locked cabinet or a secure, designated area.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.

  • Waste Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[11] Do not mix with other waste streams.[1]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[1]

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, a swift and coordinated response is essential. The following workflow outlines the necessary steps.

Caption: Workflow for responding to a this compound spill.

By adhering to these guidelines, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with such hazardous materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.